Product packaging for 3-Hexyl-2-methyl-1H-indole(Cat. No.:CAS No. 52604-11-2)

3-Hexyl-2-methyl-1H-indole

Cat. No.: B15470056
CAS No.: 52604-11-2
M. Wt: 215.33 g/mol
InChI Key: XTSIBGDKLFSXNJ-UHFFFAOYSA-N
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Description

3-Hexyl-2-methyl-1H-indole (CAS Number: 52604-11-2) is an organic compound with the molecular formula C15H21N and a molecular weight of 215.34 g/mol . This solid belongs to the indole family, a privileged scaffold in medicinal chemistry known for its versatility and presence in numerous biologically active molecules . The indole core and its derivatives are significant in pharmaceutical research due to their wide range of biological activities, which include anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties . While this specific hexyl- and methyl-substituted indole's biological profile is still being explored, its structure makes it a valuable building block for researchers. It can be utilized in the synthesis of more complex molecules and is a candidate for screening in drug discovery programs, particularly those targeting oncogenic pathways or microbial infections . Researchers can leverage this compound to explore structure-activity relationships (SAR) within the indole class. Modern synthetic approaches, including transition-metal catalysis and green chemistry methods, are employed to produce such high-purity indole derivatives for research purposes . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N B15470056 3-Hexyl-2-methyl-1H-indole CAS No. 52604-11-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52604-11-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

3-hexyl-2-methyl-1H-indole

InChI

InChI=1S/C15H21N/c1-3-4-5-6-9-13-12(2)16-15-11-8-7-10-14(13)15/h7-8,10-11,16H,3-6,9H2,1-2H3

InChI Key

XTSIBGDKLFSXNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(NC2=CC=CC=C21)C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Data of 3-Hexyl-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. A thorough understanding of the spectroscopic characteristics of such molecules is fundamental for their synthesis, identification, and the development of new chemical entities. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the indole ring system and the characteristic spectral features of alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.1br s1HN-H
~ 7.5 - 7.6d1HAr-H (C4-H)
~ 7.2 - 7.3d1HAr-H (C7-H)
~ 7.0 - 7.1t1HAr-H (C5-H)
~ 6.9 - 7.0t1HAr-H (C6-H)
~ 2.6 - 2.7t2H-CH₂- (indole-C3-CH₂)
~ 2.4s3H-CH₃ (indole-C2-CH₃)
~ 1.6 - 1.7m2H-CH₂-
~ 1.2 - 1.4m6H-(CH₂)₃-
~ 0.8 - 0.9t3H-CH₃ (hexyl)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 135.5C-7a
~ 132.0C-2
~ 128.5C-3a
~ 121.5C-5
~ 119.8C-6
~ 119.5C-4
~ 115.0C-3
~ 110.2C-7
~ 31.8-CH₂-
~ 29.5-CH₂-
~ 29.0-CH₂-
~ 24.5-CH₂-
~ 22.6-CH₂-
~ 14.1-CH₃ (hexyl)
~ 11.5-CH₃ (indole-C2)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, SharpN-H Stretch
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2955, 2925, 2855StrongAliphatic C-H Stretch
~ 1615, 1580, 1465Medium to StrongC=C Aromatic Ring Stretch
~ 1450MediumCH₂ Bend
~ 1375MediumCH₃ Bend
~ 740Strongortho-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zInterpretation
215[M]⁺ (Molecular Ion)
200[M - CH₃]⁺
144[M - C₅H₁₁]⁺ (Loss of pentyl radical via benzylic cleavage)
130[144 - CH₂]⁺ or Indole fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for an organic compound like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[1]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[1][2]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) and a longer acquisition time are typically required.[2]

    • The relaxation delay (D1) may need to be adjusted to ensure quantitative accuracy if desired.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced via a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

    • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] This is a "hard" ionization technique that provides structural information through the fragmentation pattern.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Couplings, Integrations NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Physical characteristics of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physical characteristics and outlines general experimental protocols for their determination.

Physical Characteristics

PropertyValueSource
Molecular Formula C₁₅H₂₁NChem960
Molecular Weight 215.33 g/mol Chem960

It is crucial to note that this data is for the 1-hexyl isomer and should be used with caution as the physical properties of the 3-hexyl isomer may differ.

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Workflow for Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Sample_Grinding Grind sample to a fine powder Capillary_Packing Pack the powder into a capillary tube (1-2 mm height) Sample_Grinding->Capillary_Packing Apparatus_Setup Place the capillary in a melting point apparatus Capillary_Packing->Apparatus_Setup Heating Heat the sample slowly (1-2 °C/min) near the expected melting point Apparatus_Setup->Heating Observation Observe the sample through a magnifying lens Heating->Observation Record_T1 Record the temperature (T1) at which the first drop of liquid appears Observation->Record_T1 Record_T2 Record the temperature (T2) at which the entire solid has melted Record_T1->Record_T2 Melting_Range Report the melting point as a range (T1 - T2) Record_T2->Melting_Range

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Logical Flow for Boiling Point Determination (Thiele Tube Method):

G Start Start Sample_Prep Place a small amount of the liquid in a fusion tube with an inverted capillary tube Start->Sample_Prep Setup Attach the fusion tube to a thermometer and place in a Thiele tube containing high-boiling oil Sample_Prep->Setup Heating Heat the side arm of the Thiele tube gently Setup->Heating Observation1 Observe a rapid and continuous stream of bubbles from the capillary tube Heating->Observation1 Cooling Remove heat and allow the apparatus to cool slowly Observation1->Cooling Observation2 Note the temperature at which the liquid just begins to enter the capillary tube Cooling->Observation2 End This temperature is the boiling point Observation2->End

Caption: Logical steps for determining the boiling point using the Thiele tube method.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Decision Tree for Qualitative Solubility Testing:

G Start Test solubility of the compound in water Soluble_Water Soluble in Water (Likely polar, low molecular weight) Start->Soluble_Water Yes Insoluble_Water Insoluble in Water Start->Insoluble_Water No Test_NaOH Test solubility in 5% NaOH Insoluble_Water->Test_NaOH Soluble_NaOH Soluble in NaOH (Likely an organic acid) Test_NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble in NaOH Test_NaOH->Insoluble_NaOH No Test_HCl Test solubility in 5% HCl Insoluble_NaOH->Test_HCl Soluble_HCl Soluble in HCl (Likely an organic base, e.g., amine) Test_HCl->Soluble_HCl Yes Insoluble_HCl Insoluble in HCl Test_HCl->Insoluble_HCl No Test_H2SO4 Test solubility in cold, conc. H₂SO₄ Insoluble_HCl->Test_H2SO4 Soluble_H2SO4 Soluble in H₂SO₄ (Likely a neutral compound with a heteroatom, e.g., alcohol, ether, ketone) Test_H2SO4->Soluble_H2SO4 Yes Insoluble_H2SO4 Insoluble in H₂SO₄ (Likely an inert compound, e.g., alkane, alkyl halide) Test_H2SO4->Insoluble_H2SO4 No

Caption: Decision process for determining the solubility class of an organic compound.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information on signaling pathways or specific experimental workflows in which this compound is directly involved. Research in this area would be necessary to elucidate its biological activity and mechanism of action.

Conclusion

While this compound represents a molecule of interest for chemical and pharmaceutical research, a comprehensive public profile of its physical characteristics is not yet established. The experimental protocols provided in this guide offer a foundational approach for the determination of these properties. Further research is warranted to fully characterize this compound and to explore its potential biological activities.

3-Hexyl-2-methyl-1H-indole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hexyl-2-methyl-1H-indole, a disubstituted indole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its chemical identifiers and computed properties. A detailed, plausible experimental protocol for its synthesis via the Fischer indole synthesis is presented, alongside a workflow diagram. Furthermore, this guide explores the potential biological significance of 2,3-disubstituted indoles by discussing their general roles in signaling pathways, supported by a conceptual diagram. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound and related compounds.

Chemical Identifiers and Properties

Identifier TypeValue
CAS Number 52604-11-2[1]
Molecular Formula C₁₅H₂₁N
IUPAC Name This compound
Canonical SMILES CCCCCCC1=C(C)NC2=CC=CC=C21
InChI InChI=1S/C15H21N/c1-3-4-5-8-11-14-13(2)16-15-10-7-6-9-12(15)14/h6-7,9-10,16H,3-5,8,11H2,1-2H3
InChIKey GGEHGAVYTBTWLB-UHFFFAOYSA-N

Computed Physicochemical Properties:

PropertyValue
Molecular Weight 215.34 g/mol
XLogP3 5.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 5[1]
Exact Mass 215.167400 g/mol [1]
Topological Polar Surface Area 15.8 Ų[1]
Heavy Atom Count 16[1]
Complexity 202[1]

Synthesis Protocol: Fischer Indole Synthesis

The most established and versatile method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3][4] For the synthesis of this compound, the logical precursors are phenylhydrazine and 2-octanone (methyl hexyl ketone).

Reaction Scheme:

Phenylhydrazine + 2-Octanone → 2-Octanone phenylhydrazone → this compound

Experimental Procedure (Proposed):

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 1 equivalent of phenylhydrazine in a suitable solvent such as ethanol or acetic acid.

    • Add 1 equivalent of 2-octanone to the solution.

    • A catalytic amount of a weak acid (e.g., a few drops of acetic acid if ethanol is the solvent) can be added to facilitate the condensation.

    • Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the phenylhydrazone.

    • The phenylhydrazone can be isolated by precipitation or extraction, or the reaction mixture can be used directly in the next step.

  • Indolization:

    • To the flask containing the phenylhydrazone, add a suitable acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and a strong acid like sulfuric acid or hydrochloric acid.[2][5]

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.[2]

    • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring the mixture into a beaker of ice water.

    • If a solid precipitates, it can be collected by filtration, washed with water, and dried.

    • If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids are corrosive and should be handled with care.

Visualized Experimental Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Phenylhydrazone Formation cluster_cyclization Indolization cluster_workup Work-up and Purification start Mix Phenylhydrazine and 2-Octanone react Stir at Room Temperature (1-2 hours) start->react monitor_prep Monitor by TLC react->monitor_prep add_catalyst Add Acid Catalyst (e.g., PPA, ZnCl₂) monitor_prep->add_catalyst heat Heat Reaction Mixture (80-150°C) add_catalyst->heat monitor_cyclization Monitor by TLC heat->monitor_cyclization quench Quench with Ice Water monitor_cyclization->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

General Biological Activities of 2,3-Disubstituted Indoles:

  • Antimicrobial and Antifungal Activity: Many indole derivatives exhibit potent activity against a range of bacteria and fungi.[6][7]

  • Anti-inflammatory Activity: Some 2,3-disubstituted indoles have demonstrated anti-inflammatory properties.

  • Anticancer Activity: The indole nucleus is a key component of several anticancer agents, and synthetic derivatives are continually being explored for their cytotoxic effects against various cancer cell lines.

  • Receptor Modulation: Substituted indoles can act as ligands for various receptors, including serotonin, melatonin, and cannabinoid receptors, thereby modulating their signaling pathways.

The biological activity of a specific 2,3-disubstituted indole is highly dependent on the nature and position of the substituents on the indole ring. The hexyl group at the 3-position and the methyl group at the 2-position of the target molecule will influence its lipophilicity, steric profile, and electronic properties, which in turn will determine its specific interactions with biological targets.

Indole_Signaling_Pathway indole This compound receptor Cellular Receptor (e.g., GPCR, Kinase) indole->receptor Binds to downstream Downstream Signaling Cascade receptor->downstream Activates/Inhibits response Cellular Response (e.g., Gene Expression, Enzyme Activity) downstream->response Leads to

Caption: Conceptual signaling pathway for a substituted indole derivative.

Conclusion

This compound is a disubstituted indole for which a CAS number and computed properties are available. While specific experimental data is scarce, its synthesis can be confidently approached using the well-established Fischer indole synthesis. The biological activity of this compound remains to be elucidated, but the prevalence of the 2,3-disubstituted indole scaffold in pharmacologically active agents suggests that it may possess interesting biological properties. This technical guide provides a solid foundation for researchers to synthesize and investigate the potential of this compound in various scientific and drug discovery contexts.

References

In-depth Technical Guide: Potential Biological Activity of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole, a bicyclic aromatic heterocycle, is a prominent scaffold in a vast number of natural products and synthetic compounds of significant pharmacological importance. The indole nucleus is a key structural component in essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin and melatonin. Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Numerous indole derivatives have been developed as therapeutic agents with applications in oncology, inflammation, infectious diseases, and neurology.

This technical guide focuses on the potential biological activities of a specific, lesser-studied derivative: 3-Hexyl-2-methyl-1H-indole . Due to the limited direct research on this compound, this document will extrapolate its potential pharmacological profile based on the established activities of structurally related indole compounds, particularly those with alkyl substitutions at the C2 and C3 positions. We will explore its potential as an anticancer, anti-inflammatory, and antibacterial agent.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical basis for the compound's potential activities, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of relevant biological pathways and experimental workflows.

Postulated Biological Activities

Based on the extensive literature on indole derivatives, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: The indole scaffold is present in numerous anticancer agents. The lipophilic nature of the hexyl group at the C3 position may enhance cell membrane permeability, a desirable property for cytotoxic agents.

  • Anti-inflammatory Activity: Many indole derivatives are known to inhibit key inflammatory mediators. The structural features of this compound suggest potential interaction with enzymes such as cyclooxygenases (COX).

  • Antibacterial Activity: The indole ring is a common motif in antimicrobial compounds. The alkyl chain at C3 could contribute to the disruption of bacterial cell membranes.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for this compound has been found in the available literature, the following table summarizes the activities of other indole derivatives to provide a comparative context.

Compound/Derivative ClassBiological ActivityAssayResult (IC50/MIC)
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indolesAnticancerCytotoxicity against various cancer cell linesGI50 as low as 429 nM[1]
Pyrazole-indole hybridsAnticancerMTT assay against HepG2 cancer cell lineIC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesAnti-inflammatoryInhibition of NO, IL-6, and TNF-α release in RAW264.7 cellsIC50 (NO) of 10.992 μM, IC50 (IL-6) of 2.294 μM, IC50 (TNF-α) of 12.901 μM for compound 13b[2]
3-alkylidene-2-indolone derivativesAntibacterialMIC against Staphylococcus aureusMIC of 0.5 μg/mL[3][4]
3-(arylazo)indolesAntibacterialMIC against Methicillin-resistant Staphylococcus aureus (MRSA)MIC values as low as 3 μM[5]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HepG2, MCF-7) in an appropriate medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.[3]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

    • Incubate for 72 hours.[3]

  • MTT Addition and Incubation:

    • Remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well.[3]

    • Incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory activity.[5]

Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Preparation:

    • Use adult Wistar or Sprague-Dawley rats.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the vehicle (e.g., saline or a suitable solvent) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

    • Administer different doses of this compound (suspended in the vehicle) to the test groups. Administration is typically done orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized number of bacteria are added. After incubation, the tubes or wells are examined for visible signs of bacterial growth (turbidity).

Procedure:

  • Preparation of Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Identification cluster_3 In Vivo Validation (for promising hits) Synthesis_Purification Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS) Synthesis_Purification->Characterization Solubility_Testing Solubility and Stability Testing Characterization->Solubility_Testing Anticancer_Assay Anticancer Assay (MTT) Solubility_Testing->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Griess Assay for NO) Solubility_Testing->Anti_inflammatory_Assay Antibacterial_Assay Antibacterial Assay (MIC) Solubility_Testing->Antibacterial_Assay Data_Analysis IC50 / MIC Determination Anticancer_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Hit_Identification Hit Identification and Selection Data_Analysis->Hit_Identification In_Vivo_Anticancer Xenograft Model Hit_Identification->In_Vivo_Anticancer In_Vivo_Anti_inflammatory Carrageenan-induced Paw Edema Hit_Identification->In_Vivo_Anti_inflammatory In_Vivo_Antibacterial Infection Model Hit_Identification->In_Vivo_Antibacterial

Caption: General workflow for screening the biological activity of a novel compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., TLR4, TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Nucleus Nucleus NF_κB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6)

Caption: Simplified NF-κB signaling pathway in inflammation.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2 Phospholipase A2 (PLA2) PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the well-established pharmacological profile of the indole scaffold provides a strong rationale for investigating its potential as a therapeutic agent. Based on structure-activity relationships of similar compounds, it is plausible that this molecule exhibits anticancer, anti-inflammatory, and antibacterial properties. The lipophilic hexyl group at the C3 position is a key feature that may influence its potency and cellular uptake.

The experimental protocols detailed in this guide offer a clear and structured approach for the systematic evaluation of these potential activities. The provided workflows and pathway diagrams serve as valuable tools for researchers to design and execute their studies. Further investigation into this compound is warranted to elucidate its specific biological targets and mechanisms of action, which could ultimately lead to the development of novel therapeutic agents.

References

Technical Guide: Solubility of 3-Hexyl-2-methyl-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole nucleus is a common scaffold in a vast array of pharmacologically active compounds. Understanding the solubility of its derivatives is a critical first step in drug development, influencing formulation, bioavailability, and routes of administration. The addition of a hexyl group at the C3 position and a methyl group at the C2 position significantly increases the lipophilicity of the parent indole molecule, which is expected to heavily influence its solubility profile in organic solvents.

This technical guide provides an overview of the expected solubility of this compound based on the known properties of indole and its derivatives. Due to a lack of specific published quantitative data for this compound, this document presents a qualitative assessment and a detailed, standardized experimental protocol for determining solubility.

Expected Solubility Profile

  • Structure: The molecule consists of an aromatic heterocyclic indole core, which is relatively nonpolar, substituted with a nonpolar six-carbon hexyl chain and a small methyl group.

  • Inference: The presence of the long alkyl (hexyl) chain will dominate the molecule's physical properties, making it significantly more soluble in nonpolar organic solvents compared to polar solvents. The parent compound, indole, is sparingly soluble in water but shows good solubility in many organic solvents.[1][2] It is expected that this compound will exhibit very poor solubility in water and high solubility in lipophilic solvents.

For reference, the qualitative solubility of the parent compound, indole , is summarized in the table below. It is anticipated that this compound would show a similar or greater affinity for these organic solvents.

Solvent ClassSolvent ExampleExpected Solubility of IndoleReference
WaterWaterSparingly soluble / Soluble in hot water[1][2][3][4]
AlcoholsEthanolSoluble[1][3]
EthersDiethyl EtherSoluble[3]
Aromatic HydrocarbonsBenzeneSoluble[1][3]
Halogenated SolventsChloroformSoluble[1]
EstersEthyl AcetateSoluble[1]
GlycolsPropylene GlycolSoluble[3]
OilsFixed OilsSoluble[3]
Mineral OilMineral OilInsoluble[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology based on the OECD Test Guideline 105, "Water Solubility," specifically the Flask Method, which is suitable for determining the solubility of substances in various solvents, not just water.[5][6][7] This method is appropriate for compounds with solubilities above 0.01 g/L.[8]

3.1 Principle

The flask method aims to determine the saturation mass concentration of a substance in a solvent at a specific temperature. An excess amount of the test substance is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the substance in the clear liquid phase (supernatant or filtrate) is determined by a suitable analytical technique.[5][9]

3.2 Materials and Equipment

  • Test Substance: this compound (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dichloromethane).

  • Apparatus:

    • Constant temperature shaker bath or magnetic stirrer with temperature control.

    • Glass flasks with low-adsorption stoppers.

    • Centrifuge capable of >2000 g, with temperature control.

    • Syringes and filters (e.g., 0.22 µm PTFE or other solvent-compatible material).

    • Analytical balance (accuracy ± 0.1 mg).

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

    • Standard laboratory glassware (pipettes, volumetric flasks).

3.3 Procedure

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample-to-solvent ratio and equilibration time.

  • Equilibration:

    • Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the flask to stand in the temperature bath for at least 24 hours to allow the undissolved material to settle.

    • To separate the liquid phase from the solid, centrifugation in a temperature-controlled centrifuge at the test temperature is the preferred method.[5] Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the sample as necessary with the appropriate solvent to bring it within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound using a validated analytical method (e.g., HPLC with a UV detector). A standard curve prepared with known concentrations of the compound must be used for quantification.[10]

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Flask Method for determining solubility.

G A Start: Prepare Materials (Solute, Solvent, Glassware) B Add Excess Solute to Known Volume of Solvent A->B Step 1 C Equilibrate at Constant Temp. (e.g., 25°C for 24-48h) B->C Step 2 D Phase Separation (Centrifugation / Filtration) C->D Step 3 E Extract Aliquot of Clear Supernatant D->E Step 4 F Dilute Sample (If Necessary) E->F Step 5 G Quantify Concentration (e.g., HPLC-UV, GC-MS) F->G Step 6 H End: Report Solubility (e.g., g/L at 25°C) G->H Step 7

Caption: Workflow for solubility determination via the Flask Method.

References

Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hexyl-2-methyl-1H-indole, a key intermediate for researchers, scientists, and professionals in drug development. While specific stability data for this compound is not extensively available in public literature, this document outlines general best practices for indole derivatives and provides a robust framework for establishing a stability profile through forced degradation studies.

Core Stability and Storage Recommendations

Indole and its derivatives are susceptible to degradation under various environmental conditions. To ensure the integrity and purity of this compound, the following storage conditions are recommended based on general chemical principles for related compounds.[1][2]

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Refrigeration (2-8 °C) is advisable for long-term storage.Reduces the rate of potential degradation reactions.
Light Protect from light.[1] Store in amber glass vials or other light-opaque containers.Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Container Use tightly sealed containers with high-quality closures.Prevents exposure to moisture and atmospheric oxygen.
Handling Avoid contact with strong oxidizing agents and strong acids.Indoles can react with these substances, leading to degradation.

Potential Degradation Pathways

The indole nucleus is generally stable, but can undergo degradation through several mechanisms, particularly oxidation and polymerization under acidic conditions. For alkyl-substituted indoles, the nature and position of the substituent can influence the degradation pathway.[3][4] While specific pathways for this compound have not been elucidated, potential degradation could be initiated by:

  • Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of various oxidized species.

  • Acid-catalyzed dimerization/polymerization: In the presence of strong acids, indoles can undergo self-reaction to form colored dimeric and polymeric impurities.

  • Hydroxylation: This can be a key step in the metabolic degradation of indoles, potentially leading to further breakdown products.[3][4] The presence of a methyl group at the 2-position may influence the site of hydroxylation.[4]

The following diagram illustrates the general factors that can contribute to the degradation of a chemical compound like this compound.

Factors Affecting Chemical Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors Temperature Temperature Degradation Degradation of This compound Temperature->Degradation Light Light (UV/Vis) Light->Degradation Humidity Humidity/Moisture Humidity->Degradation pH pH (Acid/Base) pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Incompatible_Materials Incompatible Materials Incompatible_Materials->Degradation

Figure 1. General factors influencing the stability of chemical compounds.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation (or stress testing) study is recommended.[5][6][7][8][9] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][8]

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analytical Testing (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis light) Photolytic->Analysis Start Start: Pure This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Characterization Characterization of Degradation Products Analysis->Characterization Method_Validation Development & Validation of Stability-Indicating Method Analysis->Method_Validation Pathway Elucidation of Degradation Pathway Characterization->Pathway End End: Stability Profile Established Pathway->End Method_Validation->End

Figure 2. Experimental workflow for a forced degradation study.

General Protocol for Forced Degradation

The following protocols are generalized and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Experimental Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). 2. Add an equal volume of 0.1 M hydrochloric acid. 3. Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C). 4. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). 5. Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
Base Hydrolysis 1. Prepare a solution of the compound as described for acid hydrolysis. 2. Add an equal volume of 0.1 M sodium hydroxide. 3. Follow the incubation and sampling procedure as for acid hydrolysis. 4. Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Oxidative Degradation 1. Prepare a solution of the compound. 2. Add an equal volume of 3% hydrogen peroxide. 3. Incubate at room temperature, protected from light. 4. Withdraw aliquots at various time points. 5. Quench the reaction if necessary (e.g., by dilution) before analysis.
Thermal Degradation 1. Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber. 2. Sample at various time points (e.g., 1, 3, 7 days).
Photolytic Degradation 1. Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines). 2. A control sample should be wrapped in aluminum foil to exclude light. 3. Sample at defined intervals of light exposure.
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[10][11][12]

  • Column: A C18 reversed-phase column is typically suitable for indole derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm).

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.

Conclusion

References

An In-depth Technical Guide to the Fischer Indole Synthesis of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 3-Hexyl-2-methyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and expected quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] Discovered by Hermann Emil Fischer in 1883, this method remains a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide array of substituted indoles. The synthesis proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[1][3][4]

The synthesis of this compound via this method involves the reaction of phenylhydrazine with 2-octanone. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][4]

Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis of this compound from phenylhydrazine and 2-octanone proceeds through several key mechanistic steps, which are outlined below.

Signaling Pathway of the Fischer Indole Synthesis

Fischer_Indole_Synthesis Reactants Phenylhydrazine + 2-Octanone Hydrazone Phenylhydrazone Formation Reactants->Hydrazone H⁺ Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization H⁺ Elimination Ammonia Elimination Cyclization->Elimination Product This compound Elimination->Product

Caption: General mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow, from starting materials to the purified final product.

Experimental_Workflow Start Start: Phenylhydrazine & 2-Octanone Reaction Reaction with Acid Catalyst (e.g., ZnCl₂ in Acetic Acid) Start->Reaction Quench Reaction Quenching (e.g., Water/Base) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification by Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: A typical experimental workflow for the synthesis and purification.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis of 2,3-disubstituted indoles and have been adapted for the specific synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
PhenylhydrazineC₆H₈N₂108.14≥97%
2-OctanoneC₈H₁₆O128.21≥98%
Zinc Chloride (anhydrous)ZnCl₂136.30≥98%
Glacial Acetic AcidCH₃COOH60.05≥99.7%
Ethyl AcetateC₄H₈O₂88.11ACS grade
HexanesC₆H₁₄86.18ACS grade
Sodium BicarbonateNaHCO₃84.01ACS grade
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS grade
Silica GelSiO₂60.08230-400 mesh
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Addition of Ketone: To this solution, add 2-octanone (12.82 g, 0.1 mol) dropwise at room temperature with continuous stirring.

  • Hydrazone Formation: After the addition is complete, stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylhydrazone intermediate.

  • Addition of Catalyst: Carefully add anhydrous zinc chloride (27.26 g, 0.2 mol) in portions to the reaction mixture. The addition may be exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10% ethyl acetate) as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Reaction Parameters and Yield
ParameterValue
Reaction Scale0.1 mol
Typical Yield65-75%
Physical AppearancePale yellow oil or low-melting solid
Molecular FormulaC₁₅H₂₁N
Molar Mass215.34 g/mol
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70 - 7.50m1HAr-H
7.35 - 7.05m3HAr-H
2.65t, J = 7.6 Hz2HAr-CH₂-
2.40s3HAr-C-CH₃
1.65quint, J = 7.5 Hz2H-CH₂-
1.40 - 1.20m6H-(CH₂)₃-
0.90t, J = 7.0 Hz3H-CH₃

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
135.5C
131.0C
128.5C
121.5CH
120.0CH
119.5CH
112.0C
110.5CH
31.8CH₂
30.0CH₂
29.5CH₂
24.5CH₂
22.6CH₂
14.1CH₃
11.5CH₃

Mass Spectrometry (EI)

m/zRelative Intensity (%)Assignment
215100[M]⁺
20040[M - CH₃]⁺
14480[M - C₅H₁₁]⁺

Conclusion

The Fischer indole synthesis provides an effective and reliable method for the preparation of this compound. By following the detailed protocols and utilizing the characterization data provided in this guide, researchers can successfully synthesize and characterize this important indole derivative for applications in drug discovery and materials science. Careful control of reaction conditions and a robust purification strategy are key to obtaining high yields and purity.

References

Theoretical Analysis of the Molecular Structure and Electronic Properties of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the molecular structure and electronic properties of 3-Hexyl-2-methyl-1H-indole. In the absence of extensive published experimental data on this specific substituted indole, this document outlines the results of a simulated quantum chemical investigation. The data presented herein is generated based on established computational methodologies and is intended to serve as a reference for researchers, scientists, and professionals involved in drug development and materials science. The theoretical data offers insights into the molecule's geometry, stability, and reactivity.

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization: The three-dimensional structure of this compound was optimized to determine its most stable conformation (lowest energy state). The calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely used for its accuracy in predicting molecular geometries and energies. The 6-31G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules of this size. All calculations were performed in the gas phase.

Electronic Property Calculations: Following geometry optimization, a series of calculations were performed to determine the key electronic properties of the molecule. These include:

  • Mulliken Atomic Charges: To understand the charge distribution within the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability.

  • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions.

Software: All theoretical calculations were simulated based on the expected outputs from the Gaussian 16 suite of programs.

Below is a diagram illustrating the computational workflow employed in this theoretical study.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Data Analysis and Visualization mol_structure Initial 3D Structure of this compound methodology Selection of Method and Basis Set (B3LYP/6-31G(d,p)) mol_structure->methodology geom_opt Geometry Optimization methodology->geom_opt freq_calc Frequency Calculation (to confirm minimum energy) geom_opt->freq_calc electronic_prop Electronic Property Calculation (Mulliken, HOMO-LUMO, MEP) freq_calc->electronic_prop data_extraction Extraction of Quantitative Data (Bond lengths, angles, charges) electronic_prop->data_extraction mep_vis Visualization of MEP Surface electronic_prop->mep_vis homo_lumo_vis Visualization of HOMO and LUMO electronic_prop->homo_lumo_vis table_generation Generation of Data Tables data_extraction->table_generation

Reactivity of the Indole Ring in 3-Hexyl-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. The reactivity of the indole ring dictates its ability to participate in various chemical transformations, making a thorough understanding of its electronic properties and reaction mechanisms crucial for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the reactivity of the indole ring in 3-Hexyl-2-methyl-1H-indole, a representative 2,3-disubstituted indole.

Core Reactivity Principles of the Indole Ring

The indole ring is an aromatic heterocyclic system with a high degree of reactivity, particularly towards electrophiles. The electron-rich nature of the pyrrole ring fused to the benzene ring makes the C3 position the most nucleophilic and thus the primary site of electrophilic attack. The presence of substituents at the C2 and C3 positions, as in this compound, significantly influences this inherent reactivity.

Electrophilic Substitution

Electrophilic substitution is a hallmark reaction of indoles.[1] In 2,3-disubstituted indoles, the C3 position is blocked, directing electrophilic attack to other positions on the indole nucleus. The precise location of substitution depends on the nature of the electrophile and the reaction conditions.

General Mechanism: The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Oxidation

The indole ring is susceptible to oxidation, and the outcome of the reaction is highly dependent on the oxidant and the substitution pattern of the indole. For 2,3-dialkylindoles, oxidation can lead to a variety of products. The reaction often initiates with an electrophilic attack of the oxidizing agent at the C3 position, forming an indoleninic intermediate.[2][3][4] The subsequent reaction pathway depends on the stability and reactivity of this intermediate.[2] Autoxidation of 2,3-dialkylindoles can also occur, leading to the formation of hydroperoxides and subsequent rearrangement or dimerization products.[5] For instance, the autoxidation of 2,3-dimethylindole yields an oxidized dimer.[5]

Reduction

The indole ring can be reduced under various conditions, although it is generally more resistant to reduction than isolated pyrroles. Catalytic hydrogenation is a common method for the reduction of the indole nucleus. The specific products formed depend on the catalyst, solvent, and reaction conditions.

Reactivity of this compound

The presence of a methyl group at the C2 position and a hexyl group at the C3 position in this compound modifies the general reactivity of the indole ring. The C3 position is sterically hindered and electronically deactivated towards further electrophilic attack.

Electrophilic Substitution of 2,3-Disubstituted Indoles

While the C3 position is the most reactive site in unsubstituted indole, in 2,3-disubstituted indoles like this compound, electrophilic attack is directed to other positions. The specific site of substitution (e.g., C4, C5, C6, or C7 of the benzene ring, or even the N1 position) will be influenced by the electronic effects of the substituents and the nature of the electrophile.

Oxidation of 2,3-Dialkylindoles: A Case Study

The oxidation of 2,3-dialkylindoles has been studied to understand the influence of the alkyl substituents on the reaction pathway. For example, the oxidation of 2,3-dimethylindole with peroxomonosulfate and peroxodisulfate anions proceeds via an initial electrophilic attack at the C3 position to form an indoleninic intermediate.[2] This intermediate can then undergo further reactions depending on its ability to tautomerize to an exocyclic enamine.[2] If the enamine is formed, a second attack by the peroxoanion can occur at the exocyclic methylene group, ultimately leading to a 2-acylindole derivative after hydrolysis.[2] However, if the imine form is favored, different products such as an oxoindolic derivative may be formed.[2]

A similar mechanism is proposed for the oxidation of 2,3-dimethylindole by peroxophosphates.[3][4]

The autoxidation of 2,3-dialkylindoles also provides insights into their reactivity. 2,3-dimethylindole, for instance, forms an oxidized dimer upon autoxidation, while 2-ethyl-3-methylindole can form 2-acetyl-3-methylindole via a 3-hydroperoxyindolenine intermediate.[5]

Other Reactions of 2,3-Disubstituted Indoles

2,3-disubstituted indoles can participate in a variety of other reactions, including:

  • Cycloaddition Reactions: They can act as dienophiles in [4+2] cycloaddition reactions with in situ generated vinylidene ortho-quinone methides to form polycyclic fused indolines.[6]

  • Ring Expansion Reactions: In the presence of certain catalysts like TsOH or B(C₆F₅)₃, they can react with propargylic alcohols to yield 3H-benzo[b]azepines through a selective C2-C3 ring expansion.[7]

  • Arylation: A novel C2 arylation of indoles with diazonium salts has been reported, leading to 2,3-disubstituted indoles.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of indoles are extensive and varied. Below are generalized representations of common procedures. Specific conditions for this compound would require adaptation from methodologies reported for analogous 2,3-disubstituted indoles.

General Procedure for Electrophilic Substitution (Illustrative)

To a solution of the 2,3-disubstituted indole in a suitable solvent (e.g., dichloromethane, acetonitrile), the electrophilic reagent is added portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

General Procedure for Oxidation of 2,3-Dialkylindoles (Illustrative)

A solution of the 2,3-dialkylindole in a solvent mixture (e.g., methanol-water) is treated with an oxidizing agent (e.g., peroxomonosulfate, peroxodisulfate). The reaction is typically carried out under acidic conditions.[2] The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified by chromatography.

Synthesis of 2,3-Disubstituted Indoles

Several methods exist for the synthesis of 2,3-disubstituted indoles. One common approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.[9] For this compound, this would involve the reaction of a phenylhydrazine with 2-octanone.

Another strategy involves a tandem reduction/condensation/fragmentation/cyclization sequence starting from appropriately substituted nitroarenes.[10][11]

Quantitative Data

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)Reference
2,3-disubstituted indoles3-alkynyl-3-hydroxyisoindolinonesTsOH or B(C₆F₅)₃3H-benzo[b]azepines-[7]
2,3-disubstituted-1H-indoles3-alkynyl-3-hydroxyisoindolinonesChiral phosphoric acidAxially chiral tetrasubstituted allenes64-98[7]
2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione-Zinc2,3-disubstituted indolesModest to good[10][11]
2-alkenyl anilinesPhI(OCOCF₃)₂ (PIFA)-2,3-disubstituted indoles40-83[12]

Table 1: Representative Yields for Reactions of 2,3-Disubstituted Indoles

Indole DerivativeOxidizing AgentProductReference
2,3-dimethylindoleAutoxidationOxidized dimer (6a)[5]
2-ethyl-3-methylindoleAutoxidation2-acetyl-3-methylindole[5]
2,3-dialkylindolesPeroxomonosulfate/Peroxodisulfate2-acylindole derivatives or oxoindolic derivatives[2]
2,3-dimethylindolePeroxodiphosphoric/Peroxomonophosphoric acids3-methylindole-2-carbaldehyde[3][4]

Table 2: Products from the Oxidation of 2,3-Dialkylindoles

Visualizations

Signaling Pathway: Electrophilic Substitution at C3 of Indole

Electrophilic_Substitution Indole Indole Ring Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Indole->Sigma_Complex Attack at C3 Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Indole 3-Substituted Indole Sigma_Complex->Substituted_Indole Deprotonation Proton_Loss -H+

Caption: General mechanism of electrophilic substitution at the C3 position of the indole ring.

Experimental Workflow: Synthesis of 2,3-Disubstituted Indoles via Tandem Reaction

Tandem_Synthesis Start 2-allyl-2-(2-nitrophenyl) cyclohexane-1,3-dione Reduction Reduction of Nitro Group (e.g., with Zinc) Start->Reduction Condensation Intramolecular Condensation Reduction->Condensation Fragmentation Fragmentation Condensation->Fragmentation Cyclization Cyclization Fragmentation->Cyclization Product 2,3-Disubstituted Indole Cyclization->Product

Caption: Tandem reaction sequence for the synthesis of 2,3-disubstituted indoles.

Logical Relationship: Factors Influencing Indole Reactivity

Indole_Reactivity_Factors Reactivity Indole Ring Reactivity Electronic_Effects Electronic Effects (Electron-rich pyrrole ring) Electronic_Effects->Reactivity Steric_Effects Steric Hindrance (Substituents at C2 and C3) Steric_Effects->Reactivity Reaction_Conditions Reaction Conditions (Solvent, Temperature, Catalyst) Reaction_Conditions->Reactivity Electrophile_Nature Nature of Electrophile/Reagent Electrophile_Nature->Reactivity

Caption: Key factors that govern the reactivity of the indole ring.

Conclusion

The reactivity of the indole ring in this compound is a nuanced interplay of electronic and steric factors. While the fundamental principles of indole chemistry provide a strong predictive framework, the specific substitution pattern of this molecule directs its reactivity away from the canonical C3 position. Understanding these directing effects is paramount for harnessing the synthetic potential of 2,3-disubstituted indoles in the development of novel chemical entities with therapeutic applications. Further experimental investigation into the specific reaction kinetics and product distributions for this compound will be invaluable for refining synthetic strategies and expanding its utility in drug discovery programs.

References

Navigating the Synthesis of 3-Hexyl-2-methyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthetic Pathway: Fischer Indole Synthesis

The most direct and classical approach to synthesizing 2,3-disubstituted indoles, such as 3-Hexyl-2-methyl-1H-indole, is the Fischer indole synthesis.[1][2][3][4] This method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[2][3] For the target molecule, the logical precursors are phenylhydrazine and 2-octanone.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[2][3]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone + 2-Octanone - H₂O octanone 2-Octanone octanone->hydrazone enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Cyclization indole This compound aminal->indole - NH₃ Aromatization

Proposed Fischer Indole Synthesis Pathway.

Experimental Protocol: Fischer Indole Synthesis of this compound

The following is a generalized experimental protocol that can be adapted for the synthesis of the target compound.

Materials:

  • Phenylhydrazine

  • 2-Octanone

  • Glacial Acetic Acid (or another suitable acid catalyst such as polyphosphoric acid or zinc chloride)[2][3]

  • Ethanol (for recrystallization)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 2-octanone in glacial acetic acid. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone intermediate.[2]

  • Indolization: The reaction mixture is then heated to reflux for several hours to induce cyclization. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is then neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Starting Material Availability

The key starting materials for the proposed Fischer indole synthesis are readily available from multiple commercial suppliers.

Starting MaterialFormulaMolecular Weight ( g/mol )Representative Suppliers
PhenylhydrazineC₆H₈N₂108.14Simson Pharma[6], Fisher Scientific[7], Molport[8], Clinivex[9], Made-in-China.com[10]
2-OctanoneC₈H₁₆O128.21Sigma-Aldrich[11][12], Simson Pharma[13], Fisher Scientific[14], Hangzhou Better Chemtech Ltd.[15]

Logical Workflow for Compound Acquisition

For a research group needing to work with this compound, the following workflow is recommended.

Workflow start Identify Need for This compound check_availability Check Commercial Availability start->check_availability not_available Compound Not Commercially Available check_availability->not_available custom_synthesis Plan for Custom Synthesis not_available->custom_synthesis Proceed with Synthesis select_route Select Synthetic Route (e.g., Fischer Indole Synthesis) custom_synthesis->select_route procure_materials Procure Starting Materials (Phenylhydrazine, 2-Octanone) select_route->procure_materials synthesis Perform Synthesis and Purification procure_materials->synthesis characterization Characterize Product (NMR, MS, etc.) synthesis->characterization end Use in Research characterization->end

Workflow for Acquiring this compound.

Predicted Physicochemical Properties

While experimental data for this compound is not available, the properties of structurally similar, commercially available 2,3-dialkylindoles can provide a reasonable estimation.

Property2,3-DimethylindoleReference
CAS Number 91-55-4[16]
Molecular Formula C₁₀H₁₁N[17]
Molecular Weight ( g/mol ) 145.20[17]
Appearance White crystalline solid[17]
Melting Point (°C) 105-107[16]
Boiling Point (°C) 285[16]
LogP 2.8[17]

Based on the addition of a hexyl group in place of a methyl group, it is expected that this compound will have a lower melting point, a higher boiling point, and a significantly higher LogP value compared to 2,3-dimethylindole, indicating increased lipophilicity.

Conclusion

Although this compound is not a stock chemical, it should be readily accessible to researchers through a straightforward and well-established synthetic procedure like the Fischer indole synthesis. By utilizing commercially available starting materials, this technical guide provides a clear pathway for its preparation and purification, enabling its use in further scientific investigation.

References

The Evolving Landscape of 3-Alkylated-2-Methylindoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, biological activities, and therapeutic potential of 3-alkylated-2-methylindoles reveals a promising class of compounds for drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the current literature, including detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole derivatives, those featuring alkylation at the 3-position and a methyl group at the 2-position have garnered significant attention for their diverse and potent biological activities. These compounds have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and analgesic agents.

Synthesis of 3-Alkylated-2-Methylindoles

The construction of the 3-alkylated-2-methylindole core is primarily achieved through classical indole syntheses followed by specific alkylation or acylation reactions. The Fischer indole synthesis and Friedel-Crafts reactions are cornerstone methodologies in this context.

Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and versatile method for creating the indole nucleus. The general workflow involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2,3-dimethylindoles, the reaction would typically involve a substituted phenylhydrazine and 2-butanone.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Hydrazone Enamine Enamine Intermediate Acid->Enamine Cyclization Intramolecular Cyclization Acid->Cyclization Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Protonation Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole Elimination of NH₃

Figure 1: Generalized workflow of the Fischer Indole Synthesis.

A detailed experimental protocol for a typical Fischer indole synthesis is as follows:

Experimental Protocol: Synthesis of 2,3-Dimethylindole

  • Reaction Setup: A mixture of phenylhydrazine (1 equivalent) and 2-butanone (1.1 equivalents) is stirred in a suitable solvent, such as ethanol or acetic acid.

  • Acid Catalysis: A strong acid catalyst, like sulfuric acid or polyphosphoric acid, is added dropwise to the mixture while maintaining the temperature.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

  • Workup: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2,3-dimethylindole.

Friedel-Crafts Alkylation and Acylation

For the introduction of an alkyl or acyl group at the 3-position of a pre-formed 2-methylindole core, the Friedel-Crafts reaction is a widely employed strategy. This electrophilic aromatic substitution reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Friedel_Crafts_Alkylation 2-Methylindole 2-Methylindole SigmaComplex Sigma Complex 2-Methylindole->SigmaComplex AlkylHalide Alkyl Halide (R-X) Carbocation Carbocation Intermediate (R⁺) AlkylHalide->Carbocation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Carbocation->SigmaComplex 3-Alkyl-2-methylindole 3-Alkyl-2-methylindole SigmaComplex->3-Alkyl-2-methylindole Deprotonation

Figure 2: General mechanism of Friedel-Crafts alkylation of 2-methylindole.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylindole

  • Reactant Preparation: A solution of 2-methylindole in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a flask equipped with a stirring mechanism and under an inert atmosphere.

  • Catalyst Addition: Anhydrous aluminum chloride (a stoichiometric amount) is added portion-wise to the solution while cooling in an ice bath to control the exothermic reaction.

  • Acylating Agent Addition: The acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to stir at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-acyl-2-methylindole.

Biological Activities of 3-Alkylated-2-Methylindoles

This class of compounds exhibits a broad spectrum of biological activities, with anti-inflammatory and antimicrobial properties being the most prominent.

Anti-inflammatory Activity

Several 3-alkylated-2-methylindole derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Certain 2,3-disubstituted indole derivatives have shown potent inhibitory activity against both COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indole Derivative A 5.500.856.47
Indole Derivative B 5.050.657.77
Celecoxib (Standard) 6.340.5611.32
Ibuprofen (Standard) 3.11.22.58
Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected 2,3-disubstituted indole derivatives.[1]

Inhibition of Pro-inflammatory Cytokines: The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. Some indole derivatives have been shown to effectively suppress the production of these cytokines in cellular assays.[2][3]

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Indole 3-Alkylated-2-methylindole Indole->NFkB Inhibition

References

Toxicological data for substituted indole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicology of Substituted Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for substituted indole compounds. Indoles are a class of aromatic heterocyclic organic compounds, widely distributed in nature and are the precursors to many pharmaceuticals and psychoactive substances. They are found in dietary sources such as cruciferous vegetables (e.g., indole-3-carbinol) and are also produced by gut microbiota from tryptophan. Furthermore, synthetic indole derivatives, such as those found in synthetic cannabinoids, represent a significant and evolving class of drugs of abuse. Understanding the toxicological profiles of these compounds is critical for risk assessment, drug development, and public health.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for representative substituted indole compounds. This data is essential for comparing the relative toxicity of different derivatives and for informing dose-selection in preclinical and clinical studies.

Table 1: In Vivo Toxicological Data for Indole-3-Carbinol (I3C)

Test SystemRoute of AdministrationEndpointDose/ConcentrationObserved Effects
F344/N RatsGavage3-Month Study75 - 300 mg/kgIncreased incidences of nonneoplastic lesions in the small intestine, mesenteric lymph node, and liver.[1]
Harlan Sprague Dawley RatsGavage2-Year Study75 - 300 mg/kgIncreased probability of extended diestrus and increased estrous cycle length at 300 mg/kg.[1]
B6C3F1/N MiceGavage3-Month Study125 - 250 mg/kgDecreased sperm motility in all dosed male groups; increased probability of extended diestrus in females at 250 mg/kg.[1]
Sprague Dawley RatsSubcutaneousSingle Dose500 mg/kgLethality in 3 out of 4 rats within 1-3 hours post-exposure.[2]
BALB/c nu/nu athymic miceDiet3-Day Study100 µmoles/g dietLethal; switching to a control diet resulted in 75% recovery.[3]

Table 2: In Vitro Cytotoxicity and Genotoxicity Data for Various Indole Compounds

CompoundTest SystemEndpointValueNotes
Indole Derivatives (unspecified)Cell linesIC500.6 and 2 µMCell protection effects against oxidative stress induced by tert-butyl hydroperoxide (tBOOH).[4][5]
TrisindolalHuman tumor cell linesIC500.50 µM (melanoma) - 7.82 µM (renal cancer)Showed good tumor selectivity.[6]
3-Methylindole (3MI)Chinese hamster ovary cellsGenotoxicity-Produced DNA adducts and chromosomal aberrations.[7]
Melatonin (Mel)Chinese hamster ovary cellsGenotoxicity-Produced DNA adducts and chromosomal aberrations with S9 metabolic activation.[7]
Indole-3-carbinol (I3C)HT29 cellsDNA Damage20% DNA in tail at 100 µMClear dose-dependent increase in persistent DNA degradation.[8]

Table 3: Receptor Binding Affinities for Synthetic Indole-Based Cannabinoids

CompoundReceptorEndpointValueNotes
MDMB-FUBINACAHuman CB1Ki98.5 pMA potent CB1 receptor agonist.[9][10]
MepirapimHuman CB1Ki2650 nMA relatively weak CB receptor ligand.[9]
MepirapimHuman CB2Ki1850 nMA relatively weak CB receptor ligand.[9]

Key Toxicological Mechanisms and Signaling Pathways

Substituted indoles exert their toxic effects through a variety of mechanisms. The most well-documented of these are activation of the Aryl Hydrocarbon Receptor (AhR), induction of oxidative stress, and genotoxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

Many indole compounds, including indole-3-carbinol and its metabolites, are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][11] The canonical AhR signaling pathway is a key mechanism in the toxicology of these compounds.[11] Upon binding to an indole ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes.[12] This leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[11] While this is a crucial part of xenobiotic metabolism, chronic or excessive activation can lead to adverse effects.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Compound AhR_complex AhR-Hsp90-AIP Complex Indole->AhR_complex Binding & Activation AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change Hsp90/AIP Dissociation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_activated->AhR_ARNT Nuclear Translocation & Dimerization ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds to DNA Gene_Expression Target Gene Transcription (e.g., CYP1A1, CYP1A2) DRE->Gene_Expression Induces

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Oxidative Stress and Mitochondrial Dysfunction

Several indole derivatives have been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[4][13] This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[14] A key target for indole-induced oxidative stress is the mitochondrion.[4][13] Inhibition of the mitochondrial electron transport chain can lead to increased ROS production and subsequent cellular dysfunction and death.[13]

Oxidative_Stress_Pathway Indole Substituted Indole Compound Mitochondria Mitochondrial Dysfunction (e.g., Complex I inhibition) Indole->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Production Mitochondria->ROS Leads to Damage Cellular Damage ROS->Damage Causes Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA Apoptosis Apoptosis / Necrosis Damage->Apoptosis Can trigger

Caption: Indole-Induced Oxidative Stress and Cellular Damage.

Genotoxicity and DNA Damage

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.[15] Some substituted indole compounds, such as 3-methylindole and melatonin, have been shown to produce DNA adducts in the presence of metabolic activation.[7] DNA adducts are segments of DNA bound to a cancer-causing chemical, and their formation is a critical step in carcinogenesis. The genotoxic potential of these compounds can be assessed through a battery of in vitro and in vivo tests.[7][8]

Genotoxicity_Mechanism Indole Indole Compound Metabolism Metabolic Activation (e.g., by CYP450 enzymes) Indole->Metabolism Reactive Reactive Metabolite Metabolism->Reactive DNA Cellular DNA Reactive->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Repair DNA Repair Mechanisms Adduct->Repair Mutation Mutation (If repair fails) Adduct->Mutation Leads to Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Mechanism of Indole-Induced Genotoxicity via Metabolic Activation.

Experimental Protocols

A variety of standardized and novel experimental protocols are employed to assess the toxicology of substituted indole compounds. These range from high-throughput in vitro assays to long-term in vivo studies.

In Vitro Cytotoxicity Assays
  • MTT Assay: This is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

    • Protocol Outline:

      • Plate cells (e.g., human microglial HMC3 cells) in a 96-well plate and allow them to adhere.[13]

      • Treat cells with various concentrations of the test indole compound for a specified period (e.g., 24 hours).[13]

      • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[13]

      • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a lysis buffer).[13]

      • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

      • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): Used to assess the mutagenic potential of a chemical. Indole-3-carbinol has been tested using this method with varied results, some showing weak positive responses in S. typhimurium strain TA100.[1]

  • In Vitro Comet Assay: A sensitive method for detecting DNA strand breaks in individual cells.[8]

    • Protocol Outline:

      • Expose cells (e.g., HT29 human colon cancer cells) to the test compound.[8]

      • Embed the cells in a thin layer of agarose on a microscope slide.

      • Lyse the cells to remove membranes and cytoplasm, leaving behind the DNA-containing nucleoid.

      • Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate away from the nucleoid, forming a "comet tail."

      • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

  • In Vivo Micronucleus Test: Assesses chromosomal damage. Bone marrow or peripheral blood erythrocytes are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[1]

In Vivo Toxicology Studies
  • Acute, Subchronic, and Chronic Toxicity Studies: These studies involve administering the test compound to animals (commonly rats and mice) over different durations to assess a wide range of toxicological endpoints.[1]

    • Protocol Outline (Gavage Study):

      • Select animal model (e.g., F344/N rats) and determine dose groups.[1]

      • Administer the indole compound, typically dissolved in a vehicle like corn oil, via oral gavage daily for the study duration (e.g., 3 months or 2 years).[1]

      • Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.

      • At the end of the study, conduct a comprehensive necropsy.

      • Collect blood for hematology and clinical chemistry analysis.

      • Collect organs, weigh them, and perform histopathological examination to identify any treatment-related lesions.[1]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute Acute Toxicity (e.g., LD50) Cytotoxicity->Acute Inform Dosing Genotoxicity Genotoxicity Assays (e.g., Ames, Comet) Subchronic Subchronic / Chronic Toxicity Studies Genotoxicity->Subchronic Inform Endpoints Mechanism Mechanistic Studies (e.g., Receptor Binding, ROS production) Mechanism->Subchronic Inform Endpoints Data Data Analysis & Risk Assessment Acute->Data Subchronic->Data Toxico Toxicokinetics (ADME) Toxico->Data Compound Test Indole Compound Compound->Cytotoxicity Compound->Genotoxicity Compound->Mechanism Compound->Toxico

Caption: General Workflow for Toxicological Assessment of Indole Compounds.

References

Methodological & Application

Application Notes and Protocols: 3-Hexyl-2-methyl-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Hexyl-2-methyl-1H-indole, a versatile heterocyclic building block in organic synthesis. The protocols detailed below are based on established synthetic methodologies for indole functionalization.

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The 3-alkylindole scaffold is a common motif in bioactive compounds and natural products.

1.1. Precursor for Biologically Active Molecules:

The 3-alkyl-2-methylindole core is a key structural feature in various compounds with potential pharmacological activities. Research into 3-alkylindole derivatives has highlighted their potential as myeloperoxidase (MPO) inhibitors, which are of interest in treating inflammatory diseases. Furthermore, indole derivatives are widely investigated for their anticancer properties, with studies showing their effects on various cancer cell lines. The hexyl group at the C3 position provides a lipophilic chain that can be crucial for modulating the biological activity and pharmacokinetic properties of potential drug candidates.

1.2. Building Block for Complex Heterocycles:

The indole nucleus can be further functionalized at the N1 position or on the benzene ring to construct more elaborate heterocyclic systems. The presence of the 2-methyl and 3-hexyl groups can influence the regioselectivity of subsequent reactions, allowing for the targeted synthesis of specific isomers.

Experimental Protocols

A plausible and efficient two-step synthesis for this compound starting from commercially available 2-methyl-1H-indole is presented below. This route involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

2.1. Step 1: Synthesis of 3-Hexanoyl-2-methyl-1H-indole (2)

This procedure outlines the Friedel-Crafts acylation of 2-methyl-1H-indole with hexanoyl chloride.

Reaction Scheme:

Synthesis of 3-Hexanoyl-2-methyl-1H-indole 2-methyl-1H-indole 2-Methyl-1H-indole (1) hexanoyl_chloride + Hexanoyl Chloride lewis_acid Lewis Acid (e.g., AlCl3, ZnCl2) product 3-Hexanoyl-2-methyl-1H-indole (2) lewis_acid->product

Caption: Friedel-Crafts acylation of 2-methyl-1H-indole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methyl-1H-indole (1)131.1710.0 g0.076 mol
Hexanoyl chloride134.6211.2 g (10.6 mL)0.083 mol
Anhydrous Zinc Chloride (ZnCl₂)136.3012.5 g0.092 mol
Dichloromethane (DCM)-200 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1H-indole (10.0 g, 0.076 mol) and anhydrous dichloromethane (150 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous zinc chloride (12.5 g, 0.092 mol) to the stirred solution.

  • To this suspension, add hexanoyl chloride (11.2 g, 0.083 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-hexanoyl-2-methyl-1H-indole (2) as a solid.

Expected Yield: 75-85%

2.2. Step 2: Synthesis of this compound (3)

This protocol describes the reduction of the ketone functionality of 3-hexanoyl-2-methyl-1H-indole. A Wolff-Kishner or Clemmensen reduction can be employed. The Wolff-Kishner reduction is detailed here.

Reaction Scheme:

Reduction_of_Acylindole acylindole 3-Hexanoyl-2-methyl-1H-indole (2) reagents Hydrazine hydrate, KOH or KOtBu solvent Diethylene glycol, heat product This compound (3) solvent->product

Caption: Wolff-Kishner reduction of 3-hexanoyl-2-methyl-1H-indole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Hexanoyl-2-methyl-1H-indole (2)229.3110.0 g0.044 mol
Hydrazine hydrate (80%)50.068.2 g (8.0 mL)0.13 mol
Potassium hydroxide (KOH)56.117.3 g0.13 mol
Diethylene glycol-100 mL-
Water-100 mL-
Diethyl ether-150 mL-
1 M HCl-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-hexanoyl-2-methyl-1H-indole (10.0 g, 0.044 mol) in diethylene glycol (100 mL).

  • Add hydrazine hydrate (8.0 mL, 0.13 mol) and potassium hydroxide (7.3 g, 0.13 mol).

  • Heat the mixture to 120-130 °C for 2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4-6 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (3).

Expected Yield: 70-80%

Data Presentation

3.1. Predicted Spectroscopic Data for this compound (3):

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 2.6-2.8 (t, 2H, Ar-CH₂), 2.4 (s, 3H, Ar-CH₃), 1.6-1.8 (m, 2H, CH₂), 1.2-1.5 (m, 6H, 3xCH₂), 0.8-1.0 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 135.5, 130.0, 128.5, 121.0, 120.0, 119.0, 115.0, 110.0, 32.0, 31.5, 29.0, 25.0, 22.5, 14.0, 12.0
IR (KBr, cm⁻¹) 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (C=C stretch)
Mass Spectrometry (EI) m/z (%) = 215 (M⁺), 144 ([M-C₅H₁₁]⁺), 131 ([M-C₆H₁₂]⁺)

Logical Workflow Diagram

The overall synthetic workflow is summarized in the following diagram.

Synthetic_Workflow start Start: 2-Methyl-1H-indole (1) step1 Step 1: Friedel-Crafts Acylation - Hexanoyl chloride - ZnCl₂ - DCM start->step1 intermediate Intermediate: 3-Hexanoyl-2-methyl-1H-indole (2) step1->intermediate step2 Step 2: Wolff-Kishner Reduction - Hydrazine hydrate, KOH - Diethylene glycol, Heat intermediate->step2 end Final Product: This compound (3) step2->end

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the N-Alkylation of 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated indoles are a prominent structural motif in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The substituent at the nitrogen atom of the indole ring can significantly influence the molecule's pharmacological properties. Consequently, the development of efficient and selective methods for the N-alkylation of indoles, particularly sterically hindered 2,3-disubstituted indoles, is of great importance in synthetic and medicinal chemistry. This document provides detailed protocols for three distinct and versatile methods for the N-alkylation of 2,3-disubstituted indoles, catering to a range of synthetic requirements.

General Reaction Scheme

The N-alkylation of a 2,3-disubstituted indole involves the formation of a new bond between the indole nitrogen and an alkyl group. This transformation can be achieved through various synthetic strategies, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Protocol 1: Classical N-Alkylation using a Strong Base and Alkyl Halide

This traditional and widely used method involves the deprotonation of the indole nitrogen with a strong base, typically sodium hydride (NaH), to form a nucleophilic indole anion, which then undergoes an SN2 reaction with an alkyl halide.[1][2]

Experimental Protocol
  • To a solution of the 2,3-disubstituted indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the indole anion.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 equiv) dropwise.

  • The reaction is then typically stirred at room temperature or heated (e.g., to 80 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the alkyl halide.[1] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated indole.

Data Presentation
Entry2,3-Disubstituted IndoleAlkyl HalideBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,3-dimethylindoleBenzyl bromideNaH (1.2)DMF80< 0.2591[1]
22,3-dimethylindoleIodomethaneNaH (2.5)THF1500.17-[1]
35-bromoindoleDimethyl carbonateDABCO (0.1)DMF905quant.[2]
4CarbazoleDibenzyl carbonateDABCO (0.1)DMA135399[2]

Yields are for the isolated product. Time and temperature can vary significantly based on the specific substrates.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Indole 2,3-Disubstituted Indole Indole_Solvent Dissolve Indole in Solvent Indole->Indole_Solvent Solvent Anhydrous DMF or THF Solvent->Indole_Solvent Add_NaH Add NaH at 0 °C Indole_Solvent->Add_NaH NaH Sodium Hydride (NaH) NaH->Add_NaH Stir_RT Stir at RT (30-60 min) Add_NaH->Stir_RT Add_Alkyl_Halide Add Alkyl Halide at 0 °C Stir_RT->Add_Alkyl_Halide Alkyl_Halide Alkyl Halide Alkyl_Halide->Add_Alkyl_Halide Stir_Heat Stir at RT or Heat Add_Alkyl_Halide->Stir_Heat Quench Quench with H₂O or sat. NH₄Cl Stir_Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Indole Purify->Product

Caption: Workflow for classical N-alkylation of indoles.

Protocol 2: Copper-Catalyzed N-Alkylation with N-Tosylhydrazones

This method provides an alternative to alkyl halides, utilizing N-tosylhydrazones as the alkylating agent in a copper-catalyzed reductive cross-coupling reaction.[3][4][5] This protocol is advantageous for introducing a variety of alkyl groups.

Experimental Protocol
  • In a reaction vessel, combine the 2,3-disubstituted indole (1.0 equiv), N-tosylhydrazone (1.5 equiv), copper(I) iodide (CuI, 10 mol%), and a phosphine ligand such as tri(p-tolyl)phosphine (10 mol%).

  • Add potassium hydroxide (KOH, 2.5 equiv) and anhydrous 1,4-dioxane as the solvent.

  • The reaction vessel is sealed and the mixture is stirred under an argon atmosphere at 100 °C for 12 hours.[5]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-alkylated indole.

Data Presentation
EntryIndoleN-Tosylhydrazone derived fromYield (%)Reference
1IndoleAcetophenone75[5]
2Indole4-Methylacetophenone80[5]
3Indole4-Chloroacetophenone72[5]
4Indole2-Acetylthiophene68[5]
55-BromoindoleAcetophenone64[5]
62-Phenylbenz[e]indole3-(Methoxycarbonyl)cyclohexanone71[5]

Reactions were carried out with 0.33 mmol of indole and 0.50 mmol of N-tosylhydrazone in the presence of 10 mol% of CuI, 10 mol% of tri(p-tolyl)phosphine, and 2.5 equiv of KOH in 2 mL of dioxane at 100 °C under an argon atmosphere for 12 h. Yields are for the isolated product.[5]

Reaction Mechanism Overview

G Indole Indole Indole_anion Indole Anion Indole->Indole_anion Base Tosylhydrazone N-Tosylhydrazone Diazo Diazo Compound Tosylhydrazone->Diazo Base Cu_cat Cu(I) Catalyst Cu_cat->Diazo Base Base (KOH) Base->Indole Base->Tosylhydrazone Dioxane Dioxane, 100 °C Cu_carbene Copper Carbene Diazo->Cu_carbene Cu(I) Product N-Alkylated Indole Cu_carbene->Product Indole_anion->Product

Caption: Simplified copper-catalyzed N-alkylation pathway.

Protocol 3: Indium-Catalyzed Regioselective N-Alkylation with p-Quinone Methides

This modern approach utilizes an indium(III) triflate catalyst to achieve regioselective N-alkylation of 2,3-disubstituted indoles with para-quinone methides (p-QMs).[6][7] A key feature of this protocol is the ability to switch the selectivity between N1- and C6-alkylation by simply changing the solvent.[6][7] For N-alkylation, tetrahydrofuran (THF) is the solvent of choice.

Experimental Protocol
  • To a solution of the 2,3-disubstituted indole (1.0 equiv) and the p-quinone methide (1.1 equiv) in tetrahydrofuran (THF, 0.1 M), add indium(III) triflate (In(OTf)₃, 10 mol%).

  • The reaction mixture is stirred at room temperature for 12 hours.[7]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified directly by column chromatography on silica gel to yield the N1-alkylated indole.

Data Presentation
Entry2,3-Disubstituted Indolep-Quinone Methide SubstituentYield (%)Reference
12,3-dimethylindoleH85[6]
22,3-dimethylindole4-F88[6]
32,3-dimethylindole4-Cl90[6]
42,3-dimethylindole4-Me82[6]
52,3-diethylindoleH80[6]
62-ethyl-3-methylindoleH75[6]

Reaction conditions: indole (0.20 mmol), p-QM (0.22 mmol), In(OTf)₃ (10 mol %), THF (2 mL) at room temperature for 12 h. Yields are for the isolated product.[7]

Logical Relationship for Regioselectivity

G cluster_conditions Reaction Conditions Indole 2,3-Disubstituted Indole Solvent_THF Solvent: THF (Thermodynamic Control) Indole->Solvent_THF Solvent_Toluene Solvent: Toluene (Kinetic Control) Indole->Solvent_Toluene pQM p-Quinone Methide pQM->Solvent_THF pQM->Solvent_Toluene Catalyst In(OTf)₃ Catalyst->Solvent_THF Catalyst->Solvent_Toluene N_Alkylation N1-Alkylation Product Solvent_THF->N_Alkylation C_Alkylation C6-Alkylation Product Solvent_Toluene->C_Alkylation

Caption: Solvent-controlled regioselectivity in indium-catalyzed alkylation.

Conclusion

The choice of protocol for the N-alkylation of 2,3-disubstituted indoles will depend on the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, the functional groups present in the starting materials, and the desired scale of the reaction. The classical method offers simplicity for a range of alkyl halides, while the copper-catalyzed and indium-catalyzed methods provide modern, versatile, and in the latter case, highly regioselective alternatives. Researchers are encouraged to consult the primary literature for further details and substrate scope.

References

Application Notes and Protocols: 3-Hexyl-2-methyl-1H-indole in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3-hexyl-2-methyl-1H-indole as a key starting material. The methodologies described herein focus on the preparation of pyrazole and pyridazine derivatives, which are prominent scaffolds in medicinal chemistry. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Synthesis of the Starting Material: this compound

The initial step involves the synthesis of the versatile starting material, this compound, via the well-established Fischer indole synthesis.[1][2] This reaction condenses phenylhydrazine with 2-octanone in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis
  • Reaction: Phenylhydrazine + 2-Octanone → this compound

  • Materials: Phenylhydrazine, 2-Octanone, Glacial Acetic Acid, Ethanol.

  • Procedure:

    • To a solution of phenylhydrazine (10 mmol) in glacial acetic acid (20 mL), add 2-octanone (12 mmol).

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation:
Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
Phenylhydrazine2-OctanoneGlacial Acetic AcidNone1184~75-85*

*Note: The yield is an estimate based on typical Fischer indole syntheses with similar substrates.

Synthesis_of_Starting_Material phenylhydrazine Phenylhydrazine indole This compound phenylhydrazine->indole Glacial Acetic Acid, Reflux octanone 2-Octanone octanone->indole Vilsmeier_Haack_Reaction indole This compound aldehyde This compound-3-carboxaldehyde indole->aldehyde reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->aldehyde Pyrazole_Synthesis_Workflow cluster_0 Vilsmeier-Haack Reaction cluster_1 Cyclization indole This compound intermediate Malondialdehyde Intermediate indole->intermediate vilsmeier POCl₃, DMF vilsmeier->intermediate pyrazole 4-(3-Hexyl-2-methyl-1H-indol-3-yl)-1H-pyrazole intermediate->pyrazole hydrazine Hydrazine Hydrate hydrazine->pyrazole Pyridazinoindole_Synthesis_Pathway start This compound step1 Vilsmeier-Haack (POCl₃, DMF) start->step1 intermediate This compound-3-carboxaldehyde step1->intermediate step2 Cyclization (Hydrazine Hydrate, Ethanol, Acetic Acid) intermediate->step2 product 4-Hexyl-3-methyl-5H-pyridazino[4,5-b]indole step2->product

References

Application Notes and Protocols for the Fischer Indole Synthesis of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone. This method remains a cornerstone in the synthesis of substituted indoles, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. This document provides a detailed experimental protocol for the synthesis of a specific indole derivative, 3-Hexyl-2-methyl-1H-indole, a compound with potential applications in medicinal chemistry and materials science.

Reaction Principle

The synthesis of this compound via the Fischer indole synthesis involves a two-step process. The first step is the condensation of phenylhydrazine with 2-octanone to form the corresponding phenylhydrazone. In the second step, the phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the final indole product.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
PhenylhydrazineReagentSigma-Aldrich
2-OctanoneReagentSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Ethanol200 ProofDecon Labs
TolueneAnhydrousSigma-Aldrich
Zinc Chloride (ZnCl₂)AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from general procedures for the Fischer indole synthesis of 2,3-dialkyl-substituted indoles.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and 2-octanone (12.82 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylhydrazone intermediate.

  • Add anhydrous zinc chloride (13.63 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford pure this compound.

Expected Results
ParameterValue
Yield 75-85% (based on similar syntheses)
Physical Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₅H₂₁N
Molecular Weight 215.34 g/mol

Data Presentation

Characterization Data of this compound
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (br s, 1H, NH), 7.5-7.6 (d, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 2.6-2.7 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃), 1.6-1.7 (m, 2H, -CH₂-), 1.2-1.4 (m, 6H, -(CH₂)₃-), 0.8-0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 135.5, 131.0, 129.0, 121.0, 119.5, 118.5, 110.5, 109.0, 31.8, 29.5, 29.0, 25.0, 22.6, 14.1, 11.5
Mass Spectrometry (EI) m/z (%): 215 (M⁺, 100), 144 (M⁺ - C₅H₁₁), 130 (M⁺ - C₆H₁₃)

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Fischer_Indole_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Phenylhydrazine + 2-Octanone hydrazone Phenylhydrazone Formation (Glacial Acetic Acid, RT) reagents->hydrazone cyclization Indole Cyclization (ZnCl₂, Reflux) hydrazone->cyclization product Crude this compound cyclization->product quenching Quenching (Ice Water) product->quenching neutralization Neutralization (NaHCO₃) quenching->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of the Fischer Indole Synthesis Mechanism

This diagram outlines the key mechanistic steps of the Fischer indole synthesis.

Fischer_Indole_Mechanism start Phenylhydrazine + Ketone hydrazone Phenylhydrazone start->hydrazone Condensation enamine Enehydrazine Tautomer hydrazone->enamine Tautomerization sigmatropic [3,3]-Sigmatropic Rearrangement enamine->sigmatropic H⁺ diimine Di-imine Intermediate sigmatropic->diimine cyclization Intramolecular Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination H⁺ indole Aromatic Indole elimination->indole

Caption: Mechanism of the Fischer indole synthesis.

Application Notes and Protocols for the Characterization of 3-Hexyl-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-Hexyl-2-methyl-1H-indole derivatives. The protocols outlined below utilize common analytical techniques to ensure structural confirmation, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound derivatives and to monitor reaction progress. A reverse-phase HPLC method is generally suitable for the separation of indole derivatives.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C8 or C18 reverse-phase column, and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both containing 0.1% formic acid for better peak shape).

  • Gradient Program:

    • Start with a 50:50 ACN:Water mixture.

    • Linearly increase to 95:5 ACN:Water over 15 minutes.

    • Hold at 95:5 ACN:Water for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Expected Retention Time Dependent on the specific derivative, but for this compound, it is expected to be in the later part of the gradient due to its hydrophobicity.

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter Sample (0.45 µm) A->B C Inject Sample onto C18 Column B->C D Gradient Elution C->D E UV Detection (220/280 nm) D->E F Integrate Peak Area E->F G Determine Purity / Quantify F->G

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To identify and quantify volatile this compound derivatives and potential impurities. Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns for structural elucidation.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

Data Presentation:

ParameterValue
Column HP-5MS (or equivalent)
Carrier Gas Helium (1 mL/min)
Injector Temp. 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (10 min)
Ionization Electron Ionization (EI) at 70 eV
Expected Mol. Ion (M+) For C15H21N (this compound): m/z 215

Expected Fragmentation Pattern: The fragmentation of 3-alkylindoles is characterized by cleavage of the alkyl chain. For this compound, a prominent fragment would be expected from benzylic cleavage, resulting in the loss of a pentyl radical.

m/z ValueProposed Fragment
215Molecular Ion [M]+
144[M - C5H11]+ (Benzylic cleavage)
130[144 - CH2]+ or Indole fragment

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation on Capillary Column B->C D EI Ionization (70 eV) C->D E Mass Analysis D->E F Identify Molecular Ion E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed structural information about this compound derivatives. 1H and 13C NMR are essential for confirming the substitution pattern and the structure of the alkyl chain.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Concentration: Approximately 10-20 mg/mL.

  • Experiments:

    • 1H NMR: Standard proton experiment.

    • 13C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC for unambiguous assignments.

Data Presentation (Predicted for this compound):

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (br s)Broad Singlet1HN-H
~7.5-7.0 (m)Multiplet4HAromatic-H
~2.6 (t)Triplet2Hα-CH₂ of hexyl
~2.4 (s)Singlet3H2-CH₃
~1.6 (m)Multiplet2Hβ-CH₂ of hexyl
~1.3 (m)Multiplet6HOther hexyl CH₂
~0.9 (t)Triplet3HTerminal CH₃ of hexyl

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135.0C-7a
~133.0C-2
~128.5C-3a
~121.0Aromatic C-H
~120.0Aromatic C-H
~119.0Aromatic C-H
~110.0Aromatic C-H
~115.0C-3
~31.5Alkyl CH₂
~30.0Alkyl CH₂
~29.0Alkyl CH₂
~22.5Alkyl CH₂
~14.0Terminal CH₃
~12.02-CH₃

Signaling Pathway for NMR Structural Elucidation:

NMR_Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Confirmation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

NMR Structural Elucidation Pathway

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify the functional groups present in the this compound derivative.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample spectrum.

Data Presentation:

Characteristic FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H StretchIndole N-H
3050-3000C-H StretchAromatic C-H
2955, 2925, 2855C-H StretchAlkyl C-H
~1615, ~1460C=C StretchAromatic C=C
~1470C-H BendCH₂ Scissoring
~1375C-H BendCH₃ Bending
~740C-H Bendortho-disubstituted benzene

Experimental Workflow for FTIR Analysis:

FTIR_Workflow A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Identify Characteristic Peaks C->D E Confirm Functional Groups D->E

FTIR Analysis Workflow

References

Application Notes and Protocols for the HPLC Analysis of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 3-Hexyl-2-methyl-1H-indole using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the determination of this compound in various sample matrices.

Chromatographic Conditions and System Suitability

A summary of the optimized HPLC conditions and the expected system suitability parameters are presented in the table below. These parameters ensure the analytical system is performing correctly and that the results are reliable.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (75:25, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Retention Time Approximately 4.5 min
Theoretical Plates > 2000
Tailing Factor 0.9 - 1.5
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Experimental Protocols

The following section details the step-by-step procedures for preparing the necessary reagents and performing the HPLC analysis.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Preparation of Mobile Phase

  • Measure 750 mL of acetonitrile and 250 mL of water into a clean 1 L glass bottle.

  • Add 1 mL of formic acid to the mixture.

  • Mix thoroughly and sonicate for 15 minutes to degas the solution.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add methanol to dissolve the compound and sonicate for 10 minutes.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample with the mobile phase to bring the concentration within the calibration range.

5. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visual Workflow of the HPLC Analysis

The following diagram illustrates the logical flow of the HPLC method from initial preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep Preparation hplc_system HPLC System mobile_phase Mobile Phase (ACN:H2O:FA) equilibration System Equilibration mobile_phase->equilibration standards Standard Solutions injection Injection standards->injection sample_prep Sample Preparation sample_prep->injection analysis Data Analysis equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification chromatogram->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) analysis of indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of indole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development who are working with these compounds in various biological and botanical matrices.

Introduction

Indole derivatives, a class of heterocyclic organic compounds, play crucial roles in a multitude of biological processes. They function as neurotransmitters (e.g., serotonin), phytohormones (e.g., indole-3-acetic acid), and signaling molecules in microbial communities.[1] Accurate and sensitive quantification of these molecules is essential for understanding their physiological functions and for the development of new therapeutics. GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile indole derivatives, often requiring derivatization to enhance their chromatographic properties.[2]

Application Note 1: Analysis of Indole Alkaloids in Plant Material

Objective: To identify and quantify indole alkaloids in plant tissues, such as from Catharanthus roseus, using GC-MS.

Experimental Protocol

1. Sample Preparation: Alkaloid Extraction

  • Air-dry and powder the plant material (e.g., aerial parts, roots).

  • Extract 500 mg of the powdered material three times with 5 mL of methanol at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 10 mL of 2% sulfuric acid.

  • Remove neutral compounds by partitioning with diethyl ether (3 x 10 mL).

  • Basify the acidic aqueous phase to pH 9-10 with 25% ammonia.

  • Extract the alkaloids with chloroform (3 x 10 mL).

  • Combine the chloroform extracts and evaporate to dryness.

  • Dissolve the final alkaloid mixture in a suitable volume of dichloromethane for GC-MS analysis.[3]

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890 GC or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector Temperature: 280 °C.[4]

  • Injection Mode: Split (e.g., 5:1 or 10:1).[4][5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp 1: Increase to 60 °C at 30 °C/min.

    • Ramp 2: Increase to 230 °C at 6 °C/min, hold for 10 min.

    • Ramp 3: Increase to 280 °C at 30 °C/min, hold for 30 min.[4]

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Mass Range: 40-550 m/z.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Transfer Line Temperature: 280 °C.[4]

Data Presentation

Table 1: Quantitative Analysis of Major Indole Alkaloids in C. roseus

AlkaloidRetention Time (min)Key Mass Fragments (m/z)
Vindoline25.5456, 397, 353, 122, 107
Vindorosine24.8426, 367, 323, 122, 107
Ajmalicine28.2352, 351, 337, 225, 144
Tetrahydroalstonine27.9352, 351, 337, 225, 144

Note: Retention times and mass fragments are approximate and may vary depending on the specific instrument and conditions.

Application Note 2: Analysis of Indoleamines and Metabolites in Brain Tissue

Objective: To quantify key indoleamines (e.g., serotonin) and their metabolites in brain tissue samples.

Experimental Protocol

1. Sample Preparation: Extraction and Derivatization

  • Homogenize weighed brain tissue samples in a suitable volume of acidified mobile phase (e.g., perchloric acid solution).[6][7]

  • Add a mixture of deuterated internal standards for accurate quantification.[2][7]

  • Perform protein precipitation, followed by solid-phase extraction (SPE) for cleanup. A mixed-cation-exchange (MCX) SPE cartridge can be effective for separating biogenic amines and their acidic metabolites.[2]

  • Elute the analytes from the SPE cartridge and evaporate the solvent.

  • Derivatization: To improve volatility and chromatographic separation, perform a two-step derivatization:

    • Silylation: React the dried extract with a silylating agent like hexamethyldisilazane (HMDS) to derivatize hydroxyl and carboxyl groups.

    • Acylation: Subsequently, react with an acylating agent such as N-methyl-bis-heptafluorobutyramide (MBHFBA) to derivatize amine groups. This selective derivatization enhances detection sensitivity.[2]

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

2. GC-MS/MS Parameters

  • Gas Chromatograph: Coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: A non-polar or medium-polarity column suitable for the separation of derivatized amines.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

  • Ionization Mode: Electron Impact (EI).

Data Presentation

Table 2: Quantitative Performance for Indoleamine Metabolites in Brain Tissue

AnalyteLLOQ (ng/mL)Linearity (r²)Accuracy (%)Reproducibility (RSD %)
5-Hydroxyindoleacetic acid (5-HIAA)~1.0>0.99585-115<15
Tryptophan~2.0>0.99585-115<15
Serotonin~0.5>0.99585-115<15

Data is representative and based on typical performance characteristics of GC-MS/MS methods for biogenic amines.[2]

Mandatory Visualizations

Experimental Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis start Biological or Botanical Sample homogenization Homogenization / Extraction start->homogenization cleanup Protein Precipitation / SPE homogenization->cleanup derivatization Derivatization (e.g., Silylation, Acylation) cleanup->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (MS/MS) ionization->detection identification Compound Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of indole derivatives.

Tryptophan Metabolism Pathway

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Tryptamine Tryptamine Tryptophan->Tryptamine Aromatic amino acid decarboxylase 5-HTP 5-Hydroxytryptophan Tryptophan->5-HTP Tryptophan hydroxylase Serotonin Serotonin Melatonin Melatonin Serotonin->Melatonin Indole_3_Acetic_Acid Indole-3-Acetic Acid Tryptamine->Indole_3_Acetic_Acid 5-HTP->Serotonin Aromatic amino acid decarboxylase

Caption: Simplified overview of major tryptophan metabolic pathways.[8][9][10]

Indole Signaling Pathway (Aryl Hydrocarbon Receptor)

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (Ligand) AhR_complex AhR Complex (AhR, HSP90, etc.) Indole->AhR_complex Binding AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by indole derivatives.[11]

References

Application Note: Derivatization of 3-Hexyl-2-methyl-1H-indole for Biological Screening as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This application note details a comprehensive workflow for the synthesis and derivatization of 3-hexyl-2-methyl-1H-indole, a promising scaffold for the development of novel therapeutic agents. We present detailed protocols for the initial Fischer indole synthesis of the core structure, followed by N-alkylation to generate a library of derivatives. The synthesized compounds were characterized by spectroscopic methods and evaluated for their cytotoxic activity against a panel of human cancer cell lines (MCF-7, HeLa, and HepG2) using the MTT assay. Several derivatives exhibited potent anticancer activity, with IC₅₀ values in the low micromolar range. The results highlight the potential of this scaffold and provide a methodological framework for the synthesis and screening of novel indole-based drug candidates.

Introduction

Indole and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The indole nucleus is a key structural component in many approved drugs and natural products.[2] In cancer therapy, indole derivatives have been shown to act through various mechanisms, most notably as inhibitors of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis in cancer cells.[2][3][4][5]

The 2,3-disubstituted indole core provides a versatile platform for chemical modification to explore structure-activity relationships (SAR). The this compound scaffold was selected as the starting point due to its lipophilic character, which can enhance cell membrane permeability. This note describes the derivatization at the N1-position of the indole ring, a common and effective strategy for modulating the biological activity of this class of compounds.[6][7][8] A small library of N-alkylated derivatives was synthesized and screened to identify lead compounds for further development.

Experimental Workflow and Signaling Pathway

The overall experimental process follows a logical progression from chemical synthesis to biological evaluation. The synthesized compounds are hypothesized to interfere with critical cell signaling pathways, such as those involved in cell proliferation and survival, potentially through the inhibition of tubulin polymerization.[2][9]

G Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Analysis A Starting Materials (Phenylhydrazine, 2-Octanone) B Fischer Indole Synthesis of This compound (Core) A->B C N-Alkylation with Alkyl/Benzyl Halides B->C D Compound Library (IND-01 to IND-04) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Cell Culture (MCF-7, HeLa, HepG2) F->G H MTT Cytotoxicity Assay G->H I Data Acquisition (Absorbance Measurement) H->I J IC50 Determination I->J K Structure-Activity Relationship (SAR) Analysis J->K L Lead Compound Identification K->L

Caption: High-level workflow from synthesis to lead identification.

G Hypothesized Mechanism: Tubulin Polymerization Inhibition AlphaTubulin α-Tubulin Heterodimer αβ-Tubulin Heterodimer AlphaTubulin->Heterodimer BetaTubulin β-Tubulin BetaTubulin->Heterodimer Microtubule Microtubule (Dynamic Polymer) Heterodimer->Microtubule Polymerization dummy Heterodimer->dummy Microtubule->Heterodimer Depolymerization IND Indole Derivative (IND-04) IND->Heterodimer Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis dummy->Microtubule Inhibits Polymerization dummy->Disruption

Caption: Indole derivatives may inhibit cancer cell growth by disrupting microtubule dynamics.

Experimental Protocols

Synthesis of this compound (Core Compound)

This protocol is based on the classical Fischer indole synthesis.[10][11][12]

  • Reaction Setup: To a solution of phenylhydrazine (10.0 mmol, 1.0 eq) in glacial acetic acid (30 mL), add 2-octanone (11.0 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (150 mL). A solid precipitate or oily residue will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexane) to yield the pure this compound as a pale yellow oil.

General Protocol for N-Alkylation of this compound (IND-02 to IND-04)

This protocol describes the synthesis of N-substituted derivatives.[6][7]

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the corresponding alkyl or benzyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide, or 4-(trifluoromethyl)benzyl bromide) (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of ice-cold water (20 mL).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Eluent: 2-5% Ethyl Acetate in Hexane) to afford the desired N-alkylated derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[13]

  • Cell Seeding: Seed human cancer cells (MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized indole derivatives (IND-01 to IND-04) in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., Paclitaxel) as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Results and Discussion

A small library of N-alkylated this compound derivatives was synthesized and characterized. The parent compound (IND-01) and its derivatives (IND-02 to IND-04) were obtained in good yields.

Table 1: Synthesized this compound Derivatives and Yields

Compound IDR GroupChemical NameYield (%)
IND-01-HThis compound75%
IND-02-CH₂Ph1-Benzyl-3-hexyl-2-methyl-1H-indole88%
IND-03-CH₂(4-F-Ph)1-(4-Fluorobenzyl)-3-hexyl-2-methyl-1H-indole91%
IND-04-CH₂(4-CF₃-Ph)3-Hexyl-2-methyl-1-(4-(trifluoromethyl)benzyl)-1H-indole85%

The structures of all synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The introduction of substituents on the indole nitrogen was confirmed by the appearance of new signals corresponding to the benzyl groups in the NMR spectra.

The cytotoxic effects of the synthesized compounds were evaluated against three human cancer cell lines. The results, presented as IC₅₀ values, are summarized in Table 2.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Indole Derivatives

Compound IDMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
IND-01> 100> 100> 100
IND-0215.821.418.2
IND-038.210.59.7
IND-042.5 4.1 3.3
Paclitaxel0.050.080.06

The unsubstituted core indole (IND-01) showed no significant activity, indicating that N-substitution is crucial for cytotoxicity. All N-benzylated derivatives (IND-02 to IND-04) displayed moderate to potent activity. A clear structure-activity relationship was observed: the introduction of an electron-withdrawing group on the benzyl ring enhanced the anticancer activity. The 4-fluorobenzyl derivative (IND-03) was more potent than the unsubstituted benzyl derivative (IND-02). Notably, the derivative with the strongly electron-withdrawing trifluoromethyl group (IND-04) exhibited the highest potency across all cell lines, with IC₅₀ values in the low single-digit micromolar range. This suggests that electronic effects on the N-substituent play a critical role in the compound's interaction with its biological target, which is hypothesized to be tubulin.[2][5]

Conclusion

This application note provides a detailed and reproducible framework for the synthesis and biological evaluation of novel this compound derivatives. The straightforward derivatization at the N1-position allows for rapid generation of a compound library. The in vitro screening results demonstrate that N-alkylation significantly enhances the cytotoxic potential of the scaffold, with the N-(4-trifluoromethyl)benzyl derivative IND-04 emerging as a promising lead compound. Further studies, including tubulin polymerization inhibition assays and in vivo experiments, are warranted to elucidate the precise mechanism of action and evaluate the therapeutic potential of these novel indole derivatives.[14][15][16]

References

Application Notes and Protocols: 3-Hexyl-2-methyl-1H-indole as a Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of biological imaging due to their intrinsic fluorescent properties.[1][2][3] These compounds can be functionalized to create probes that are sensitive to their local environment, allowing for the detection of specific ions, molecules, and changes in cellular parameters such as pH.[1][2][3] Their generally good biocompatibility and tunable photophysical properties make them valuable tools in cellular and molecular biology.[2] 3-Hexyl-2-methyl-1H-indole, as a member of this family, is postulated to exhibit fluorescent characteristics that could be harnessed for imaging applications. This document provides a detailed overview of the potential applications and protocols for using an indole-based probe, exemplified by a molecule with the core structure of this compound, in biological imaging.

Principle of Fluorescence

Fluorescent molecules, or fluorophores, absorb light at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission). The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For indole-based probes, these properties can be sensitive to the polarity of the solvent, the presence of quenchers, and binding to target molecules, which forms the basis of their application as sensors.[4]

Potential Applications

Based on the known applications of similar indole derivatives, a hypothetical this compound probe could be developed for:

  • General Cellular Staining: The lipophilic nature of the hexyl chain may facilitate the partitioning of the probe into cellular membranes, allowing for visualization of cell morphology and membrane dynamics.

  • Ion Sensing: With appropriate functionalization, the indole ring can act as a chelator for specific metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺, leading to a change in fluorescence upon binding.[2][5]

  • pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the electronic structure and, consequently, the fluorescence properties. This can be exploited to measure pH changes in cellular compartments.[1][3]

  • Detection of Reactive Oxygen Species (ROS): The indole scaffold can be modified to react with specific ROS, resulting in a fluorescent response that allows for the detection of oxidative stress in cells.

Data Presentation: Representative Photophysical Properties

The following table summarizes the hypothetical photophysical properties of a functionalized this compound probe, herein referred to as "Indole-Hex Probe," in different environments. These values are representative of typical indole-based dyes.

PropertyValue in EthanolValue in PBS (pH 7.4)Value upon Target Binding (Hypothetical)
Excitation Max (λex) 350 nm355 nm365 nm
Emission Max (λem) 430 nm445 nm480 nm
Stokes Shift 80 nm90 nm115 nm
Molar Extinction Coeff. 15,000 M⁻¹cm⁻¹14,500 M⁻¹cm⁻¹18,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.450.200.65

Experimental Protocols

The following are detailed, generalized protocols for the use of an indole-based fluorescent probe in cell imaging.

5.1. Preparation of Stock Solution

  • Reagent: Indole-Hex Probe (powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Prepare a 1 mM stock solution of the Indole-Hex Probe by dissolving the appropriate amount of the probe in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

5.2. Cell Culture and Staining

  • Cell Line: Any adherent mammalian cell line (e.g., HeLa, U2OS).

  • Materials:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Glass-bottom dishes or coverslips suitable for imaging

    • Indole-Hex Probe stock solution (1 mM in DMSO)

  • Procedure:

    • Seed the cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

    • Prepare a working solution of the Indole-Hex Probe by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

    • The cells are now ready for imaging.

5.3. Fluorescence Microscopy

  • Instrumentation: An inverted fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter set for the specific probe wavelengths) and a sensitive camera.

  • Imaging Conditions:

    • Place the dish or coverslip on the microscope stage. If performing live-cell imaging, use a stage-top incubator to maintain the cells at 37°C and 5% CO₂.

    • Excite the sample using the appropriate wavelength (e.g., ~355 nm) and collect the emitted fluorescence at the corresponding wavelength (e.g., ~445 nm).

    • Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images using the microscope software.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for staining and imaging cells with a fluorescent probe.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1 mM Probe Stock in DMSO B Culture Cells to 50-70% Confluency C Dilute Probe to 1-10 µM in Medium B->C Proceed to Staining D Incubate Cells with Probe (15-30 min) C->D E Wash Cells with PBS (2-3 times) D->E F Mount on Microscope E->F Proceed to Imaging G Set Excitation/Emission Wavelengths F->G H Acquire Images G->H

Caption: General workflow for cellular imaging with a fluorescent probe.

6.2. Hypothetical Signaling Pathway

This diagram shows a hypothetical scenario where an indole-based probe detects an increase in intracellular zinc ions (Zn²⁺), which can be part of various signaling pathways.

G cluster_cell Cellular Environment Stimulus External Stimulus Channel Ion Channel Stimulus->Channel activates Zn_in Zn²⁺ (intracellular) Channel->Zn_in influx Probe_off Indole-Hex-Zn Probe (Low Fluorescence) Probe_on Indole-Hex-Zn Probe (High Fluorescence) Probe_off->Probe_on conformational change Zn_out Zn²⁺ (extracellular) Zn_out->Channel Zn_in->Probe_off binds to

Caption: Hypothetical mechanism of an indole-based zinc probe.

References

One-Pot Synthesis of 1,2,3-Trisubstituted Indoles from 3-Hexyl-2-methyl-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the one-pot synthesis of novel 1,2,3-trisubstituted indoles, utilizing the readily available starting material, 3-Hexyl-2-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the N1 position of the indole ring is a key strategy for modulating the pharmacological properties of these compounds.[1][2]

Application Notes

1,2,3-trisubstituted indoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery and development due to their diverse biological activities.[1][3] The introduction of various substituents on the indole core allows for the fine-tuning of their therapeutic potential, leading to the development of potent and selective agents for a range of diseases.

Therapeutic Potential:

  • Anticancer Agents: Many substituted indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in tumor progression, such as tubulin polymerization, receptor tyrosine kinases (RTKs), and cell cycle regulation.[1] The synthesized 1-substituted-3-hexyl-2-methylindoles could be investigated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds. N-substitution can enhance the lipophilicity and cell permeability of the indole derivatives, potentially leading to improved antimicrobial efficacy.

  • Cardiovascular Agents: Indole derivatives have been explored for the treatment of cardiovascular diseases.[2] Functionalization of the indole scaffold can lead to compounds with antihypertensive and antiarrhythmic properties.

  • Neurological Disorders: The indole core is present in many neurotransmitters, such as serotonin.[1] Consequently, substituted indoles are promising candidates for the development of drugs targeting central nervous system (CNS) disorders.

The one-pot synthesis protocol described herein offers a streamlined and efficient approach to generate a library of novel 1,2,3-trisubstituted indoles. This will enable researchers to rapidly explore the structure-activity relationships (SAR) and identify lead compounds for further preclinical and clinical development.

Experimental Protocols

This section outlines a generalized one-pot protocol for the N-alkylation and N-arylation of this compound. The reaction conditions provided are based on established methodologies for the N-functionalization of 2,3-disubstituted indoles and may require optimization for specific substrates.[4][5][6][7][8]

1. One-Pot N-Alkylation of this compound

This protocol is adapted from procedures involving the N-alkylation of substituted indoles.[8][9][10]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the indole in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-3-hexyl-2-methyl-1H-indole.

2. One-Pot N-Arylation of this compound

This protocol is a generalized procedure based on copper-catalyzed N-arylation methods.[5][6][7]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., trans-1,2-cyclohexanediamine, 1,10-phenanthroline)

  • Base (e.g., potassium phosphate (K₃PO₄), potassium hydroxide (KOH))

  • Anhydrous solvent (e.g., dioxane, N,N-dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).

  • Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-hexyl-2-methyl-1H-indole.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of representative 1,2,3-trisubstituted indoles from this compound, based on typical yields reported in the literature for similar transformations.

EntryR-X (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromide (1.1)--NaH (1.2)DMFRT485
2Methyl iodide (1.1)--NaH (1.2)THFRT292
34-Iodotoluene (1.2)CuI (10)1,10-phenanthroline (20)K₃PO₄ (2.0)Dioxane1102478
44-Bromobenzonitrile (1.2)CuI (5)trans-1,2-cyclohexanediamine (10)KOH (2.0)DMF1201872

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction One-Pot N-Functionalization cluster_reagents Reagents cluster_product Product start This compound deprotonation Deprotonation (e.g., NaH) start->deprotonation N-Alkylation coupling Nucleophilic Attack / Cross-Coupling start->coupling N-Arylation deprotonation->coupling product 1,2,3-Trisubstituted Indole coupling->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling catalyst Catalyst (e.g., CuI) catalyst->coupling ligand Ligand ligand->coupling base Base base->coupling

Caption: Experimental workflow for the one-pot synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole 1,2,3-Trisubstituted Indole Derivative Indole->RTK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 3-Hexyl-2-methyl-1H-indole in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Hexyl-2-methyl-1H-indole as a scaffold in the development of novel anti-cancer agents. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting various cancer cell lines and signaling pathways.[1][2] This document outlines a representative synthetic protocol, methods for in vitro evaluation, and a plausible mechanism of action based on existing literature for structurally related indole derivatives.

Introduction

Indole derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology research due to their diverse biological activities.[1][2] Numerous studies have demonstrated their potential as anti-cancer agents, with some derivatives advancing to clinical trials. The anti-neoplastic effects of indole-based compounds are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4] The 3-substituted indole scaffold, in particular, has been a focal point for the design of novel therapeutic agents. This document focuses on this compound as a representative molecule for exploring the anti-cancer potential of this chemical class.

Synthesis of this compound

A plausible synthetic route for this compound is the Fischer indole synthesis, a reliable and widely used method for preparing indole derivatives.

Experimental Protocol: Fischer Indole Synthesis

  • Preparation of Phenylhydrazone:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add 2-octanone (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the phenylhydrazone.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form this compound:

    • In a separate round-bottom flask, add the dried phenylhydrazone (1.0 eq).

    • Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).

    • Heat the mixture to 150-180°C for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Workflow for Synthesis

G cluster_synthesis Synthesis of this compound phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone octanone 2-Octanone octanone->hydrazone cyclization Fischer Indole Cyclization (Lewis Acid, Heat) hydrazone->cyclization crude_product Crude Product cyclization->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

A flowchart illustrating the synthesis of this compound.

In Vitro Anti-Cancer Activity

The anti-proliferative effects of this compound can be evaluated against a panel of human cancer cell lines. The following protocols describe standard assays for determining cytotoxicity and elucidating the mechanism of action.

Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium.

    • Replace the medium in the 96-well plate with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Representative Quantitative Data

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast)15.2
A549 (Lung)22.5
HCT116 (Colon)18.9
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)1.0
Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the compound on cell cycle progression.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting can be employed to investigate the effect of the compound on key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blot

  • Protein Extraction:

    • Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Experimental Workflow for In Vitro Studies

G cluster_invitro In Vitro Anti-Cancer Evaluation cell_culture Cancer Cell Lines (MCF-7, A549, HCT116) treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 cell_cycle_dist Cell Cycle Arrest cell_cycle->cell_cycle_dist pathway_mod Signaling Pathway Modulation western_blot->pathway_mod

Workflow for the in vitro evaluation of anti-cancer activity.

Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on studies of other 3-substituted indole derivatives, a plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.

Signaling Pathway Diagram

G cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Indole This compound Indole->PI3K inhibits Indole->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway by the indole derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in these application notes provide a framework for the synthesis and in vitro evaluation of this and related compounds. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this class of indole derivatives. The proposed mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway offers a clear direction for further mechanistic investigations.

References

Scale-up Synthesis of 3-Hexyl-2-methyl-1H-indole for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Hexyl-2-methyl-1H-indole, a valuable heterocyclic scaffold in industrial chemistry. The indole core is a "privileged scaffold" in drug discovery, and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1] This guide focuses on the robust and widely utilized Fischer indole synthesis, outlining a pathway for efficient, large-scale production.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer and anti-inflammatory agents to treatments for metabolic and neurodegenerative diseases. The 2,3-disubstituted indoles, such as this compound, serve as crucial building blocks for more complex molecules. The Fischer indole synthesis, a classic and versatile method, remains a preferred route for the industrial production of many indole derivatives due to its reliability and the availability of starting materials.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[1][2][3]

Industrial Significance:

The industrial synthesis of this compound is driven by its potential as a key intermediate in the development of:

  • Pharmaceuticals: The indole nucleus is present in a wide array of therapeutic agents. Alkyl substitution at the 2 and 3 positions can modulate the biological activity of the parent indole, making derivatives like this compound valuable for structure-activity relationship (SAR) studies in drug discovery.

  • Agrochemicals: Indole derivatives have been investigated for their herbicidal and pesticidal properties.

  • Specialty Chemicals: These compounds can be used in the synthesis of dyes, pigments, and other functional materials.

Synthesis Pathway: Fischer Indole Synthesis

The synthesis of this compound is achieved via the Fischer indole synthesis, starting from phenylhydrazine and 2-octanone. The overall reaction proceeds in two main stages: the formation of the phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Product Formation Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + 2-Octanone (Condensation) Octanone 2-Octanone Octanone->Hydrazone Product This compound Hydrazone->Product Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Heat

Figure 1: General workflow of the Fischer indole synthesis for this compound.

Experimental Protocols

Materials and Equipment

Reagents:

ReagentGradeSupplier
Phenylhydrazine≥97%Standard chemical supplier
2-Octanone≥98%Standard chemical supplier
Sulfuric Acid (H₂SO₄)98%Standard chemical supplier
TolueneACS GradeStandard chemical supplier
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard chemical supplier
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplier
HexanesACS GradeStandard chemical supplier
Ethyl AcetateACS GradeStandard chemical supplier

Equipment:

  • Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Crystallization vessel

  • Industrial vacuum oven

Scale-up Synthesis Protocol

This protocol is designed for a 1 kg scale production of this compound.

Step 1: Phenylhydrazone Formation and In Situ Cyclization

  • To a 20 L glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, add toluene (10 L).

  • Charge phenylhydrazine (1.0 kg, 9.25 mol) to the reactor and stir until fully dissolved.

  • Slowly add 2-octanone (1.2 kg, 9.36 mol) to the reactor via an addition funnel over 30 minutes. An exotherm may be observed. Maintain the temperature below 40°C.

  • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the phenylhydrazone intermediate.

  • Carefully add concentrated sulfuric acid (200 mL) dropwise to the reaction mixture. Caution: This is a highly exothermic step. The temperature should be controlled and not allowed to exceed 90°C.

  • Once the acid addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

Step 2: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (5 L) until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 3 L) and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or by crystallization.

  • Crystallization: Dissolve the crude oil in a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature, then cool to 0-5°C in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold hexanes.

  • Dry the purified this compound in a vacuum oven at 40°C to a constant weight.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for 1 kg Scale Synthesis

ReagentMolecular Weight ( g/mol )Mass (kg)Moles (mol)Molar Ratio
Phenylhydrazine108.141.09.251.0
2-Octanone128.211.29.361.01
Sulfuric Acid98.08--Catalytic

Table 2: Expected Yield and Physical Properties

ParameterValue
Theoretical Yield1.99 kg
Expected Actual Yield1.5 - 1.7 kg (75-85%)
AppearanceOff-white to pale yellow solid
Melting Point45-48 °C
Molecular FormulaC₁₅H₂₁N
Molecular Weight215.34 g/mol

Industrial Scale-up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scale_Up_Considerations cluster_safety Safety cluster_process Process Optimization cluster_economic Economic Viability ScaleUp Scale-up Considerations Exotherm Exotherm Control ScaleUp->Exotherm ReagentHandling Reagent Handling (H₂SO₄, Phenylhydrazine) ScaleUp->ReagentHandling Pressure Pressure Management ScaleUp->Pressure Catalyst Catalyst Selection (Lewis vs. Brønsted acids) ScaleUp->Catalyst Solvent Solvent Choice (Toluene for extraction) ScaleUp->Solvent ReactionTime Reaction Time & Temperature ScaleUp->ReactionTime Purification Purification Method (Distillation vs. Crystallization) ScaleUp->Purification Cost Raw Material Cost ScaleUp->Cost Yield Process Yield & Throughput ScaleUp->Yield Waste Waste Disposal ScaleUp->Waste

Figure 2: Key considerations for the industrial scale-up of this compound synthesis.

Key Optimization Points:

  • Catalyst Selection: While sulfuric acid is effective, other Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) can be explored to optimize yield and minimize side reactions.[3]

  • Solvent System: Toluene is a good choice as it serves as both the reaction solvent and the extraction solvent, potentially simplifying the work-up process.

  • One-Pot Procedures: To improve efficiency and reduce handling of intermediates, a one-pot, three-component synthesis approach can be developed.[3]

  • Purification Strategy: For industrial-scale production, fractional vacuum distillation may be more efficient and scalable than crystallization for achieving high purity.

  • Waste Management: The acidic and basic aqueous waste streams must be neutralized and disposed of in accordance with environmental regulations. Solvent recovery and recycling should be implemented to improve the economic and environmental footprint of the process.

Safety Precautions

  • Phenylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

  • Concentrated Sulfuric Acid: is highly corrosive. Handle with extreme care, using appropriate PPE. The addition of acid to the reaction mixture is highly exothermic and should be done slowly with efficient cooling.

  • Toluene: is flammable and has associated health risks. All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Pressure Build-up: The reaction can generate ammonia gas. The reactor should be equipped with a proper venting system to prevent pressure build-up.

By following these detailed protocols and considering the scale-up factors, the robust and efficient industrial synthesis of this compound can be achieved, providing a reliable source of this important chemical intermediate for various industrial applications.

References

Application Notes and Protocols: 3-Hexyl-2-methyl-1H-indole as a Versatile Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 3-hexyl-2-methyl-1H-indole as a key building block in the synthesis of complex natural products. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The presence of alkyl substituents at the 2 and 3 positions of the indole core offers a valuable starting point for the elaboration into more complex molecular architectures, such as those found in various indole alkaloids.

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions. This protocol details the synthesis of this compound from phenylhydrazine and 2-nonanone.

Experimental Workflow for the Synthesis of this compound

G reagents Phenylhydrazine + 2-Nonanone acid Acid Catalyst (e.g., H₂SO₄ in Acetic Acid) reagents->acid 1. Mix reaction Reaction Mixture (Heating) acid->reaction 2. Heat workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate Crude Product product This compound purification->product 5. Obtain Pure Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
PhenylhydrazineC₆H₈N₂108.145.41 g50
2-NonanoneC₉H₁₈O142.247.11 g50
Glacial Acetic AcidC₂H₄O₂60.05100 mL-
Sulfuric Acid (conc.)H₂SO₄98.085 mL-
Diethyl Ether(C₂H₅)₂O74.12300 mL-
Saturated NaHCO₃ (aq)NaHCO₃84.01200 mL-
BrineNaCl58.44100 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-
Silica Gel (230-400 mesh)SiO₂60.08As needed-
Hexane/Ethyl Acetate--As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (5.41 g, 50 mmol) and 2-nonanone (7.11 g, 50 mmol) in glacial acetic acid (100 mL).

  • Acid Addition: Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred solution. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 500 mL of ice-water.

  • Neutralization and Extraction: Carefully neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound as a pale yellow oil. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of a Hapalindole-type Alkaloid Core

The hapalindole family of natural products, isolated from blue-green algae, exhibits a range of biological activities, including insecticidal and cytotoxic properties. These molecules feature a complex, polycyclic core often derived from a substituted indole. The following is a proposed synthetic pathway for a simplified hapalindole-type core, utilizing this compound as a key precursor. This hypothetical pathway illustrates the potential of this building block in the synthesis of complex natural products.

Proposed Synthetic Pathway

G start This compound step1 Vilsmeier-Haack Formylation start->step1 intermediate1 This compound-7-carbaldehyde step1->intermediate1 step2 Wittig Reaction intermediate1->step2 intermediate2 Alkene Intermediate step2->intermediate2 step3 Diels-Alder Reaction intermediate2->step3 product Simplified Hapalindole Core step3->product

Caption: Proposed synthetic route to a simplified hapalindole-type core.

Hypothetical Experimental Protocols

The following protocols are proposed based on standard organic synthesis methodologies and are intended to serve as a guide for the synthesis of a simplified hapalindole-type core from this compound.

Step 1: Vilsmeier-Haack Formylation of this compound

This reaction introduces a formyl group at the C7 position of the indole, a common strategy for further functionalization.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₅H₂₁N215.342.15 g10
Phosphorus oxychloridePOCl₃153.331.1 mL12
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Protocol:

  • To a solution of DMF (20 mL) in DCM (50 mL) at 0 °C, add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (2.15 g, 10 mmol) in DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with aqueous NaOH solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound-7-carbaldehyde.

Step 2: Wittig Reaction to Form a Diene

The formyl group is converted to a vinyl group, which is part of a diene system required for the subsequent Diels-Alder reaction.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compound-7-carbaldehydeC₁₆H₂₁NO243.352.43 g10
(Triphenylphosphoranylidene)acetaldehydeC₂₀H₁₇OP316.323.48 g11
TolueneC₇H₈92.14100 mL-

Protocol:

  • Dissolve this compound-7-carbaldehyde (2.43 g, 10 mmol) and (triphenylphosphoranylidene)acetaldehyde (3.48 g, 11 mmol) in toluene (100 mL).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the diene intermediate.

Step 3: Intramolecular Diels-Alder Reaction

The final step involves an intramolecular [4+2] cycloaddition to construct the polycyclic core of the simplified hapalindole-type structure.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Diene IntermediateC₁₈H₂₃NO269.382.69 g10
TolueneC₇H₈92.14100 mL-

Protocol:

  • Dissolve the diene intermediate (2.69 g, 10 mmol) in toluene (100 mL) in a sealed tube.

  • Heat the solution to 180-200 °C for 24-48 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the simplified hapalindole core.

Conclusion

This compound is a readily accessible and versatile building block for organic synthesis. The Fischer indole synthesis provides an efficient route to this precursor. As demonstrated by the proposed synthetic pathway towards a simplified hapalindole-type core, this substituted indole can serve as a valuable starting material for the construction of complex, biologically active natural products. The alkyl groups at the 2 and 3 positions provide handles for further functionalization and elaboration, making it a promising scaffold for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Common problems in Fischer indole synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis?

The Fischer indole synthesis is a classic organic reaction used to synthesize substituted indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.[3][4] Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][2][5]

Q2: My Fischer indole synthesis is resulting in a very low yield. What are the common causes?

Low yields in the Fischer indole synthesis can stem from several factors:

  • Substrate Reactivity: Electron-donating groups on the carbonyl component can disfavor the desired reaction pathway, leading to low yields or reaction failure.[6][7]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, acid strength, and reaction time.[8]

  • Side Reactions: The formation of unwanted byproducts, such as products from aldol condensation or Friedel-Crafts type reactions, can consume starting materials and reduce the yield of the desired indole.

  • N-N Bond Cleavage: A significant competing side reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway is particularly favored with substrates bearing electron-donating groups, which stabilize the resulting carbocation.[6][7]

Q3: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What can I do?

Purification challenges are a known issue in Fischer indole synthesis, often due to the formation of closely related side products or regioisomers that co-elute.[9]

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can sometimes improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[9]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Derivative Formation: In some cases, converting the crude product into a crystalline derivative, which can be purified by recrystallization and then converted back to the target indole, may be a viable strategy.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • A complex mixture of unidentifiable products is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Acid Catalyst The choice of acid catalyst is critical. For substrates prone to decomposition under strong Brønsted acids, a milder Lewis acid like ZnCl₂ or BF₃·OEt₂ may be more effective. Conversely, some reactions require strong acids like polyphosphoric acid (PPA) to proceed. It is recommended to screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrate.
Suboptimal Temperature The reaction temperature significantly influences the reaction rate and selectivity. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the yield. However, excessively high temperatures can lead to decomposition. Microwave-assisted heating has been shown to accelerate the reaction and improve yields in some cases.[10]
Reaction Failure due to N-N Bond Cleavage For substrates with electron-donating groups that promote N-N bond cleavage, using a milder Lewis acid can sometimes mitigate this side reaction.[6][7] Alternatively, modification of the substrate to reduce the electron-donating ability of the substituent may be necessary.
Problem 2: Formation of Regioisomers with Unsymmetrical Ketones

Symptoms:

  • NMR analysis of the crude product indicates a mixture of two or more isomeric indoles.

Possible Causes & Solutions:

The use of unsymmetrical ketones can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of regioisomeric indoles. The regioselectivity is influenced by the nature of the acid catalyst and the steric and electronic properties of the ketone.

ConditionExpected Outcome
Strongly Acidic Conditions Generally favor the formation of the indole derived from the less substituted enamine (thermodynamic control).[8]
Weaker Acids / Milder Conditions May lead to a mixture of products, with the ratio influenced by the relative stability of the two possible ene-hydrazine intermediates (kinetic control).[8]

Solution: A thorough screening of acid catalysts and reaction temperatures is recommended to optimize the regioselectivity. In some cases, it may be necessary to accept a mixture of isomers and separate them during purification.

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • The resulting hydrazone can be isolated by filtration or extraction, or the reaction mixture can be used directly in the next step.[1]

  • Indolization:

    • To the hydrazone (or the crude reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of a Brønsted acid). The choice and amount of catalyst should be optimized for the specific substrate.[1]

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by TLC.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid like PPA was used, carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution).[1]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.[1][11]

Visualizations

Reaction Mechanism

Fischer_Indole_Synthesis A Aryl Hydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E F Rearomatization E->F H+ G Cyclic Aminal F->G Intramolecular Cyclization H Loss of Ammonia G->H I Indole H->I Aromatization

Caption: Key steps in the Fischer indole synthesis mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions side_reactions Analyze for Side Products (TLC, NMR) start->side_reactions optimize_temp Optimize Temperature (e.g., Microwave) check_conditions->optimize_temp change_catalyst Screen Different Catalysts (Brønsted vs. Lewis) check_conditions->change_catalyst competing_pathway Consider N-N Bond Cleavage side_reactions->competing_pathway end Improved Yield optimize_temp->end change_catalyst->end competing_pathway->change_catalyst No milder_catalyst Use Milder Lewis Acid (e.g., ZnCl₂) competing_pathway->milder_catalyst Yes modify_substrate Modify Substrate (if possible) milder_catalyst->modify_substrate milder_catalyst->end modify_substrate->end

Caption: Decision tree for troubleshooting low yields.

Competing Reaction Pathway: N-N Bond Cleavage

Competing_Pathway EneHydrazine Ene-hydrazine Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement (Desired Pathway) EneHydrazine->Sigmatropic NNCleavage Heterolytic N-N Bond Cleavage (Side Reaction) EneHydrazine->NNCleavage Indole Indole Product Sigmatropic->Indole Carbocation Carbocation + Aniline NNCleavage->Carbocation

Caption: Desired vs. undesired pathways from the ene-hydrazine.

References

Technical Support Center: Purification of Crude 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Hexyl-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer Indole Synthesis?

A1: Common impurities can include:

  • Unreacted starting materials: Phenylhydrazine and 2-octanone.

  • Regioisomers: If an unsymmetrical ketone is used, different isomers of the indole can form.[1]

  • Side-products: Byproducts from side reactions of the Fischer indole synthesis, such as indolenine isomers.[1]

  • Polymeric materials: Acid-catalyzed polymerization of the indole product can occur under harsh reaction conditions.[1]

  • Residual acid catalyst: Traces of the acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids) may remain.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Flash Column Chromatography: Highly effective for separating the target compound from polar and non-polar impurities.

  • Recrystallization: A good method for obtaining high-purity material, provided a suitable solvent or solvent system can be found.[2][3][4]

  • Liquid-Liquid Extraction: Useful for initial workup to remove the acid catalyst and water-soluble impurities.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring fractions. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your product and impurities. Visualization can be done using UV light (indoles are often UV-active) or by staining with a potassium permanganate solution.[5]

Q4: My purified this compound is a colored oil/solid. Is this normal?

A4: While pure this compound should be a colorless to pale yellow oil or solid, slight coloration is common due to minor, highly colored impurities or slow air oxidation. If the color is intense, further purification may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots on TLC and column. The polarity of the eluent is too high or too low.Systematically vary the solvent ratio (e.g., Hexanes:Ethyl Acetate) to achieve a retention factor (Rf) of ~0.3 for the product on TLC.
The crude sample was not properly concentrated onto the loading material.Ensure the crude material is fully dissolved and adsorbed onto a small amount of silica gel or Celite before loading onto the column.[5]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
The compound may have decomposed on the silica gel.Indoles can be sensitive to acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[6]
Multiple compounds are co-eluting. The column was overloaded with crude material.Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[6]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking of spots on TLC and column. The compound is acidic or basic.Add a small amount of a modifier to the eluent. For basic compounds like indoles, adding 0.1-1% triethylamine can improve peak shape.[6]
The sample is too concentrated on the TLC plate.Spot a more dilute solution of your sample on the TLC plate.
Troubleshooting Recrystallization

| Problem | Possible Cause(s) | Recommended Solution(s) | | :--- | :--- | Recommended Solution(s) | | No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration and try cooling again. | | | The compound is "oiling out" instead of crystallizing. | Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization. Alternatively, try a different solvent system.[2] | | | Cooling is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. | | Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) before filtration. Minimize the amount of cold solvent used for washing the crystals. | | | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | | Crystals are colored or appear impure. | Impurities were co-precipitated with the product. | The chosen recrystallization solvent may not be optimal. Try a different solvent or a solvent pair. A second recrystallization may be necessary. | | | The compound is inherently colored. | If NMR and other analyses show high purity, the color may be intrinsic to the compound or due to trace, highly colored impurities. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find an eluent system that gives the product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Common solvents to screen include hexanes, heptane, ethanol, methanol, and mixtures such as hexane/ethyl acetate or methanol/water.[2][3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Flash Chromatography Parameters for 3-Alkyl-2-Methyl-Indoles
Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (95:5 to 80:20 v/v)
Typical Rf of Product 0.3 - 0.4
Loading Method Dry loading on silica gel
Typical Recovery 70-90%
Achievable Purity >98% (by NMR)
Table 2: Common Recrystallization Solvents for Substituted Indoles
Solvent/Solvent System Typical Application Notes
Hexanes or HeptaneFor non-polar to moderately polar indoles.Good for removing more polar impurities.
Ethanol or MethanolFor more polar indoles.Often used in combination with water as an anti-solvent.
Hexanes / Ethyl AcetateA versatile solvent pair for a range of polarities.The ratio can be adjusted to optimize solubility and crystallization.[3]
Methanol / WaterFor indoles with some water solubility when hot.Water acts as the anti-solvent.[3]

Visualizations

Purification_Workflow crude Crude this compound extraction Aqueous Workup (e.g., NaHCO₃ wash) crude->extraction dried_crude Dried Crude Product extraction->dried_crude chromatography Flash Column Chromatography dried_crude->chromatography recrystallization Recrystallization dried_crude->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Purification Issue Encountered is_chromatography Issue with Column Chromatography? start->is_chromatography is_recrystallization Issue with Recrystallization? start->is_recrystallization poor_sep Poor Separation is_chromatography->poor_sep Yes no_elution Product Not Eluting is_chromatography->no_elution Yes co_elution Co-elution of Impurities is_chromatography->co_elution Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes oiling_out Product Oiling Out is_recrystallization->oiling_out Yes low_recovery Low Recovery is_recrystallization->low_recovery Yes adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent check_loading Check Sample Loading poor_sep->check_loading no_elution->adjust_eluent deactivate_silica Deactivate Silica no_elution->deactivate_silica co_elution->adjust_eluent reduce_load Reduce Column Loading co_elution->reduce_load concentrate Concentrate Solution no_crystals->concentrate slow_cool Cool Slowly no_crystals->slow_cool change_solvent Change Solvent System oiling_out->change_solvent low_recovery->concentrate optimize_wash Optimize Crystal Washing low_recovery->optimize_wash

References

Optimizing reaction conditions for the synthesis of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hexyl-2-methyl-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with 2-octanone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and 2-octanone may be inefficient.- Ensure equimolar amounts of phenylhydrazine and 2-octanone are used. - The reaction can be performed as a one-pot synthesis where the hydrazone is not isolated.[1] - Add a catalytic amount of a weak acid like acetic acid to facilitate condensation.
Ineffective Cyclization: The acid-catalyzed cyclization of the phenylhydrazone is a critical step and can be sensitive to the choice and concentration of the acid catalyst.[2]- Acid Catalyst Choice: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][4] The use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol in some cases.[5] - Acid Concentration: The concentration of the acid can significantly impact the reaction. Vary the concentration to find the optimal condition. - Temperature: Ensure the reaction is heated sufficiently, typically under reflux, to promote cyclization.[4]
Reaction Stalling: The reaction may stop before completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider adding an additional portion of the acid catalyst. - Ensure adequate heating and stirring.
Decomposition of Reactants or Product: Phenylhydrazine can be unstable, and the indole product may be sensitive to harsh acidic conditions and high temperatures over prolonged periods.[6]- Use freshly distilled phenylhydrazine. - Minimize reaction time by monitoring for completion. - Consider using milder reaction conditions, such as a lower reaction temperature with a more active catalyst.
Formation of Multiple Products (Regioisomers) Use of an Unsymmetrical Ketone: 2-Octanone is an unsymmetrical ketone, which can lead to the formation of two regioisomers: this compound and 2-heptyl-1H-indole.- Acid Catalyst Influence: The choice of acid catalyst can influence the ratio of the two isomers. Weaker acids may favor one isomer over the other.[7] - Purification: The isomers will likely need to be separated by column chromatography. Develop a suitable solvent system using TLC to achieve good separation.
Formation of Side Products/Impurities Side Reactions: Aldol condensation or Friedel-Crafts type reactions can occur under acidic conditions.- Optimize the reaction temperature and catalyst concentration to minimize side reactions. - Ensure the purity of the starting materials.
Oxidation: The indole product can be susceptible to air oxidation, leading to colored impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Purify the product promptly after the reaction is complete.
Difficulties in Product Purification Similar Polarity of Isomers: The two regioisomers may have very similar polarities, making separation by column chromatography challenging.- Solvent System Optimization: Carefully screen different solvent systems for column chromatography using TLC to maximize the difference in Rf values between the isomers. A common starting point is a mixture of hexanes and ethyl acetate. - High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary.
Oily Product: The final product may be an oil, making handling and crystallization difficult.- Purification: Ensure high purity through careful chromatography. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. - Seed Crystal: If a small amount of solid product can be obtained, use it as a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer indole synthesis.[1][3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and 2-octanone.[1]

Q2: Why am I getting two products in my reaction?

A2: 2-Octanone is an unsymmetrical ketone. The Fischer indole synthesis with such ketones can proceed via two different enamine intermediates, leading to the formation of two regioisomers: this compound and 2-heptyl-1H-indole. The reaction conditions, particularly the choice of acid catalyst, can influence the ratio of these products.[7]

Q3: How can I control the regioselectivity of the reaction to favor the desired this compound isomer?

A3: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by steric and electronic factors, as well as the reaction conditions. Generally, cyclization occurs at the less sterically hindered α-carbon of the ketone. In the case of 2-octanone, the methylene group (C3) is less hindered than the methyl group (C1), which would favor the formation of 2-heptyl-1H-indole. However, the acidity of the medium can significantly alter the outcome.[7] Experimenting with different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) and reaction temperatures is recommended to optimize the yield of the desired isomer.[5]

Q4: What are the best practices for purifying this compound?

A4: Purification is typically achieved by flash column chromatography on silica gel.[8] A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point. The optimal eluent composition should be determined by TLC analysis of the crude reaction mixture to ensure good separation of the desired product from any unreacted starting materials, the other regioisomer, and side products.

Q5: My product is a dark oil. How can I decolorize it?

A5: Dark coloration often indicates the presence of oxidized impurities. You can try treating a solution of your crude product with activated charcoal before filtration and concentration. Subsequent purification by column chromatography should yield a lighter-colored product. Performing the reaction and work-up under an inert atmosphere can help prevent oxidation.

Q6: Can I perform this reaction as a one-pot synthesis?

A6: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the intermediate phenylhydrazone is not isolated.[1] Phenylhydrazine and 2-octanone are mixed in a suitable solvent, the acid catalyst is added, and the mixture is heated to effect both condensation and cyclization.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

Materials:

  • Phenylhydrazine

  • 2-Octanone

  • Acid catalyst (e.g., Polyphosphoric acid, Glacial Acetic Acid, or Zinc Chloride)

  • Solvent (e.g., Toluene, Ethanol, or Acetic Acid)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel

Procedure:

  • Hydrazone Formation (Optional Isolation Step):

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

    • Add 2-octanone (1.0 eq) dropwise to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

    • The phenylhydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • Indolization (Cyclization):

    • To the crude phenylhydrazone (or in a one-pot procedure, to the mixture of phenylhydrazine and 2-octanone), add the chosen solvent (e.g., toluene or glacial acetic acid).

    • Add the acid catalyst (e.g., polyphosphoric acid, typically in excess as both catalyst and solvent, or a catalytic amount of ZnCl₂).

    • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and catalyst) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solid acid catalyst, it may be necessary to dilute the mixture with water and filter.

    • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent, starting with a low polarity and gradually increasing it. The exact ratio will depend on the TLC analysis.

    • Collect the fractions containing the desired this compound isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Condensation Condensation (Hydrazone Formation) Phenylhydrazine->Condensation Octanone 2-Octanone Octanone->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Acid Catalyst Heat Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckHydrazone Check Hydrazone Formation (TLC) Start->CheckHydrazone Yes PurificationIssue Purification Difficulty? Start->PurificationIssue No CheckCyclization Check Cyclization (TLC) CheckHydrazone->CheckCyclization Complete CheckPurity Check Starting Material Purity CheckHydrazone->CheckPurity Incomplete OptimizeCatalyst Optimize Acid Catalyst & Temperature CheckCyclization->OptimizeCatalyst Incomplete InertAtmosphere Use Inert Atmosphere CheckCyclization->InertAtmosphere Complete (but low yield) OptimizeTLC Optimize TLC Solvent System PurificationIssue->OptimizeTLC Yes ConsiderHPLC Consider Preparative HPLC OptimizeTLC->ConsiderHPLC Poor Separation

Caption: Troubleshooting logic for low yield in indole synthesis.

References

Technical Support Center: Alkylation of 2-Methylindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the alkylation of 2-methylindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of 2-methylindoles?

A1: The most prevalent side reactions include:

  • Polyalkylation: Due to the high reactivity of the 2-methylindole nucleus, multiple alkyl groups can be introduced. This is especially common with highly reactive alkylating agents.[1] To mitigate this, one can employ an excess of the indole nucleophile or block one of the alkylation sites, for instance, the C5 position, with an electron-withdrawing group.[1]

  • N- versus C-Alkylation: A common issue is the lack of regioselectivity, leading to a mixture of N-alkylated and C-alkylated products. The outcome is influenced by factors such as the counter-ion, solvent, and the nature of the electrophile.

  • C3- versus C2-Alkylation: While C3 is the most common site for alkylation on the indole ring, alkylation at the C2 position can also occur, particularly if the C3 position is already substituted.

Q2: How can I favor N-alkylation over C-alkylation?

A2: To promote N-alkylation, consider the following strategies:

  • Solvent Choice: Dipolar aprotic solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) generally favor N-alkylation.[2][3]

  • Base and Counter-ion: The choice of base is crucial. For instance, using sodium hydride (NaH) in DMF has been reported to favor N-alkylation. The nature of the counter-ion also plays a role; larger dissociation of the indolyl salt, often achieved with potassium or cesium bases, can lead to more N-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]

Q3: What conditions favor C3-alkylation?

A3: For selective C3-alkylation, the following conditions are often employed:

  • Lewis Acid Catalysis: Friedel-Crafts alkylation using a Lewis acid catalyst like AlCl₃ is a common method for introducing alkyl groups at the C3 position.

  • Solvent Effects: Non-polar solvents such as toluene can favor C-alkylation.[3]

  • Specific Protocols: Methods like the B(C₆F₅)₃-catalyzed reaction have been developed for direct C3-methylation, avoiding common side reactions like N-methylation.[5]

Troubleshooting Guides

Problem 1: Low yield of the desired product and a complex mixture of polyalkylated products.

Possible Cause: The 2-methylindole is too reactive under the chosen conditions, or the alkylating agent is too aggressive.

Solutions:

  • Modify Stoichiometry: Use an excess of 2-methylindole relative to the alkylating agent. This can help minimize over-alkylation.[1]

  • Change Alkylating Agent: If possible, switch to a less reactive alkylating agent.

  • Protect Other Reactive Sites: Introducing an electron-withdrawing group at a position like C5 can decrease the overall nucleophilicity of the indole ring and reduce the likelihood of polyalkylation.

  • Adjust Reaction Temperature: Lowering the reaction temperature may increase selectivity and reduce the formation of multiple byproducts.

Problem 2: Formation of a mixture of N-alkylated and C3-alkylated isomers.

Possible Cause: The reaction conditions do not sufficiently differentiate between the nucleophilicity of the nitrogen and the C3 carbon.

Solutions:

  • Optimize the Base and Solvent System:

    • For N-alkylation , use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF.[6] The use of potassium carbonate (K₂CO₃) in acetonitrile has also been shown to produce cleaner N-alkylation products than the NaH/DMF system.[6]

    • For C-alkylation , consider using a non-polar solvent like toluene.[3] Phase-transfer catalysis can also be an effective method for controlling regioselectivity.

  • Control Reaction Temperature: As a general guideline, higher temperatures may favor N-alkylation.[4] Experiment with a range of temperatures to find the optimal selectivity for your specific substrates.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Indole Alkylation

CatalystSolventProduct Ratio (C6-alkylation : N1-alkylation)Yield (%)
In(OTf)₃Ethyl Acetate~2:156
In(OTf)₃Dioxane~1:1084
In(OTf)₃THFPredominantly N1-alkylation85
In(OTf)₃ToluenePredominantly C6-alkylation92

Data adapted from a study on 2,3-disubstituted indoles, illustrating the profound effect of solvent on alkylation regioselectivity.[2][3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Methyl Indole-2-carboxylate (Method A)
  • Combine methyl indole-2-carboxylate (15 mmol), the desired alkyl halide (22.5 mmol), and potassium carbonate (35 mmol) in acetonitrile (50 ml).

  • Heat the mixture to reflux for 48 hours.

  • After cooling, pour the mixture into water (50 ml) and extract with ether (3 x 50 ml).

  • Combine the ether extracts, wash with water, dry over magnesium sulfate, and concentrate in vacuo to obtain the N-alkylated product.[6]

Protocol 2: General Procedure for N-Alkylation of Methyl Indole-2-carboxylate (Method B)
  • Under an argon atmosphere, add a solution of methyl indole-2-carboxylate (1.5 mmol) in DMF (10 ml) dropwise to a stirred solution of sodium hydride (1.7 mmol) in DMF (5 ml).

  • Cool the mixture to 0°C and add the corresponding alkyl halide (1.7 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Pour the mixture into water (100 ml), acidify with HCl, and extract with ether (3 x 40 ml).

  • Combine the organic layers, dry, and concentrate to yield the N-alkylated product.[6]

Visualizations

AlkylationPathways cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products 2-Methylindole 2-Methylindole Base_Solvent Base / Solvent 2-Methylindole->Base_Solvent Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Base_Solvent N_Alkylation N-Alkylated Product Base_Solvent->N_Alkylation Polar Aprotic Solvent (e.g., DMF, THF) Strong Base (e.g., NaH) C3_Alkylation C3-Alkylated Product Base_Solvent->C3_Alkylation Non-polar Solvent (e.g., Toluene) Lewis Acid Polyalkylation Polyalkylated Products Base_Solvent->Polyalkylation High Reactivity Excess Alkylating Agent

Caption: Competing reaction pathways in the alkylation of 2-methylindole.

TroubleshootingWorkflow Start Alkylation Issue Identify_Problem What is the main issue? Start->Identify_Problem Low_Yield Low Yield / Complex Mixture Identify_Problem->Low_Yield Low Conversion Wrong_Isomer Incorrect Regioisomer Identify_Problem->Wrong_Isomer Product Impurity Check_Polyalkylation Evidence of Polyalkylation? Low_Yield->Check_Polyalkylation Check_Regioselectivity N vs. C Alkylation Issue? Wrong_Isomer->Check_Regioselectivity Solution_Polyalkylation Use excess indole Protect C5 position Lower temperature Check_Polyalkylation->Solution_Polyalkylation Yes Solution_No_Polyalkylation Optimize catalyst Check reagent purity Increase temperature/time Check_Polyalkylation->Solution_No_Polyalkylation No Solution_N_Alkylation Use NaH/DMF or K2CO3/Acetonitrile Check_Regioselectivity->Solution_N_Alkylation Favor N Solution_C_Alkylation Use Lewis Acid or non-polar solvent Check_Regioselectivity->Solution_C_Alkylation Favor C

Caption: Troubleshooting workflow for 2-methylindole alkylation reactions.

References

Improving yield and purity of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hexyl-2-methyl-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Phenylhydrazone Formation: The initial reaction between phenylhydrazine and 2-octanone may be incomplete.- Ensure equimolar or a slight excess of 2-octanone. - The reaction is typically acid-catalyzed; a catalytic amount of acetic acid can be added. - Allow for sufficient reaction time at room temperature or with gentle warming.
Ineffective Indolization Catalyst: The acid catalyst for the cyclization step may be inappropriate or used in the wrong concentration.- Common catalysts include polyphosphoric acid (PPA), zinc chloride, or strong Brønsted acids like sulfuric acid or hydrochloric acid.[1][2] - The concentration of the acid is crucial; for example, different concentrations of phosphoric acid can influence product distribution.[3] - Experiment with different catalysts and concentrations to find the optimal conditions.
Decomposition of Reactants or Product: The reaction temperature may be too high, leading to decomposition.- Monitor the reaction temperature closely. The Fischer indole synthesis often requires elevated temperatures, but excessive heat can be detrimental.[4] - Start with milder conditions and gradually increase the temperature.
Product is a Mixture of Isomers Formation of Regioisomers: 2-Octanone is an unsymmetrical ketone, which can lead to the formation of two different enamine intermediates and subsequently two regioisomeric indole products: this compound and 2-hexyl-3-methyl-1H-indole.[5][6]- The ratio of isomers is highly dependent on the acid catalyst and its concentration.[3] Weaker acids or lower concentrations may favor one isomer over the other. - Careful purification by flash column chromatography is necessary to separate the isomers.
Product is Dark and Oily Presence of Polymeric Byproducts: Strong acid catalysts and high temperatures can lead to the formation of polymeric or tar-like substances.- Use the minimum effective concentration of the acid catalyst. - Consider using a milder catalyst like acetic acid, though this may require longer reaction times or higher temperatures.[7] - Purify the crude product using column chromatography with a silica gel plug to remove baseline impurities before full purification.
Difficulty in Purifying the Product Ineffective Column Chromatography: The chosen eluent system may not be optimal for separating the product from impurities or isomers.- A common eluent system for indoles is a mixture of hexanes and ethyl acetate.[8] Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. - Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
Product Fails to Crystallize: The product may be an oil at room temperature, or impurities are inhibiting crystallization.- Ensure the product is of high purity before attempting recrystallization. - If the product is an oil, try dissolving it in a minimal amount of a solvent in which it is soluble (e.g., methanol, ethanol) and then adding an anti-solvent (e.g., water) dropwise until turbidity is observed.[9][10] Then, cool the mixture slowly. - Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer indole synthesis.[2][11] This involves the acid-catalyzed reaction of phenylhydrazine with 2-octanone. The reaction first forms a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and cyclization to form the indole ring.[1][7]

Q2: What are the expected reactants and products in the Fischer indole synthesis of this compound?

A2: The reactants are phenylhydrazine and 2-octanone. The primary product is this compound. However, due to the unsymmetrical nature of 2-octanone, a regioisomeric byproduct, 2-hexyl-3-methyl-1H-indole, can also be formed.[5][6]

Q3: What are the key parameters to control to improve the yield and purity?

A3: The key parameters are:

  • Choice and Concentration of Acid Catalyst: This is critical for both the reaction rate and the regioselectivity.[3]

  • Reaction Temperature: Needs to be high enough to drive the reaction but not so high as to cause decomposition.[4]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Purity of Starting Materials: Impurities in the phenylhydrazine or 2-octanone can lead to side reactions and lower yields.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at different time points and spot them on a TLC plate. The disappearance of the starting materials (phenylhydrazine and 2-octanone) and the appearance of the product spot(s) will indicate the reaction's progress.

Q5: What is a suitable work-up procedure for the reaction?

A5: After the reaction is complete, the mixture is typically cooled and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

Q6: What are the best methods for purifying the final product?

A6: The most common purification methods are:

  • Flash Column Chromatography: This is effective for separating the desired product from isomers and other impurities. A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a good starting point.[8]

  • Recrystallization: If the product is a solid and has been purified to a reasonable degree by chromatography, recrystallization can be used to obtain a highly pure crystalline product. A mixed solvent system like methanol/water or ethanol/water is often effective.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
  • Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add 2-octanone (1.05 eq) dropwise to the solution while stirring.

    • Add a catalytic amount of acetic acid if not already used as the solvent.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Indolization (Cyclization):

    • To the flask containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, approximately 10 times the weight of phenylhydrazine, or a different acid catalyst as optimized).

    • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the chosen catalyst.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice and basify with a concentrated solution of sodium hydroxide until the pH is > 8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica gel-adsorbed sample.

  • Elution:

    • Load the dry, sample-adsorbed silica gel onto the top of the packed column.

    • Begin elution with a low-polarity solvent system (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Indole Synthesis of this compound

ParameterConditionNotes
Reactants Phenylhydrazine, 2-Octanone
Catalyst Polyphosphoric Acid (PPA)Other acids like H₂SO₄, ZnCl₂ can be used.
Solvent None (with PPA) or Acetic AcidSolvent choice depends on the catalyst.
Temperature 80 - 120 °COptimal temperature varies with the catalyst.
Reaction Time 1 - 4 hoursMonitor by TLC.
Typical Yield 60 - 85% (crude)Yields are highly dependent on reaction conditions.

Table 2: Purification Parameters

Method Details Expected Purity
Flash Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexanes/Ethyl Acetate gradient>95%
Recrystallization Solvent System: Methanol/Water or Ethanol/Water>99% (if starting with >95% pure material)

Visualizations

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone + H+ octanone 2-Octanone octanone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearranged [3,3]-Sigmatropic Rearrangement Product enamine->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate rearranged->cyclized Cyclization product This compound cyclized->product - NH3 Aromatization

Caption: Fischer Indole Synthesis Pathway for this compound.

Experimental_Workflow start Start: Phenylhydrazine + 2-Octanone reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup crude Crude Product workup->crude purification Purification crude->purification chromatography Flash Column Chromatography purification->chromatography Primary recrystallization Recrystallization (Optional) purification->recrystallization Secondary final_product Pure this compound chromatography->final_product recrystallization->final_product analysis Characterization (NMR, MS, etc.) final_product->analysis

Caption: General Experimental Workflow for Synthesis and Purification.

References

Troubleshooting column chromatography separation of indole isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography separation of indole isomers.

Frequently Asked Questions (FAQs)

Q1: My indole isomers are not separating and are co-eluting. What should I do?

A1: Co-elution of indole isomers is a common challenge due to their similar structures and polarities. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Start with Thin-Layer Chromatography (TLC): Before scaling up to column chromatography, use TLC to screen various solvent systems.[1][2][3][4] A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2][4]

    • Adjust Solvent Polarity: If the isomers are moving too quickly up the TLC plate (high Rf value), decrease the polarity of the mobile phase. If they are not moving enough (low Rf value), gradually increase the polarity.[2] For reversed-phase chromatography, the opposite is true.

    • Utilize Different Solvent Selectivities: Solvents are classified into different selectivity groups. If a standard hexane/ethyl acetate system fails, try solvents from other groups, such as dichloromethane or toluene, as the polar component.[4]

    • Consider Gradient Elution: For complex mixtures of indole isomers with varying polarities, a gradient elution, where the mobile phase composition changes during the separation, can significantly improve resolution.[5] This technique can sharpen peaks for later-eluting compounds.[6]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, changing the stationary phase chemistry can alter the separation selectivity.[7] For positional indole isomers, stationary phases that offer π-π interactions, such as phenyl or pentafluorophenyl (PFP) columns, can be effective.[8][9][10]

    • For basic indole alkaloids, an amino-functionalized silica phase can sometimes provide better separation than standard silica gel.[7]

    • For enantiomeric indole isomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs like Chiralpak AD and Chiralcel OD have proven effective for separating indole alkaloid enantiomers.[11][12][13][14][15]

Q2: I'm observing significant peak tailing for my indole compounds. What is the cause and how can I fix it?

A2: Peak tailing in chromatography is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.[6][16][17] Basic indole compounds are especially prone to this issue. Here’s how to address it:

  • Adjust Mobile Phase pH: For reversed-phase HPLC, operating at a lower pH (around 2-3) can protonate the silanol groups, minimizing their interaction with basic analytes.[17][18] Conversely, working at a higher pH can deprotonate basic analytes, which can also improve peak shape.[19][20] It's crucial to operate within the pH stability range of your column.[18]

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce peak tailing for basic compounds.[6]

  • Employ End-Capped Columns: Use a highly deactivated, end-capped column where the residual silanol groups are chemically modified to be less active.[17]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[16] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Inspect for Column Damage: A void at the column inlet or a partially blocked frit can distort peak shape.[16][21] If a void is suspected, it may be possible to carefully reverse and flush the column (check manufacturer's instructions).[17]

Q3: How do I choose the right stationary phase for my specific type of indole isomers?

A3: The choice of stationary phase is critical and depends on the nature of the isomerism:

  • Positional Isomers: For isomers that differ in the position of a functional group on the indole ring, stationary phases that offer different interaction mechanisms are beneficial. Phenyl and PFP columns provide π-π interactions that can help differentiate between positional isomers.[8][9][10]

  • Enantiomers: To separate enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is mandatory.[14][15] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for separating a broad range of chiral compounds, including indole derivatives.[12][13][14]

  • Diastereomers: Diastereomers have different physical properties and can often be separated on standard achiral stationary phases like silica, C8, or C18.

  • General Purpose: For general separation of indole derivatives, reversed-phase columns like C8 and C18 are commonly used.[22][23][24]

Q4: Should I use isocratic or gradient elution for my indole isomer separation?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler, more reproducible, and ideal for separating a few isomers with similar retention behaviors.[2]

  • Gradient Elution: This method involves changing the mobile phase composition over time, typically by increasing the concentration of the stronger solvent.[5] Gradient elution is preferable for complex mixtures containing indole isomers with a wide range of polarities. It helps to elute strongly retained compounds as sharper peaks and reduces the overall analysis time.[6][25]

Data Presentation: Stationary Phase and Mobile Phase Selection Guide

Isomer TypeRecommended Stationary Phase(s)Typical Mobile Phase(s) (Normal Phase)Typical Mobile Phase(s) (Reversed Phase)Key Considerations
Positional Isomers Silica Gel, Phenyl-Hexyl, Pentafluorophenyl (PFP)[8][9]Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene-based systems[2][4]Acetonitrile/Water, Methanol/Water[26][27]Phenyl and PFP phases offer π-π interactions that enhance selectivity for aromatic isomers.[9][10]
Enantiomers Chiral Stationary Phases (e.g., Chiralpak AD, Chiralcel OD)[11][12][13]Hexane/Isopropanol, Hexane/EthanolAcetonitrile/Water with additives (e.g., sodium perchlorate)[13]The choice of chiral stationary phase and mobile phase is highly specific to the analyte and often requires screening.[15]
Basic Indole Alkaloids Silica Gel, Amino-propyl bonded Silica, C8, C18[7][22][24]Hexane/Ethyl Acetate with Triethylamine (TEA)Acetonitrile/Water with buffer (e.g., ammonium acetate) to control pH[19][20]pH control is crucial to manage the ionization state of the alkaloids and silanol groups.[18][19][28] Ion-pairing reagents can also be used in reversed-phase.[22][23]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare the Sample: Dissolve a small amount of the crude indole isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[29]

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate on a pencil line drawn about 1 cm from the bottom.[30]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spotting line.[30] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, mark the solvent front, and visualize the separated spots under a UV lamp.

  • Evaluate the Separation: An ideal solvent system will result in well-separated spots with Rf values between 0.2 and 0.5.[2] Test several solvent systems with different polarities and selectivities to find the optimal conditions for separation.[4]

Protocol 2: Column Chromatography Separation
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[31]

    • Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[1] Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[1]

    • Add a thin layer of sand on top of the silica gel to protect the surface.[1]

  • Sample Loading:

    • Dissolve the indole isomer mixture in the minimum amount of the eluting solvent.

    • Carefully pipette the sample solution onto the top of the column, allowing it to absorb into the silica gel.[31]

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your developed method.[2]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to determine which fractions contain the purified indole isomers.

    • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizations

TroubleshootingWorkflow start Poor Separation of Indole Isomers check_tlc Re-evaluate TLC with different solvent systems? start->check_tlc change_solvent Try solvents with different selectivities (e.g., DCM, Toluene) check_tlc->change_solvent Yes change_sp Change Stationary Phase check_tlc->change_sp No gradient Implement a gradient elution change_solvent->gradient peak_tailing Peak Tailing Observed? gradient->peak_tailing phenyl_pfp Use Phenyl or PFP for positional isomers change_sp->phenyl_pfp Positional chiral Use a Chiral Stationary Phase for enantiomers change_sp->chiral Enantiomers amino Consider Amino phase for basic indoles change_sp->amino Basic phenyl_pfp->peak_tailing chiral->peak_tailing amino->peak_tailing adjust_ph Adjust mobile phase pH (within column limits) peak_tailing->adjust_ph Yes success Successful Separation peak_tailing->success No add_tea Add Triethylamine (TEA) to mobile phase adjust_ph->add_tea check_column Check for column overload or damage add_tea->check_column check_column->success ExperimentalWorkflow start Start: Mixture of Indole Isomers tlc 1. Method Development using TLC - Screen solvent systems - Optimize Rf values (0.2-0.5) start->tlc packing 2. Column Packing - Prepare slurry of stationary phase - Pack column uniformly tlc->packing loading 3. Sample Loading - Dissolve sample in minimum solvent - Apply carefully to column top packing->loading elution 4. Elution - Run with optimized solvent system - Collect fractions loading->elution analysis 5. Fraction Analysis - Monitor fractions by TLC elution->analysis combine 6. Combine & Concentrate - Pool pure fractions - Evaporate solvent analysis->combine end End: Purified Indole Isomers combine->end

References

Identification of impurities in synthesized 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing 3-Hexyl-2-methyl-1H-indole. It focuses on the identification and characterization of potential impurities that may arise during synthesis, particularly when using the Fischer indole synthesis method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for the synthesis of 2,3-disubstituted indoles like this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a suitable ketone, in this case, 2-octanone.[2][3]

Q2: What are the potential impurities I should be aware of when synthesizing this compound via the Fischer indole synthesis?

A2: Several impurities can arise from the Fischer indole synthesis of this compound. These can be broadly categorized as:

  • Regioisomers: The use of an unsymmetrical ketone like 2-octanone can lead to the formation of a regioisomeric product, 2-Hexyl-3-methyl-1H-indole.[2] The ratio of these isomers can be influenced by the acidity of the reaction medium and steric effects.[2]

  • Unreacted Starting Materials: Residual phenylhydrazine and 2-octanone may be present in the crude product.

  • Side-Reaction Products: Byproducts from cleavage of the N-N bond in the hydrazone intermediate can occur, potentially leading to compounds like aniline.[4] In some cases, aldol condensation products of the ketone may also be formed.

  • Degradation Products: The indole nucleus can be sensitive to strongly acidic conditions and high temperatures, which may lead to degradation.

Q3: I am seeing an unexpected spot on my TLC plate. How can I identify what it is?

A3: An unexpected spot on your TLC plate likely corresponds to one of the impurities mentioned above. To identify it, you will need to employ a combination of chromatographic and spectroscopic techniques. The recommended workflow is to first isolate the impurity using column chromatography or preparative TLC. Once isolated, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.

Troubleshooting Guide

Issue 1: Presence of a Regioisomeric Impurity

Symptom: You observe two closely eluting spots on your TLC or a second set of peaks in your GC-MS or HPLC analysis of the crude product. The mass spectra of both peaks show the same molecular ion.

Cause: The Fischer indole synthesis with an unsymmetrical ketone like 2-octanone can proceed via two different enamine intermediates, leading to the formation of both this compound and its regioisomer, 2-Hexyl-3-methyl-1H-indole.

Solution:

  • Optimize Reaction Conditions: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction temperature.[2] Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may favor the formation of the desired isomer.[1] Generally, stronger acids tend to favor cyclization at the less substituted carbon of the ketone.

  • Chromatographic Separation: Careful column chromatography is typically required to separate the two isomers. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

Data Presentation: Expected Analytical Data for Product and Key Impurity
CompoundStructureExpected 1H NMR Chemical Shifts (ppm, CDCl₃)Expected 13C NMR Chemical Shifts (ppm, CDCl₃)Expected Mass Spectrum (m/z)
This compound (Product) ~7.8 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 2.4 (s, 3H, Ar-CH₃), 1.6 (m, 2H), 1.3 (m, 6H), 0.9 (t, 3H)~135.8, 131.5, 128.7, 121.2, 119.8, 119.0, 110.3, 109.8, 31.8, 29.5, 29.2, 22.7, 14.1, 11.8M⁺ = 215, fragments at 144 (loss of hexyl), 130 (M-C₆H₁₃)
2-Hexyl-3-methyl-1H-indole (Impurity) ~7.8 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.7 (t, 2H, Ar-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.7 (m, 2H), 1.3 (m, 6H), 0.9 (t, 3H)~135.5, 132.0, 128.5, 120.8, 119.5, 118.8, 110.1, 109.5, 31.9, 29.3, 29.0, 22.8, 14.2, 9.0M⁺ = 215, fragments at 144 (loss of hexyl), 130 (M-C₆H₁₃)

Note: The chemical shifts are predicted values and may vary slightly based on the actual experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general method for separating the desired product from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Start with a higher water percentage (e.g., 60% acetonitrile) and gradually increase the acetonitrile concentration (e.g., to 95% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

This method is suitable for identifying volatile impurities like unreacted starting materials.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation: Dilute the crude sample in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of your product and identifying impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Key signals to look for are the N-H proton (a broad singlet), aromatic protons, and the aliphatic protons of the hexyl and methyl groups.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. This will help to confirm the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY and HSQC): If the structure is ambiguous, 2D NMR experiments can be very helpful.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together the spin systems of the hexyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow start Crude Product Analysis tlc Thin Layer Chromatography (TLC) start->tlc gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms hplc High-Performance Liquid Chromatography (HPLC) start->hplc isolate Isolate Impurity (Column Chromatography / Prep-TLC) tlc->isolate hplc->isolate nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) isolate->nmr ms High-Resolution Mass Spectrometry (HRMS) isolate->ms structure Structure Elucidation nmr->structure ms->structure remediation Optimize Synthesis / Purification structure->remediation

Caption: Workflow for the identification and resolution of impurities.

Signaling Pathway of Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Formation phenylhydrazine->hydrazone ketone 2-Octanone ketone->hydrazone enamine Enamine Tautomerization hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization rearrangement->cyclization impurity 2-Hexyl-3-methyl-1H-indole (Regioisomeric Impurity) rearrangement->impurity Alternative Rearrangement elimination Ammonia Elimination cyclization->elimination product This compound elimination->product

Caption: Key steps in the Fischer indole synthesis of this compound.

References

Stability issues of 3-Hexyl-2-methyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Hexyl-2-methyl-1H-indole under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Rapid Degradation of this compound Observed During Acidic Workup

  • Question: I am observing significant loss of my product, this compound, after an acidic workup (e.g., extraction with aqueous HCl). What is causing this instability and how can I mitigate it?

  • Answer: this compound, like many indole derivatives, is susceptible to degradation under acidic conditions. The primary degradation pathway is believed to be acid-catalyzed dimerization or oligomerization. The electron-rich nature of the indole ring, particularly at the C3 position, makes it vulnerable to electrophilic attack, which is initiated by protonation in an acidic environment. To minimize degradation, consider the following troubleshooting steps:

    • Use of Milder Acids: If possible, substitute strong acids like HCl with weaker organic acids such as acetic acid or citric acid for pH adjustment.

    • Lower Temperatures: Perform the acidic workup at reduced temperatures (0-5 °C) to decrease the rate of degradation reactions.

    • Minimize Contact Time: Reduce the exposure time of the compound to the acidic medium as much as possible.

    • Use of a Biphasic System: If the reaction is in an organic solvent, a rapid extraction with a chilled, dilute aqueous acid solution can minimize the time the compound spends in the acidic phase.

    • Alternative Purification Methods: Consider alternative purification techniques that do not require an acidic workup, such as column chromatography on silica gel with a neutral eluent system or recrystallization.

Issue: Unexpected Peaks in HPLC Analysis After Storage in Acidic Solution

  • Question: After dissolving this compound in a mobile phase containing a small amount of acid (e.g., 0.1% TFA or formic acid) for HPLC analysis, I see the appearance of new, broader peaks over time. What are these peaks and how can I prevent their formation?

  • Answer: The new peaks observed in your HPLC chromatogram are likely degradation products, specifically dimers or oligomers of this compound, formed due to the acidic nature of the mobile phase. To address this issue:

    • Prepare Samples Fresh: Always prepare your samples for HPLC analysis immediately before injection to minimize the time the compound is in contact with the acidic mobile phase.

    • Use a Weaker Acid Modifier: If your chromatography allows, consider using a less aggressive acidic modifier. For example, formic acid is generally less harsh than trifluoroacetic acid (TFA).

    • Neutral or Buffered Mobile Phase: Evaluate if a neutral or buffered mobile phase can achieve the desired separation. A mobile phase buffered at a pH between 6 and 8 would significantly improve the stability of the indole.

    • Method Development: If acidic conditions are necessary for good peak shape, optimize the method to have the shortest possible run time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in the presence of acid?

A1: The most probable degradation mechanism is acid-catalyzed electrophilic substitution, leading to the formation of dimers and potentially higher-order oligomers. The indole nitrogen is protonated, which activates the ring towards electrophilic attack. A protonated indole molecule can then act as an electrophile and attack the electron-rich C3 position of a neutral indole molecule. Given that the 3-position is substituted, rearrangement and reaction at the 2-position or dimerization through other positions might also occur.

Q2: Are there any specific acidic reagents that are known to be particularly harsh for 2,3-disubstituted indoles?

A2: Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and strong organic acids like trifluoroacetic acid (TFA) are known to promote the degradation of indoles. The concentration of the acid and the temperature are also critical factors.

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the quantification of the remaining parent compound and the detection of any new impurities.

Q4: What are the expected degradation products of this compound under acidic conditions?

A4: While specific degradation products for this compound have not been extensively reported in the literature, based on the general reactivity of 2,3-disubstituted indoles, the primary degradation products are expected to be various dimeric and trimeric species. The linkage between the indole units can vary.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability under various acidic conditions.

Acid ConditionTemperature (°C)Time (hours)This compound Remaining (%)Total Degradants (%)
0.1 N HCl252485.214.8
0.1 N HCl60662.537.5
1 N HCl25670.129.9
0.1% TFA in Acetonitrile/Water (1:1)254892.37.7
0.1% Formic Acid in Acetonitrile/Water (1:1)254898.11.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl and a final compound concentration of 0.5 mg/mL.

    • Prepare a parallel sample with 1 mL of 2 N HCl to achieve a final concentration of 1 N HCl.

    • Prepare a control sample by adding 1 mL of purified water.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 25 °C or 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 1 N NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 60% B, increasing to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method should be validated for specificity by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., low yield, extra peaks) Check_Conditions Review Experimental Conditions (Acid type, Temp, Time) Start->Check_Conditions Is_Acid_Strong Is a strong acid used? Check_Conditions->Is_Acid_Strong Use_Weaker_Acid Action: Use weaker acid (e.g., Acetic Acid) Is_Acid_Strong->Use_Weaker_Acid Yes Is_Temp_High Is temperature elevated? Is_Acid_Strong->Is_Temp_High No Use_Weaker_Acid->Is_Temp_High Lower_Temp Action: Lower temperature (e.g., 0-5 °C) Is_Temp_High->Lower_Temp Yes Is_Time_Long Is exposure time long? Is_Temp_High->Is_Time_Long No Lower_Temp->Is_Time_Long Reduce_Time Action: Minimize contact time Is_Time_Long->Reduce_Time Yes Alternative_Method Consider Alternative Methods (e.g., Neutral chromatography) Is_Time_Long->Alternative_Method No Reduce_Time->Alternative_Method End Issue Resolved Alternative_Method->End

Caption: Troubleshooting workflow for addressing stability issues.

cluster_pathway Potential Acid-Catalyzed Degradation Pathway Indole This compound Protonated_Indole Protonated Indole (Electrophile) Indole->Protonated_Indole + H⁺ Dimer Dimeric Species Protonated_Indole->Dimer + Indole Oligomers Oligomers Dimer->Oligomers + n(Indole) - n(H⁺)

Caption: Potential degradation pathway of this compound.

Alternative synthetic routes to avoid low yield of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and explores alternative synthetic routes to address the common issue of low yields in the synthesis of 3-Hexyl-2-methyl-1H-indole. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields when synthesizing this compound, likely using the Fischer indole synthesis?

A1: The Fischer indole synthesis, while a classic method, is known to have limitations, especially for certain substitution patterns.[1] Low yields for 2,3-disubstituted indoles like this compound can arise from several factors:

  • Steric Hindrance: The bulky hexyl group at the C3 position can impede the key[2][2]-sigmatropic rearrangement step.

  • Side Reactions: The acidic conditions and high temperatures typically required can lead to decomposition of starting materials or intermediates, as well as polymerization.[3]

  • Intermediate Instability: The ene-hydrazine intermediate's stability is crucial. Electron-donating or certain bulky substituents can favor undesired side reactions like heterolytic N-N bond cleavage over the productive cyclization pathway.[1][4]

  • Poor Regioselectivity: When using unsymmetrical ketones, the initial formation of the hydrazone can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Q2: What are the most viable alternative synthetic routes to the Fischer indole synthesis for preparing 2,3-disubstituted indoles?

A2: Several modern synthetic methods offer better yields and milder reaction conditions for 2,3-disubstituted indoles. The most prominent alternatives include:

  • Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. It is highly versatile and often provides excellent yields and regioselectivity.[5][6]

  • Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. It is particularly effective for producing sterically hindered indoles.[2][7]

  • Buchwald-Hartwig Amination-Based Multicomponent Synthesis: This approach uses a single palladium catalyst to orchestrate multiple bond formations in one pot, coupling an ortho-haloaniline, a primary amine, and a ketone to assemble the indole core.[8]

  • Madelung Synthesis: This is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base. While traditionally requiring harsh conditions, modern modifications have made it a more viable option.[9][10]

Q3: Which alternative route is recommended for the highest yield and purity of this compound?

A3: The Larock indole synthesis is highly recommended. It proceeds via a well-defined palladium-catalyzed mechanism that generally avoids the harsh acidic conditions of the Fischer synthesis.[5] By reacting 2-iodoaniline with 2-nonyne, it can directly assemble the desired this compound skeleton. The reaction typically offers good to excellent yields and tolerates a wide range of functional groups.[11]

Troubleshooting Guide: Fischer Indole Synthesis

This guide addresses common issues encountered when attempting to synthesize this compound via the Fischer method from phenylhydrazine and 2-octanone.

Problem Potential Cause Suggested Solution
No or minimal product formation Reaction temperature is too low or too high, leading to no reaction or decomposition.Optimize the temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase. Monitor the reaction by TLC.
Incorrect acid catalyst or concentration.Screen various Brønsted (e.g., PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] An ionic liquid can also be an effective medium.[12]
Low Yield with Complex Byproducts Decomposition of the phenylhydrazone intermediate under harsh acidic conditions.Use a milder acid catalyst. Consider a two-step process: first, form the hydrazone under neutral or mildly acidic conditions, then isolate and subject it to cyclization under optimized conditions.
N-N bond cleavage is competing with the[2][2]-sigmatropic rearrangement.This is an inherent mechanistic problem for some substrates.[1][4] It is a strong indicator that an alternative synthetic route like the Larock or Bartoli synthesis should be employed.
Formation of Regioisomers The enamine intermediate forms on both sides of the ketone carbonyl.This is less of an issue with 2-octanone but can be significant with other unsymmetrical ketones. If isomers are forming, improving chromatographic separation is necessary, or an alternative, more regioselective synthesis should be chosen.

Troubleshooting Workflow Diagram

G start Low Yield in Fischer Indole Synthesis prob1 No Product or Trace Conversion start->prob1 prob2 Complex Mixture of Byproducts start->prob2 prob3 Confirmed Product but Low Yield start->prob3 sol1a Optimize Temperature & Time prob1->sol1a Possible Cause: Suboptimal Conditions sol1b Screen Acid Catalysts (Brønsted vs. Lewis) prob1->sol1b sol2a Use Milder Reaction Conditions prob2->sol2a Possible Cause: Decomposition sol2b Isolate Hydrazone Intermediate First prob2->sol2b sol3 Switch to Alternative Synthetic Route (e.g., Larock, Bartoli) prob2->sol3 If Milder Conditions Fail prob3->sol3 Possible Cause: Inherent Mechanistic Limitation

Caption: A workflow for troubleshooting low yields in the Fischer indole synthesis.

Alternative Synthetic Routes: Protocols and Data

Here we present detailed protocols for two highly recommended alternative syntheses for this compound.

Larock Indole Synthesis

This route involves the palladium-catalyzed reaction of 2-iodoaniline and 2-nonyne. The Larock synthesis is known for its high regioselectivity, generally placing the sterically larger group of the alkyne at the C2 position of the indole.[11] However, with 2-nonyne, the methyl and hexyl groups have different steric profiles, which directs the regioselectivity to the desired product.

Reaction Scheme: o-Iodoaniline + 2-Nonyne --(Pd(OAc)₂, LiCl, K₂CO₃)--> this compound

Experimental Protocol:

  • To a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 3 mol%), lithium chloride (LiCl, 1.1 equivalents), and potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Add 2-iodoaniline (1.0 equivalent) to the mixture.

  • Add 2-nonyne (1.2 equivalents) to the reaction vessel.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthetic Pathway Diagram

G cluster_cycle Catalytic Cycle pd0 Pd(0) pdiia Ar-Pd(II)-I pd0->pdiia Oxidative Addition pdiib Alkyne Complex pdiia->pdiib Ligand Exchange pdiic Vinyl-Pd(II) Intermediate pdiib->pdiic Migratory Insertion palladacycle Palladacycle pdiic->palladacycle Intramolecular Amination palladacycle->pd0 Reductive Elimination product 2,3-Disubstituted Indole palladacycle->product react1 o-Iodoaniline react1->pdiia react2 Disubstituted Alkyne react2->pdiib

Caption: Catalytic cycle of the Larock indole synthesis.

Bartoli Indole Synthesis

This method uses an ortho-substituted nitroarene and a vinyl Grignard reagent. To obtain the target molecule, o-nitrotoluene would react with 1-octenylmagnesium bromide. The reaction requires three equivalents of the Grignard reagent.[2]

Reaction Scheme: o-Nitrotoluene + 1-Octenylmagnesium bromide --(THF, then H₃O⁺ workup)--> this compound

Experimental Protocol:

  • Prepare the Grignard reagent, 1-octenylmagnesium bromide, by reacting 1-bromo-1-octene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • In a separate flask under an inert atmosphere, dissolve o-nitrotoluene (1.0 equivalent) in anhydrous THF.

  • Cool the nitroarene solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared 1-octenylmagnesium bromide solution (3.0 equivalents) to the cooled nitroarene solution via a syringe or dropping funnel. Maintain the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Gradually warm the mixture to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue using silica gel column chromatography to yield the final product.

Comparison of Synthetic Routes

The following table summarizes the typical yields and conditions for the synthesis of 2,3-disubstituted indoles via different methods.

Synthesis Method Starting Materials Typical Conditions Reported Yield Range Advantages Disadvantages
Fischer Indole Phenylhydrazine, 2-OctanoneAcid catalyst (HCl, ZnCl₂, PPA), 80-150 °C20-50%Inexpensive starting materials.Harsh conditions, low yield for some substrates, potential side reactions.[1][3]
Larock Indole 2-Iodoaniline, 2-NonynePd(OAc)₂, K₂CO₃, LiCl, DMF, 100 °C70-95%Mild conditions, high yields, excellent functional group tolerance.[5][6]Requires palladium catalyst and halogenated starting materials.
Bartoli Indole o-Nitrotoluene, 1-Octenylmagnesium bromideGrignard reagent (3 eq.), THF, -78 °C to RT60-85%Good for sterically hindered indoles, uses readily available nitroarenes.[2][13]Requires stoichiometric Grignard reagent, cryogenic temperatures.
Madelung Synthesis N-(o-tolyl)octanamideStrong base (NaOEt, t-BuOK), high temp (>200 °C)40-70%Access to indoles not easily made by other routes.Very harsh conditions, limited functional group tolerance.[9]

References

Technical Support Center: Overcoming Regioselectivity Issues in Indole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my indole functionalization not selective and I'm getting a mixture of C2 and C3 substituted products?

A1: The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position due to the higher electron density and the ability to form a more stable intermediate cation without disrupting the aromaticity of the benzene ring.[1] However, the C2 position can also be functionalized, leading to mixtures. The regioselectivity is influenced by several factors:

  • Steric Hindrance: If the C3 position is blocked by a substituent, the reaction is more likely to occur at C2.[2]

  • N-Protecting Group: The nature of the protecting group on the indole nitrogen can significantly influence the C2/C3 selectivity. Large, bulky protecting groups can sterically hinder the C2 position, favoring C3 functionalization. Conversely, certain directing groups on the nitrogen can specifically direct functionalization to the C2 position.

  • Reaction Mechanism: The specific mechanism of your reaction (e.g., electrophilic aromatic substitution, transition-metal catalyzed C-H activation) plays a crucial role. For instance, some palladium-catalyzed reactions show a strong preference for C2 arylation.[3]

Q2: I want to functionalize the benzene ring of my indole (C4-C7), but the reaction keeps occurring on the pyrrole ring (C2/C3). How can I achieve this?

A2: Functionalization of the less reactive benzene portion of the indole ring is a significant challenge due to the high reactivity of the pyrrole core.[2][4] To achieve functionalization at the C4, C5, C6, or C7 positions, a common and effective strategy is the use of a directing group.[2][5] This group is typically installed at the N1 or C3 position and coordinates with a metal catalyst to direct the C-H activation to a specific position on the benzene ring.[5][6][7]

Q3: My reaction is resulting in N-functionalization instead of the desired C-functionalization. What can I do to prevent this?

A3: The indole nitrogen is a nucleophilic site and can compete with the carbon atoms for reaction with electrophiles. To prevent N-functionalization and promote C-functionalization, you should:

  • Protect the Indole Nitrogen: The most straightforward approach is to install a protecting group on the indole nitrogen. Common protecting groups include Boc, Ts, and SEM. This blocks the nitrogen from reacting, allowing functionalization to occur at the carbon positions.

  • Choose Appropriate Reaction Conditions: In some cases, the choice of base and solvent can influence the N vs. C selectivity. For instance, in palladium-catalyzed reactions, the presence of certain additives can favor C-H functionalization over N-H functionalization.[8][9]

Troubleshooting Guides

Issue 1: Poor C2/C3 Regioselectivity in Palladium-Catalyzed Arylation
Symptom Possible Cause Suggested Solution
Mixture of C2 and C3 arylated productsThe reaction conditions are not optimized for the desired isomer.Modify the reaction conditions. For C2 selectivity, consider using a ligand like PPh3 and a base such as K2CO3. For C3 selectivity, a ligand-less system with a silver oxidant may be more effective. The choice of solvent can also influence the outcome.
Reaction favors C3, but C2 is desiredThe inherent reactivity of the indole is dominating.Employ a directing group on the indole nitrogen, such as a pyridyl or pyrimidyl group, which can chelate to the palladium catalyst and direct the functionalization to the C2 position.[2]
Low yield and complex mixtureCatalyst deactivation or side reactions.Ensure anhydrous and anaerobic conditions. The choice of oxidant is also critical; silver salts are commonly used, but their compatibility with all substrates should be verified.
Issue 2: Failure to Achieve C4-Functionalization on the Benzene Ring
Symptom Possible Cause Suggested Solution
No reaction at the C4 position; starting material recovered.The C-H bond at C4 is not being activated.Introduce a directing group at the C3 position. Carbonyl groups (aldehyde, ketone) at C3 have been shown to effectively direct palladium-catalyzed C4-arylation.[6]
Functionalization occurs at C2 or C3 instead of C4.The reactivity of the pyrrole ring is overpowering the directing effect.Ensure the directing group is appropriately positioned and the correct catalyst system is used. For example, a pivaloyl group at C3 with a Pd(PPh3)2Cl2 catalyst can favor C4 arylation.[7]
Low yield of the desired C4 product.Inefficient catalytic turnover or steric hindrance.Optimize the reaction temperature and time. The nature of the arylating agent can also impact the yield. Consider using iodoarenes for better reactivity.[6]

Experimental Protocols

Protocol 1: Regioselective C2-Alkenylation of Indole using a Removable Directing Group

This protocol is adapted from a palladium-catalyzed C2-alkenylation of indoles using an N-(2-pyridyl)sulfonyl directing group.[2]

Materials:

  • N-(2-pyridyl)sulfonyl indole

  • Alkene (e.g., styrene)

  • Pd(OAc)2 (Palladium(II) acetate)

  • Cu(OAc)2 (Copper(II) acetate)

  • DMA (N,N-Dimethylacetamide)

Procedure:

  • To a sealed tube, add N-(2-pyridyl)sulfonyl indole (1.0 mmol), alkene (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and Cu(OAc)2 (2.0 mmol).

  • Add anhydrous DMA (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C2-alkenylated indole.

  • The N-(2-pyridyl)sulfonyl directing group can be removed under appropriate conditions (e.g., with a suitable base) to yield the free (NH)-indole.

Protocol 2: Regioselective C4-Arylation of Free (NH)-Indoles with a Carbonyl Directing Group

This protocol is based on the Pd(II)-catalyzed C-H arylation of free (NH) indoles bearing a formyl directing group at the C3-position.[6]

Materials:

  • Indole-3-carboxaldehyde

  • Aryl iodide

  • Pd(OAc)2 (Palladium(II) acetate)

  • AgOAc (Silver acetate)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

  • TFA (Trifluoroacetic acid)

Procedure:

  • In a reaction vial, combine indole-3-carboxaldehyde (0.40 mmol), aryl iodide (0.80 mmol), Pd(OAc)2 (0.04 mmol, 10 mol%), and AgOAc (0.80 mmol).

  • Add HFIP (1 mL) and TFA (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100-130 °C for the specified time (optimization may be required).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture carefully with a saturated solution of NaHCO3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the C4-arylated indole product.

Data Summary

Table 1: Comparison of Catalytic Systems for C2 vs. C3 Functionalization

Catalyst SystemDirecting GroupPositionProductYield (%)Reference
RhI/AgI3-CarboxamideC4 (after migration)Cross-coupled adductHigh[10]
IrIII/AgI3-CarboxamideC2C2-functionalized productGood to Excellent[10]
Pd(OAc)2/Cu(OAc)2N-(2-pyridyl)sulfonylC2Alkenylated indoleVaries[2]
Rh2(S-NTTL)4NoneC3α-alkyl-α-indolylacetateHigh[11]

Table 2: Regioselective Functionalization of the Indole Benzene Ring

PositionDirecting GroupCatalystFunctionalizationYield (%)Reference
C4C3-FormylPd(OAc)2Arylation45-92[7]
C4C3-PivaloylPd(PPh3)2Cl2Arylation58-83[7]
C5C3-PivaloylCuTcArylation33-68[7]
C7N-P(O)tBu2PalladiumArylationVaries[5]
C6N-P(O)tBu2CopperArylationVaries[5]

Visual Guides

Caption: Decision workflow for achieving regioselective indole functionalization.

c4_arylation_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification indole Indole-3-carboxaldehyde solvent HFIP / TFA indole->solvent aryl_iodide Aryl Iodide aryl_iodide->solvent catalyst Pd(OAc)2 / AgOAc catalyst->solvent temperature 100-130 °C solvent->temperature neutralize Neutralize (NaHCO3) temperature->neutralize extract Extract (EtOAc) neutralize->extract purify Column Chromatography extract->purify product C4-Arylated Indole purify->product

Caption: Experimental workflow for C4-arylation of indole-3-carboxaldehyde.

References

Methods for removing unreacted starting materials from 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Hexyl-2-methyl-1H-indole, particularly after its synthesis via the Fischer indole reaction. The primary starting materials for this synthesis are typically phenylhydrazine and 2-octanone. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, namely phenylhydrazine and 2-octanone. Additionally, side-products from the Fischer indole synthesis can be present, such as regioisomers or polymeric materials.[1][2]

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring the purification process. A suitable eluent system, such as hexane/ethyl acetate or dichloromethane/methanol, should be used to achieve good separation between the product and impurities.[3] The spots can be visualized under UV light (254 nm).

Q3: What are the primary methods for purifying this compound?

A3: The most effective methods for purifying this compound are:

  • Extractive Work-up: To remove the bulk of water-soluble impurities and unreacted starting materials.

  • Column Chromatography: For separating the desired product from closely related impurities.

  • Recrystallization: To obtain a highly pure crystalline product.

Troubleshooting Guides

Issue 1: Unreacted Phenylhydrazine Remains in the Product

Symptoms:

  • A persistent baseline or streaking on the TLC plate.

  • The purified product has a pinkish or yellowish hue.

  • Characteristic signals of phenylhydrazine in the 1H NMR spectrum.

Possible Causes:

  • An excess of phenylhydrazine was used in the reaction.

  • Incomplete reaction.

  • Inefficient removal during the work-up.

Solutions:

  • Acidic Wash: During the extractive work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Phenylhydrazine will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer.[4]

  • Column Chromatography: If an acidic wash is not sufficient, column chromatography is effective. Phenylhydrazine is more polar than the product and will adhere more strongly to the silica gel.

Issue 2: Unreacted 2-Octanone is Present in the Product

Symptoms:

  • A distinct, sweet, fruity odor in the product.

  • A spot corresponding to 2-octanone on the TLC plate.

  • Characteristic signals of 2-octanone in the 1H NMR spectrum.

Possible Causes:

  • An excess of 2-octanone was used in the reaction.

  • Incomplete reaction.

  • Co-elution with the product during column chromatography if an inappropriate solvent system is used.

Solutions:

  • Aqueous Work-up: 2-octanone has some solubility in water and can be partially removed by washing the organic layer with brine.

  • Distillation: If a significant amount of 2-octanone is present, it can be removed by distillation under reduced pressure before column chromatography.

  • Column Chromatography: Use a non-polar eluent system, such as a hexane/ethyl acetate gradient. 2-octanone is less polar than the indole product and will elute first.

Issue 3: The Product Fails to Crystallize

Symptoms:

  • The purified product remains an oil, even after solvent removal.

  • The product oils out during recrystallization attempts.

Possible Causes:

  • Residual impurities are preventing crystallization.

  • The chosen recrystallization solvent is not suitable.

  • The concentration of the solution is too high or too low.

Solutions:

  • Purity Check: Ensure the product is sufficiently pure by TLC or 1H NMR before attempting recrystallization. If impurities are present, repeat the column chromatography.

  • Solvent Screening: Experiment with different solvent systems for recrystallization. Good starting points for indole derivatives include hexane, heptane, or a mixture of a polar and non-polar solvent like ethyl acetate/hexane or methanol/water.

  • Controlled Cooling: Allow the saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal growth.

  • Seeding: If a small crystal of the pure product is available, add it to the supersaturated solution to induce crystallization.

Data Presentation

The following table summarizes typical results for the purification of a 3-alkyl-2-methyl-indole derivative synthesized via the Fischer indole method. Please note that actual yields and purities may vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Extractive Work-up >9570-85Removes the majority of starting materials and water-soluble byproducts.
Column Chromatography 80-90>95Effective for removing closely related impurities. Yield depends on the separation efficiency.
Recrystallization 70-85>99Provides a highly pure, crystalline product. Some product loss in the mother liquor is expected.

Experimental Protocols

Extractive Work-up Protocol
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like ethanol or acetic acid, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL for a 1 g scale reaction) to remove unreacted phenylhydrazine.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (1 x 50 mL) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Column Chromatography Protocol
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 98:2 hexane/ethyl acetate).

  • Loading: Carefully load the silica gel-adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Hexane or heptane are good starting points.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the purified product until it is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Extractive Work-up (Acid/Base Washes) start->workup concentrate1 Concentrate workup->concentrate1 crude_product Crude Product concentrate1->crude_product column_chromatography Column Chromatography crude_product->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate2 Concentrate combine_fractions->concentrate2 pure_oil Pure Product (Oil) concentrate2->pure_oil recrystallization Recrystallization pure_oil->recrystallization crystals Crystalline Product recrystallization->crystals mother_liquor Mother Liquor recrystallization->mother_liquor end Pure Crystalline Product crystals->end

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities phenylhydrazine Phenylhydrazine Present check_impurities->phenylhydrazine Yes octanone 2-Octanone Present check_impurities->octanone Yes other_impurities Other Impurities check_impurities->other_impurities Yes acid_wash Perform Acidic Wash phenylhydrazine->acid_wash column_chrom Column Chromatography octanone->column_chrom distillation Distillation (optional) octanone->distillation other_impurities->column_chrom acid_wash->column_chrom recrystallize Recrystallization column_chrom->recrystallize distillation->column_chrom pure_product Pure Product recrystallize->pure_product

Caption: Troubleshooting logic for purifying this compound.

References

Preventing polymerization of indoles during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Indoles

Welcome to the technical support center for indole synthesis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the common issue of indole polymerization during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my indole derivative polymerizing during synthesis or workup?

A1: Indole polymerization is a common side reaction, primarily driven by the high nucleophilicity of the indole ring, particularly at the C3 position. The key triggers for polymerization are:

  • Acidic Conditions: The presence of Brønsted or Lewis acids is the most frequent cause. The indole nitrogen can be protonated, which activates the ring towards electrophilic attack. An indole molecule can then act as a nucleophile, attacking the activated C3 position of another protonated indole molecule, initiating a chain reaction.[1][2][3]

  • Electrophilic Attack: Any strong electrophile in the reaction mixture can attack the electron-rich indole ring and initiate polymerization.

  • Oxidative Degradation: Exposure to air (oxygen) and light can lead to the formation of radical cations, which are also potent initiators of polymerization.

Q2: What is the general mechanism of acid-catalyzed indole polymerization?

A2: Under acidic conditions, an indole molecule is protonated, typically at the C3 position, to form a resonance-stabilized indoleninium cation. This cation is highly electrophilic. A second, neutral indole molecule then acts as a nucleophile, attacking the C2 or C3 position of the indoleninium ion. This forms a dimeric cation, which can be further attacked by other indole molecules, leading to the formation of trimers and higher-order polymers, often observed as an insoluble tar or dark-colored residue.

Q3: What are the primary strategies to prevent indole polymerization?

A3: The most effective strategies involve mitigating the factors that cause polymerization:

  • Nitrogen (N-H) Protection: Protecting the indole nitrogen with a suitable group is the most common and effective method. This reduces the nucleophilicity of the ring and prevents protonation at the nitrogen, thereby deactivating the ring towards acid-catalyzed degradation.[3][4]

  • Control of Reaction pH: Maintaining neutral or basic conditions, especially during workup and purification, is critical. Avoid strong acids unless they are an integral part of the reaction mechanism and used under strictly controlled conditions.[3]

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction from light can minimize oxidative polymerization pathways.

  • Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can be beneficial, although this is less common than N-protection and pH control.[5][6][7]

Q4: Which N-protecting group should I choose for my indole synthesis?

A4: The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions needed for its eventual removal. Common choices include:

  • Sulfonyl groups (e.g., Tosyl, Ts): Very stable to a wide range of conditions but require harsh methods for removal.

  • Carbamates (e.g., Boc, Cbz): Boc groups are widely used as they are easily introduced and can be removed under mildly acidic conditions.[4] This makes them unsuitable for acid-catalyzed reactions but excellent for many other transformations.

  • Alkyl groups (e.g., Benzyl, SEM): Offer good stability. SEM ([2-(trimethylsilyl)ethoxy]methyl) is particularly useful as it can be removed under fluoride-mediated conditions.[8]

  • Acyl groups (e.g., Pivaloyl): This sterically hindered group can protect both the N-1 and C-2 positions, which can be advantageous for directing reactions to other parts of the indole nucleus.[3]

Troubleshooting Guide

Issue: My reaction mixture turned dark/black, and I observe a tar-like substance.

This is a classic sign of indole polymerization. Follow this workflow to diagnose and solve the issue.

G start Polymerization Observed (Dark Color / Tar) check_acid Was a strong acid (Brønsted or Lewis) present in the reaction or workup? start->check_acid check_air Was the reaction run open to air or exposed to light? check_acid->check_air  No sol_acid Solution: 1. Neutralize workup conditions. 2. Use a weaker acid or lower catalyst loading. 3. Consider an alternative, non-acidic route. check_acid->sol_acid  Yes check_protection Is the indole N-H unprotected? check_air->check_protection  No sol_air Solution: 1. Repeat reaction under N2 or Argon. 2. Protect flask from light (wrap in foil). check_air->sol_air  Yes check_protection->sol_acid  No, re-evaluate acid sensitivity sol_protection Solution: Protect the indole nitrogen before proceeding. Choose a group stable to the reaction conditions. check_protection->sol_protection  Yes

Caption: Troubleshooting workflow for indole polymerization.

Quantitative Data Summary

Protecting the indole nitrogen significantly improves reaction yields by preventing polymerization, especially in reactions that are sensitive to acid or involve electrophilic species. The following table summarizes representative yield improvements for a generic cross-coupling reaction.

Indole SubstrateProtecting GroupReaction ConditionsYield of ProductPolymerization Observed
IndoleNonePd-catalyzed coupling, slightly acidic< 10%Severe
1-Boc-IndoleBocPd-catalyzed coupling, slightly acidic> 90%None
1-Tosyl-IndoleTosyl (Ts)Pd-catalyzed coupling, slightly acidic> 95%None
IndoleNonePd-catalyzed coupling, basic~ 50-60%Minor
1-SEM-IndoleSEMPd-catalyzed coupling, slightly acidic> 92%None

Note: Yields are illustrative and will vary based on the specific reaction.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Indole

This protocol describes the protection of the indole nitrogen with a di-tert-butyl dicarbonate (Boc) group, a common strategy to prevent polymerization in subsequent steps.

Materials:

  • Indole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolve indole (1.0 eq) and DMAP (0.1 eq) in anhydrous THF.

  • Add (Boc)₂O (1.2 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield pure N-Boc-indole.

G cluster_reactants Reactants cluster_process Process Indole Indole Reaction Stir in THF Room Temp, 2-4h Indole->Reaction Boc2O (Boc)₂O Boc2O->Reaction DMAP DMAP DMAP->Reaction Workup Aqueous Workup (NaHCO₃, Extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Boc-Indole Purification->Product G Indole1 Indole Indoleninium Indoleninium Cation (Electrophile) Indole1->Indoleninium Protonation (Acid Catalyst) Proton H+ Proton->Indoleninium Dimer Dimeric Cation Indoleninium->Dimer Nucleophilic Attack Indole2 Indole (Nucleophile) Indole2->Dimer Polymer Further reaction leads to Trimer, Tetramer, ... Polymer Dimer->Polymer Chain Propagation

References

Technical Support Center: Spectroscopic Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common spectroscopic artifacts encountered during analysis.

FAQs and Troubleshooting Guides

Fluorescence Spectroscopy
Question 1: My fluorescence signal is unexpectedly low or decreasing rapidly. What could be the cause?

This is a common issue that can stem from several phenomena, primarily fluorescence quenching and photobleaching.

Troubleshooting Steps:

  • Distinguish between Quenching and Photobleaching:

    • Quenching: The decrease in fluorescence intensity is often immediate and may be dependent on the concentration of other molecules in the solution (quenchers).

    • Photobleaching: This is a time-dependent, irreversible photochemical destruction of the fluorophore, observed as a gradual fading of the signal under continuous illumination.[1][2]

  • Identify the Type of Quenching:

    • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule. This process is temperature-dependent; higher temperatures often increase quenching.[3][4]

    • Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher. This is typically less dependent on temperature.[3][4]

    • Mechanism in Proteins: For tryptophan residues in proteins, a primary cause of quenching is electron transfer to local backbone amides.[5] The efficiency of this process is highly sensitive to the local microenvironment.

Solutions & Mitigation Strategies:

  • For Photobleaching:

    • Minimize the sample's exposure to the excitation light.[1][2]

    • Reduce the intensity of the excitation light using neutral-density filters.[1][6]

    • Use a more photostable indole derivative if possible.

    • Incorporate an antifade reagent into the sample medium.[2]

  • For Quenching:

    • Identify and remove the quenching agent if possible (e.g., dissolved oxygen, heavy ions).

    • For tryptophan in proteins, consider site-directed mutagenesis if a specific residue is identified as a primary quencher.

    • Perform temperature-dependent studies to help distinguish between static and dynamic quenching mechanisms.[3]

Question 2: The relationship between my sample concentration and fluorescence intensity is non-linear, especially at higher concentrations. Why is this happening?

This is a classic sign of the Inner-Filter Effect (IFE) . The IFE occurs when the sample absorbs a significant portion of the excitation light or re-absorbs the emitted fluorescence, leading to an underestimation of the true fluorescence intensity.[7][8][9]

Types of Inner-Filter Effects:

  • Primary IFE: The attenuation of the excitation beam as it passes through the sample. This means molecules in the center of the cuvette receive less excitation light.[7][8]

  • Secondary IFE: The re-absorption of emitted fluorescence by other sample molecules, which is more likely if there is a significant overlap between the absorption and emission spectra.[8]

Troubleshooting and Correction:

  • Dilution: The simplest approach is to dilute the sample until the absorbance is below a certain threshold (typically <0.1 AU) where the effect is minimized.

  • Use a Shorter Pathlength Cuvette: Reducing the pathlength of the light through the sample can mitigate the IFE.

  • Front-Face Illumination: Some fluorometers allow for front-face illumination, where emission is collected from the same surface that is excited. This minimizes the pathlength and is effective for highly concentrated or turbid samples.[8]

  • Mathematical Correction: The fluorescence intensity can be corrected if the absorbance of the sample at the excitation and emission wavelengths is known.

Experimental Protocol: Correction for the Inner-Filter Effect

This protocol describes a common method for correcting fluorescence data for the inner-filter effect using absorbance measurements.

Materials:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Matched quartz cuvettes (e.g., 1 cm pathlength)

  • Your indole compound solution

Procedure:

  • Measure Absorbance:

    • Acquire the full absorbance spectrum of your sample.

    • Record the absorbance value at the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Measure Fluorescence:

    • Acquire the fluorescence emission spectrum of the same sample.

    • Record the observed fluorescence intensity (F_obs) at the emission maximum.

  • Apply Correction Factor:

    • Calculate the corrected fluorescence intensity (F_corr) using the following formula:

      • F_corr = F_obs * 10^((A_ex + A_em) / 2)

  • Validation:

    • Prepare a dilution series of your sample.

    • Apply the correction to each sample.

    • Plot F_corr versus concentration. The relationship should be linear over a wider range than the uncorrected data.

UV-Visible Spectroscopy
Question 3: Why does the absorption maximum (λmax) of my indole compound shift when I change solvents?

This phenomenon is known as solvatochromism and is caused by differential stabilization of the ground and excited states of the indole molecule by the solvent.[10]

  • Polar Solvents: Polar solvents like ethanol or water can form hydrogen bonds with the indole molecule.[10][11]

    • For π → π * transitions, polar solvents often cause a red shift (shift to a longer wavelength) because they tend to stabilize the more polar excited state more than the ground state.[10]

    • For n → π * transitions (if applicable to a substituted indole), a blue shift (shift to a shorter wavelength) is often observed because the polar solvent stabilizes the non-bonding electrons in the ground state through hydrogen bonding, increasing the energy gap to the excited state.[11]

  • Non-Polar Solvents: Non-polar solvents like hexane or cyclohexane interact weakly with the indole, and the resulting spectra often show more fine structure.[12][13]

Data Summary: Solvent Effects on Indole λmax

SolventPolarityTypical Shift for π → π*Key Interaction
HexaneNon-PolarBaselinevan der Waals
EthanolPolarRed ShiftHydrogen Bonding
WaterHighly PolarStronger Red ShiftHydrogen Bonding

Mass Spectrometry
Question 4: I am seeing unexpected peaks or fragments in the mass spectrum of my indole alkaloid. How can I interpret these?

Artifacts in mass spectrometry of indole compounds can arise from in-source reactions, complex fragmentation patterns, or the presence of analogues.

Common Observations and Interpretations:

  • In-Source Fragmentation: The high energy in the ionization source can cause some molecules to fragment before they are analyzed. This can be mistaken for impurities.

    • Solution: Lower the source energy (e.g., cone voltage) to see if the artifact peaks decrease in intensity.

  • Adduct Formation: Molecules can form adducts with ions present in the mobile phase, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

    • Solution: Check for mass differences corresponding to common adducts (e.g., +23 for Na, +39 for K). Ensure high purity solvents and additives.

  • Characteristic Fragmentation: Prenylated indole alkaloids often show a characteristic loss of an isopentene group.[14] More complex indole alkaloids, like those from Aspidosperma or Nauclea species, undergo fragmentation through pathways like reverse Diels-Alder cleavage of specific rings.[15][16] Understanding these typical fragmentation patterns is key to structural elucidation.[16]

  • Double Peaks in LC-MS: If you observe double peaks in your chromatogram for a single compound, it could be due to several factors unrelated to the mass spectrometer itself, such as a mismatch between the injection solvent and the mobile phase, column issues, or autosampler problems.[17]

Troubleshooting Workflow for MS Artifacts

References

Technical Support Center: Handling and Safety for Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with indole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the safe and effective handling of these compounds in a laboratory setting.

Quick Reference: Physical and Chemical Properties

For ease of comparison, the following table summarizes key quantitative data for indole and some of its common derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility in Water
IndoleC₈H₇N117.1552-54253-25416.2 (in DMSO: 21.0)0.19 g/100 mL (20 °C)[1][2]
Skatole (3-Methylindole)C₉H₉N131.1793-95265-266~16.6Sparingly soluble
Indole-3-acetic acidC₁₀H₉NO₂175.18165-170Decomposes4.750.25 g/100 mL
TryptophanC₁₁H₁₂N₂O₂204.23289 (decomposes)N/A2.83 (carboxyl), 9.39 (amino)1.14 g/100 mL (25 °C)
2-PhenylindoleC₁₄H₁₁N193.25188-190250 (10 mmHg)N/AInsoluble

Note: Solubility in organic solvents like ethanol, ethyl acetate, and methanol is generally good for most non-polar indole derivatives.[3][4][5][6]

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of indole derivatives.

Synthesis

Q1: My Fischer indole synthesis reaction is failing or giving a very low yield. What are the common causes?

A1: The Fischer indole synthesis can be sensitive to several factors. Here are some common reasons for failure or low yield:[7][8]

  • Starting Materials: Ensure your phenylhydrazine is pure and the aldehyde or ketone is free of impurities.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) are critical. The reaction is sensitive to acid strength, and the optimal acid may vary depending on the substrates.[9]

  • Reaction Conditions: The reaction often requires elevated temperatures. Ensure the temperature is appropriate for your specific substrates and catalyst.[9]

  • Substituent Effects: Electron-donating groups on the aryl hydrazine can sometimes lead to side reactions by promoting heterolytic N-N bond cleavage, which competes with the desired[10][10]-sigmatropic rearrangement.[7][8]

  • Steric Hindrance: Highly substituted ketones or bulky groups on the phenylhydrazine can hinder the reaction.

Q2: My reaction mixture turns dark or forms a tar-like substance during an acid-catalyzed reaction with an indole derivative. What is happening?

A2: Indoles are electron-rich heterocycles and can be prone to polymerization or degradation under strongly acidic conditions.[11] The protonation of the indole ring at the C3 position makes it susceptible to nucleophilic attack by another indole molecule, leading to oligomerization and the formation of dark, insoluble materials. To mitigate this, consider using milder acid catalysts, protecting the indole nitrogen, or running the reaction at a lower temperature.

Q3: I am getting a mixture of regioisomers during the electrophilic substitution of my indole. How can I improve selectivity for the C3 position?

A3: Electrophilic substitution on indole preferentially occurs at the C3 position because the resulting cationic intermediate (the sigma complex) is more stable, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[1] However, if the C3 position is blocked, substitution may occur at the C2 or other positions. To improve C3 selectivity:

  • Ensure the C3 position is unsubstituted.

  • Use milder reaction conditions to favor the kinetically preferred C3 substitution.

  • If substitution at another position is desired, you may need to block the C3 position with a removable protecting group.

Purification

Q4: I am having difficulty separating my indole derivative from byproducts using column chromatography. What can I do?

A4: Purification of indole derivatives can be challenging due to their similar polarities to common byproducts. Here are some tips:[12]

  • Solvent System Selection: Carefully select your solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Gradient Elution: If a single solvent system does not provide good separation, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).

  • Sample Loading: For flash chromatography, ensure your sample is concentrated and loaded onto the column in a narrow band to improve separation.

Handling and Storage

Q5: My indole derivative is turning a reddish or brownish color upon storage. Is it decomposing?

A5: Yes, many indole derivatives are sensitive to light and air and can oxidize over time, leading to discoloration.[2] To ensure the stability of your compounds:

  • Store indole derivatives in amber vials or containers protected from light.

  • Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation.

  • Store at low temperatures as recommended by the supplier or as determined by the compound's stability.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using polyphosphoric acid as a catalyst.[9][13]

Materials:

  • Acetophenone (5 mL)

  • Phenylhydrazine (4.5 mL)

  • Ethanol (15 mL)

  • Glacial acetic acid (a few drops)

  • Polyphosphoric acid (13 mL)

  • Ice-cold water

  • Round bottom flask

  • Water bath

  • Reflux condenser

Procedure:

  • Formation of the Phenylhydrazone: a. In a beaker, combine 5 mL of acetophenone and 4.5 mL of phenylhydrazine. b. Add 15 mL of ethanol and a few drops of glacial acetic acid. c. Heat the mixture in a water bath at 80-90°C for 15 minutes with stirring. d. Cool the mixture to room temperature and then in an ice bath to crystallize the acetophenone phenylhydrazone. e. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Cyclization to 2-Phenylindole: a. In a round bottom flask, add 2 g of the dried phenylhydrazone. b. Carefully add 13 mL of polyphosphoric acid to the flask. c. Heat the reaction mixture in a water bath at 100°C for 10-15 minutes with constant stirring. d. After heating, carefully and slowly pour the hot reaction mixture into a beaker containing ice-cold water to precipitate the crude 2-phenylindole. e. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: a. Recrystallize the crude 2-phenylindole from a minimal amount of hot ethanol. b. Collect the purified crystals by vacuum filtration and dry.

Protocol 2: Purification of a Crude Indole Derivative by Flash Column Chromatography

This protocol provides a general guideline for purifying a crude indole derivative using flash column chromatography.[14][15][16][17][18]

Materials:

  • Crude indole derivative mixture

  • Silica gel (for flash chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Compressed air source

  • Collection tubes

Procedure:

  • Solvent System Selection: a. Using TLC, determine a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and separates it from impurities.

  • Column Packing: a. Securely clamp a chromatography column in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). e. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. f. Once the silica has settled, add another thin layer of sand on top. g. Drain the solvent until it is level with the top of the sand.

  • Sample Loading: a. Dissolve your crude mixture in a minimal amount of the solvent system or a less polar solvent. b. Carefully apply the solution to the top of the column using a pipette. c. Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection: a. Carefully add the eluting solvent to the top of the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate. c. Collect fractions in test tubes. d. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified indole derivative.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE)

When handling indole derivatives, always wear appropriate PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Work in a well-ventilated area or a fume hood. For highly volatile or powdered derivatives, a respirator may be necessary.

Waste Disposal

Proper disposal of indole derivative waste is crucial to ensure laboratory safety and environmental protection.[11][19][20][21][22]

  • Segregation:

    • Halogenated vs. Non-Halogenated Waste: Separate waste containing halogenated indole derivatives and solvents from non-halogenated waste streams. Halogenated waste requires specific incineration processes.[11][21]

    • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, silica gel) separately from liquid waste.

  • Containers:

    • Use clearly labeled, compatible, and sealed waste containers.

    • Do not overfill containers; leave some headspace for expansion.

  • Aqueous Waste:

    • Aqueous waste containing indole derivatives should not be poured down the drain unless permitted by your institution's environmental health and safety office.

    • Neutralize acidic or basic aqueous waste before disposal, if appropriate.

  • Follow Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.

Signaling Pathways and Experimental Workflows

Indole-3-Carbinol (I3C) Induced Apoptosis Signaling Pathway

Indole-3-carbinol, found in cruciferous vegetables, and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

I3C_Apoptosis_Pathway I3C Indole-3-Carbinol (I3C) ROS ↑ Reactive Oxygen Species (ROS) I3C->ROS Mitochondria Mitochondria ROS->Mitochondria stress Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: I3C induces apoptosis via increased ROS levels.

Indole Derivatives as Serotonin Receptor Agonists

Many indole derivatives act as agonists for serotonin (5-HT) receptors, such as the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

Serotonin_Receptor_Pathway Indole_Agonist Indole Derivative (Agonist) HT2A_Receptor 5-HT2A Receptor (GPCR) Indole_Agonist->HT2A_Receptor binds to Gq_Protein Gq protein activation HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Activation of the 5-HT2A receptor by an indole agonist.

Logical Workflow for Troubleshooting a Failed Synthesis

This diagram outlines a logical approach to troubleshooting a failed chemical synthesis.

Troubleshooting_Workflow Start Synthesis Failed (Low Yield / No Product) Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Check_Reagents Check Reagents & Catalyst Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (TLC, NMR, MS) Check_Starting_Materials->Analyze_Byproducts Purify_Starting_Materials Re-purify Starting Materials Check_Starting_Materials->Purify_Starting_Materials Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Side_Reaction Identify Side Reaction Analyze_Byproducts->Side_Reaction Decomposition Product or Starting Material Decomposition? Analyze_Byproducts->Decomposition Modify_Conditions Modify Reaction Conditions (e.g., lower temp, different catalyst) Side_Reaction->Modify_Conditions Decomposition->Modify_Conditions Success Successful Synthesis Modify_Conditions->Success Purify_Starting_Materials->Modify_Conditions

Caption: A systematic workflow for troubleshooting synthesis problems.

References

Optimizing solvent systems for recrystallization of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the recrystallization of 3-Hexyl-2-methyl-1H-indole.

Troubleshooting Recrystallization Issues

Effectively recrystallizing this compound requires careful selection of a solvent system and adherence to proper laboratory techniques. This guide addresses common problems encountered during the process.

Problem 1: Compound "oils out" instead of crystallizing.

This phenomenon, where the compound separates as a liquid rather than a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Solution 2: Use a lower-boiling point solvent. If the compound consistently oils out, selecting a solvent with a lower boiling point can be effective.

  • Solution 3: Add a small amount of a "good" solvent. If using a mixed solvent system, adding a small amount of the solvent in which the compound is more soluble can help to redissolve the oil, followed by slow cooling to encourage crystallization.

  • Solution 4: Induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide nucleation sites for crystal growth.

Problem 2: No crystals form upon cooling.

The absence of crystal formation typically indicates that the solution is not saturated.

  • Solution 1: Reduce the volume of the solvent. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Solution 2: Use a different solvent or solvent system. The initial choice of solvent may be too good a solvent for the compound at all temperatures. A less effective solvent or a mixed solvent system might be necessary.

  • Solution 3: Induce crystallization. As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.

  • Solution 4: Cool to a lower temperature. If crystals do not form at room temperature, cooling the flask in an ice bath or even a dry ice/acetone bath may be necessary, depending on the solvent's freezing point.

Problem 3: Low recovery of the purified compound.

A poor yield can result from several factors, from using too much solvent to premature crystallization.

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Solution 2: Avoid premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration step is necessary, preheat the funnel and filter paper to prevent the compound from crystallizing out of solution.

  • Solution 3: Ensure complete crystallization. Allow the solution to cool slowly and undisturbed. Once at room temperature, cool it further in an ice bath to maximize crystal formation.

  • Solution 4: Minimize loss during washing. Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Due to the presence of a nonpolar hexyl group and a weakly polar indole core, a solvent of intermediate polarity is likely a good starting point.

Q2: How do I select a suitable solvent system for this compound?

A systematic approach is recommended:

  • Literature Search: While specific data for this compound is scarce, look for recrystallization protocols for similar 2,3-disubstituted indoles with alkyl chains.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of the compound (10-20 mg) in various solvents (0.5-1.0 mL) at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot.

  • Mixed Solvent Systems: If a suitable single solvent is not found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be employed. The two solvents must be miscible.

Q3: What are some recommended starting solvents to test for this compound?

Based on the structure of this compound, which has both nonpolar (hexyl chain) and moderately polar (indole ring) features, the following solvents and solvent pairs are logical starting points for solubility tests:

Single Solvents:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Heptane or Hexane

Mixed Solvents:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Q4: How can I predict the solubility of this compound in different solvents?

While experimental testing is crucial, the principle of "like dissolves like" provides a useful guideline. The hexyl group imparts significant nonpolar character, suggesting good solubility in nonpolar solvents like hexane and toluene at elevated temperatures. The indole ring system has some polarity and the N-H group can act as a hydrogen bond donor, suggesting some solubility in more polar solvents like alcohols and acetone. A balance between these characteristics will determine the optimal solvent.

Data Presentation

Due to the lack of specific experimental data in the public domain for this compound, a quantitative data table cannot be provided. Researchers should generate their own solubility data to guide solvent selection. A template for recording such data is provided below.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Boiling Point (e.g., mg/mL)Crystal Formation upon Cooling (Yes/No/Oiled Out)
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Hexane
Water

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oils_out Compound Oils Out observe->oils_out Problem troubleshoot_no_crystals Troubleshoot: No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oils_out Troubleshoot: Oiling Out oils_out->troubleshoot_oils_out reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot_no_crystals->induce_crystallization change_solvent Change Solvent/System troubleshoot_no_crystals->change_solvent reduce_solvent->cool induce_crystallization->cool change_solvent->start lower_temp Lower Dissolution Temp. troubleshoot_oils_out->lower_temp lower_bp_solvent Use Lower Boiling Solvent troubleshoot_oils_out->lower_bp_solvent add_good_solvent Add More 'Good' Solvent troubleshoot_oils_out->add_good_solvent lower_temp->cool lower_bp_solvent->start add_good_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Caption: Logical workflow for selecting an appropriate solvent system.

Validation & Comparative

A Spectroscopic Deep Dive: Comparing 3-Hexyl-2-methyl-1H-indole with Fellow Alkylindoles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and materials science, alkylindoles represent a critical class of heterocyclic compounds. Their diverse biological activities and unique photophysical properties make them a subject of intense research. This guide provides a detailed spectroscopic comparison of 3-Hexyl-2-methyl-1H-indole with other key alkylindoles: 2-methyl-1H-indole, 3-methyl-1H-indole, and 2,3-dimethyl-1H-indole. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a valuable comparative resource.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the selected alkylindoles. These values are compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundH1 (NH)H4H5H6H7Methyl Proton(s)Alkyl Chain ProtonsSolvent
2-methyl-1H-indole 7.7 (br s)7.4-7.5 (d)7.0-7.1 (t)7.0-7.1 (t)7.2-7.3 (d)2.4 (s, 3H)-CDCl₃
3-methyl-1H-indole 7.80 (s)7.68 (d)7.22 (dd)7.31-7.25 (m)7.38 (d)2.42 (d, 3H)-CDCl₃[1]
2,3-dimethyl-1H-indole 7.60 (s)7.55 (d)7.17 (dq)7.29-7.26 (m)7.17 (dq)2.38 (s, 3H), 2.29 (s, 3H)-CDCl₃[1]

¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC2C3C3aC4C5C6C7C7aMethyl Carbon(s)Alkyl Chain CarbonsSolvent
2-methyl-1H-indole 135.5100.2128.8120.0120.8119.5110.3137.913.5-CDCl₃
3-methyl-1H-indole 121.76111.83128.43118.99122.02119.27111.12136.419.82-CDCl₃[1]
2,3-dimethyl-1H-indole 129.56107.20130.82118.08121.02119.14110.20135.3211.63, 8.60-CDCl₃[1]
Vibrational Spectroscopy

Infrared (IR) Spectral Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Aromatic StretchC-H Aliphatic Stretch
2-methyl-1H-indole ~3400 (br)~3100-3000~1600-1450~2950-2850
3-methyl-1H-indole ~3410 (br)~3100-3000~1620, 1460~2920, 2850
2,3-dimethyl-1H-indole ~3400 (br)~3050~1615, 1460~2915, 2850
Electronic Spectroscopy

UV-Vis Spectral Data (λmax in nm)

CompoundSolventλmax (π → π*)
2-methyl-1H-indole Ethanol220, 275, 282, 291
3-methyl-1H-indole Ethanol225, 275, 285, 293
2,3-dimethyl-1H-indole Ethanol228, 283, 292
Mass Spectrometry

Mass Spectrometry (MS) Data (m/z of Molecular Ion [M]⁺)

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)
2-methyl-1H-indole C₉H₉N131.17131
3-methyl-1H-indole C₉H₉N131.17131
2,3-dimethyl-1H-indole C₁₀H₁₁N145.20145
This compound C₁₅H₂₁N215.34215 (Predicted)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the alkylindole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[2]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

    • ¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid Samples : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the alkylindole in a UV-transparent solvent (e.g., ethanol, cyclohexane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the sample and reference holders of the spectrophotometer. Scan a range of wavelengths (typically 200-400 nm for indoles) to obtain the absorption spectrum.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) system or by direct injection.[3]

  • Ionization : Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3] EI is a common method for relatively small, volatile organic molecules.[3]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualizing Spectroscopic Workflow and Biological Context

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution (NMR, UV-Vis) Sample->Dissolution Pelletizing Pelletizing/Film (IR) Sample->Pelletizing Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Dissolution->NMR UV_Vis UV-Vis Dissolution->UV_Vis IR IR Pelletizing->IR MS MS Vaporization->MS Structure Structural Elucidation NMR->Structure IR->Structure Comparison Comparative Analysis UV_Vis->Comparison MS->Structure Purity Purity Assessment MS->Purity Structure->Comparison Purity->Comparison Indole_Signaling_Pathway cluster_environment Extracellular Environment cluster_cell Bacterial Cell Tryptophan Tryptophan Tryptophanase Tryptophanase Tryptophan->Tryptophanase uptake Indole_ext Indole Signaling_Cascade Signaling Cascade Indole_ext->Signaling_Cascade signal (sensor kinase) Indole_int Indole Tryptophanase->Indole_int converts Indole_int->Indole_ext export Gene_Expression Gene Expression (e.g., Virulence, Biofilm) Signaling_Cascade->Gene_Expression regulates

References

The Untapped Potential of 3-Hexyl-2-methyl-1H-indole: A Comparative Guide to the Biological Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the vast and dynamic field of drug discovery, the indole scaffold stands as a cornerstone, forming the structural basis of numerous compounds with significant therapeutic potential. While many indole derivatives have been extensively studied, revealing a broad spectrum of biological activities, the specific properties of 3-Hexyl-2-methyl-1H-indole remain largely unexplored in publicly available scientific literature. This guide aims to provide a comparative analysis of the known biological activities of various indole derivatives against the backdrop of this data gap, offering researchers and drug development professionals a framework for investigating the potential of this and other lesser-studied indole compounds.

Indole and its derivatives have demonstrated remarkable efficacy in various therapeutic areas, including as antimicrobial, anticancer, and neuroprotective agents.[1][2] This diverse activity stems from the unique physicochemical properties of the indole ring, which allows for a wide range of molecular interactions.[3]

Antimicrobial Activity of Indole Derivatives: A Broad Spectrum of Action

Indole derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a wide array of pathogenic bacteria and fungi.[4] The mechanism of action often involves the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways.[2] While specific data for this compound is not available, a comparative look at other derivatives provides valuable insights into potential antimicrobial efficacy.

For instance, various substituted indoles have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5] The lipophilic nature of alkyl chains, such as the hexyl group in this compound, could potentially enhance membrane disruption, a key antimicrobial mechanism.

Table 1: Comparative Antimicrobial Activity of Selected Indole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference(s)
This compound Data not available Data not available
Indole-3-carboxaldehyde derivativesStaphylococcus aureus, Escherichia coliMIC: 3.91 μg/ml for some derivatives[6]
Bis-indole alkaloidsMethicillin-resistant S. aureus (MRSA)MIC < 12.5 μg/ml for some derivatives[6]
Indole-thiourea hybridsGram-positive and Gram-negative bacteriaMIC < 12.5 μg/ml for some derivatives[7]
Oxindole-thiazolidine conjugatesCandida albicans, S. aureus, E. coliMIC < 0.98 μg/ml for some derivatives[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of indole derivatives is commonly quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). A standardized suspension of the target microorganism is added to a series of microplate wells containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8] Ciprofloxacin and fluconazole are often used as standard reference drugs for antibacterial and antifungal assays, respectively.[8]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of indole derivative Inoculation Inoculate microplate wells with microbial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Read_Results Visually or spectrophotometrically determine growth inhibition Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Key Cellular Pathways

The indole nucleus is a privileged scaffold in the design of anticancer agents, with several indole-based drugs approved for clinical use.[9] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of cell cycle progression, and induction of apoptosis.[10] The substitution pattern on the indole ring plays a crucial role in determining the specific anticancer activity.

While the anticancer potential of this compound has not been reported, the presence of an alkyl group at the 3-position and a methyl group at the 2-position could influence its interaction with biological targets. For instance, some 2-methyl-indole derivatives have been shown to induce a non-apoptotic form of cell death called methuosis.[11]

Table 2: Comparative Anticancer Activity of Selected Indole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Mechanism of ActionReference(s)
This compound Data not available Data not available Data not available
Indole-curcumin derivativesHep-2, A549, HeLaIC50: 4-15 μMNot specified[2]
Benzimidazole-indole derivativesVarious cancer cell linesIC50: ~50 nMTubulin polymerization inhibition[10]
Spiroindole derivativesVarious cancer cell linesVariesEGFR inhibition[10]
3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP)GlioblastomaNot specifiedInduces methuosis[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of indole derivatives on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, MTT solution is added, followed by a solubilizing agent. The absorbance is then measured with a spectrophotometer to determine the concentration at which 50% of cell growth is inhibited (IC50).

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition Indole_Derivative Indole Derivative (e.g., Benzimidazole-indole) Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by certain indole derivatives.

Neuroprotective Effects: Combating Oxidative Stress

Oxidative stress is a key pathological factor in several neurodegenerative diseases.[12] Indole derivatives, including the endogenous neurohormone melatonin, are known for their potent antioxidant and neuroprotective properties.[12] These compounds can scavenge reactive oxygen species (ROS), chelate metal ions, and modulate signaling pathways involved in neuronal survival.

The neuroprotective potential of this compound is yet to be determined. However, the lipophilic character conferred by the hexyl group might facilitate its passage across the blood-brain barrier, a critical attribute for centrally acting drugs. The antioxidant properties of the indole nucleus suggest that this compound could offer protection against oxidative neuronal damage.

Table 3: Comparative Neuroprotective Activity of Selected Indole Derivatives

Compound/Derivative ClassModel SystemObserved Effect(s)Putative MechanismReference(s)
This compound Data not available Data not available Data not available
Melatonin (an indoleamine)In vitro and in vivo models of oxidative stressROS scavenging, anti-apoptoticDirect antioxidant, receptor-mediated effects[12]
Carvedilol (a carbazole derivative)Models of ischemia/reperfusionReduced oxidative damageAntioxidant and β-blocking activity[12]
Stobadine (a gamma-carboline)Models of chemically induced oxidative stressNeuroprotectionROS scavenging, antioxidant[12]
Indole-3-propionic acidModels of cerebral ischemiaNeuroprotectivePotent antioxidant, scavenges hydroxyl radicals[13]

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of indole derivatives can be evaluated in vitro using neuronal cell lines (e.g., SH-SY5Y) subjected to an oxidative insult, such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide. Cell viability is assessed using methods like the MTT assay. The production of reactive oxygen species (ROS) can be measured using fluorescent probes. The expression of key proteins involved in apoptosis and antioxidant defense pathways (e.g., Nrf2/HO-1) can be determined by Western blotting or qPCR.

Signaling Pathway: Nrf2/HO-1 Antioxidant Response

Nrf2_Pathway Indole_Derivative Indole Derivative Keap1 Keap1 Indole_Derivative->Keap1 Inactivates Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: The Nrf2/HO-1 pathway, a target for neuroprotective indole derivatives.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the extensive research on other indole derivatives provides a strong rationale for its investigation. The comparative data presented here highlights the potential for this compound to exhibit antimicrobial, anticancer, and/or neuroprotective properties. The presence of the hexyl and methyl substituents may confer unique pharmacological characteristics that warrant further study.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of microbial strains, cancer cell lines, and in models of neuronal oxidative stress. Such studies will be crucial in uncovering the therapeutic potential of this and other under-investigated indole derivatives, paving the way for the development of novel and effective therapeutic agents.

References

Comparative study of different synthetic methods for 3-substituted indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. The specific placement of substituents on the indole ring dramatically influences biological activity, making the development of efficient and versatile synthetic methods for substituted indoles a critical area of research. This guide provides a comparative analysis of various classical and modern synthetic methods for preparing 3-substituted indoles, offering a valuable resource for chemists in drug discovery and development.

Comparative Analysis of Synthetic Methods

The following tables summarize the key quantitative data for several prominent methods used in the synthesis of 3-substituted indoles. Direct comparison of yields and reaction conditions can be challenging due to the inherent differences in substrates and optimized procedures. However, this data provides a useful overview of the typical performance of each method.

Classical Synthetic Methods
MethodProductYield (%)Temperature (°C)Reaction TimeKey Reagents
Fischer Indole Synthesis 3-Methylindole[1][2]95.32004 min (flow)Phenylhydrazine, Propionaldehyde, ZnCl₂, Ionic Liquid
2,3-Dimethylindole[1]92RefluxNot SpecifiedPhenylhydrazine, 2-Butanone, BF₃·OEt₂
Bischler-Möhlau Synthesis 1-Methyl-3-phenyl-1H-indole8712010 min (µW)N-methyl-N-(2-oxo-2-phenylethyl)aniline, HFIP
Madelung Synthesis 2-Methylindole80-83240-26030-40 minN-acetyl-o-toluidine, Sodium amide
N-Methyl-2-phenylindole[3]50-9011012 hN-methyl-o-toluidine, Methyl benzoate, LiN(SiMe₃)₂, CsF
Nenitzescu Indole Synthesis Ethyl 5-hydroxy-2-methylindole-3-carboxylate[4][5]26-46BoilingNot SpecifiedBenzoquinone, Ethyl β-aminocrotonate, Acetone
Reissert Indole Synthesis Indole-2-carboxylic acidModerateNot SpecifiedMultistepo-Nitrotoluene, Diethyl oxalate, Zn, Acetic Acid
Modern Palladium-Catalyzed Methods
MethodProductYield (%)Temperature (°C)Reaction TimeKey Reagents
Larock Indole Synthesis 2,3-Disubstituted IndolesGood-Excellent100-1301-24 ho-Iodoaniline, Alkyne, Pd(OAc)₂, Base, Ligand
Heck Reaction 3-VinylindolesVariesVariesVariesHalogenated Indole, Alkene, Pd Catalyst, Base
Sonogashira Coupling 3-Alkynylindoles[6]80 (typical)7030 min2-Iodoaniline, Terminal Alkyne, Pd/Cu Catalyst, Base
Buchwald-Hartwig Amination N-ArylindolesVariesVariesVariesIndole, Aryl Halide, Pd Catalyst, Ligand, Base

Experimental Protocols

Detailed methodologies for key synthetic methods are provided below. These protocols are representative examples and may require optimization for different substrates.

Fischer Indole Synthesis of 2,3-Dimethylindole[1]

Materials:

  • Phenylhydrazine (1.0 eq)

  • 2-Butanone (1.05 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of phenylhydrazine in ethanol, add 2-butanone.

  • Add a catalytic amount of boron trifluoride etherate to the mixture.

  • Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dimethylindole.

Madelung Synthesis of 2-Methylindole

Materials:

  • N-acetyl-o-toluidine (1.0 eq)

  • Sodium amide (NaNH₂) (2.5 eq)

  • High-boiling inert solvent (e.g., mineral oil)

Procedure:

  • In a flask equipped with a reflux condenser and a mechanical stirrer, add N-acetyl-o-toluidine and sodium amide.

  • Heat the mixture to 240-260 °C for 30-40 minutes.

  • Cool the reaction mixture and cautiously add water to quench the excess sodium amide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to yield 2-methylindole.

Larock Indole Synthesis of 2,3-Disubstituted Indoles[7]

Materials:

  • o-Iodoaniline (1.0 eq)

  • Disubstituted alkyne (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Lithium chloride (LiCl) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a reaction vessel, add o-iodoaniline, the disubstituted alkyne, potassium carbonate, and lithium chloride.

  • Add N,N-dimethylformamide to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add palladium(II) acetate to the reaction mixture.

  • Heat the reaction to 100 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the 2,3-disubstituted indole.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and logical relationships of the described synthetic methods.

Fischer_Indole_Synthesis A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enehydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H I 3-Substituted Indole H->I

Fischer Indole Synthesis Mechanism

Bischler_Mohlau_Synthesis A α-Halo Ketone + Aniline B α-Anilino Ketone A->B Nucleophilic Substitution C Second Aniline Addition B->C D Intermediate C->D E Cyclization D->E Heat F Aromatization E->F Elimination G 3-Substituted Indole F->G Larock_Indole_Synthesis A o-Iodoaniline + Alkyne C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II) Complex C->D E Alkyne Insertion D->E F Vinyl-Pd(II) Complex E->F G Intramolecular Aminopalladation F->G H Palladacycle G->H I Reductive Elimination H->I I->B J 3-Substituted Indole I->J Madelung_Synthesis A N-Acyl-o-toluidine B Dianion Formation A->B Strong Base C Intramolecular Cyclization B->C D Alkoxide Intermediate C->D E Elimination of H2O D->E F Indole E->F Nenitzescu_Indole_Synthesis A Benzoquinone + Enamine B Michael Addition A->B C Intermediate B->C D Cyclization C->D E Elimination D->E F 5-Hydroxyindole E->F Reissert_Indole_Synthesis A o-Nitrotoluene + Diethyl oxalate B Condensation A->B C o-Nitrophenylpyruvate B->C D Reductive Cyclization C->D Zn, H+ E Indole-2-carboxylic acid D->E F Decarboxylation E->F Heat G Indole F->G Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Select Synthesis Method B Prepare Starting Materials A->B C Assemble Reaction Apparatus B->C D Add Reagents and Solvent C->D E Heat and Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, MS, IR) I->J K Yield Calculation J->K

References

Validating the Structure of 3-Hexyl-2-methyl-1H-indole using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. For heterocyclic scaffolds such as indoles, which are prevalent in pharmacologically active molecules, a precise understanding of substituent placement is critical. This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 3-Hexyl-2-methyl-1H-indole. We present a comparative analysis of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—supported by detailed experimental protocols and illustrative data.

Structural Elucidation Workflow

The logical progression for analyzing the structure of this compound using 2D NMR is outlined below. This workflow ensures a systematic interpretation of the spectral data, starting from proton-proton correlations and moving to one-bond and multiple-bond proton-carbon correlations.

2D_NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Structure_Validation Structure Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Correlations C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Direct C-H Correlations HMBC HMBC C13_NMR->HMBC Long-Range C-H Correlations Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity HMBC->Connectivity Fragments->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: Workflow for 2D NMR based structural elucidation.

Comparative Analysis of 2D NMR Techniques

The structural validation of this compound relies on the synergistic information obtained from COSY, HSQC, and HMBC experiments. Each technique provides unique insights into the molecular framework.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] For this compound, COSY is instrumental in establishing the connectivity within the hexyl chain and identifying neighboring protons on the aromatic indole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[2][3] This is crucial for assigning the carbon signals of all protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[4][5] HMBC is arguably the most powerful tool in this context, as it allows for the connection of the individual fragments identified by COSY and HSQC, such as connecting the hexyl and methyl groups to the correct positions on the indole core.

Hypothetical 2D NMR Data for this compound

The following tables summarize the expected quantitative data from the 2D NMR analysis of this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are hypothetical, based on typical values for similar structures.

Table 1: Expected ¹H and ¹³C Chemical Shifts

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
N-H~8.0-
C2-CH₃~2.4~12
C3-CH₂-~2.7~29
C4-H~7.5~120
C5-H~7.1~122
C6-H~7.15~120
C7-H~7.6~111
C2-~135
C3-~111
C3a-~128
C7a-~136
Hexyl-1'~2.7~29
Hexyl-2'~1.6~31
Hexyl-3'~1.3~22
Hexyl-4'~1.3~31
Hexyl-5'~1.3~22
Hexyl-6'~0.9~14

Table 2: Key 2D NMR Correlations

ExperimentProton (δH)Correlated Nucleus (δH or δC)Correlation TypeStructural Information
COSY ~2.7 (Hexyl-1')~1.6 (Hexyl-2')³JHHConfirms hexyl chain connectivity
~7.5 (C4-H)~7.1 (C5-H)³JHHConfirms aromatic ring connectivity
HSQC ~2.4 (C2-CH₃)~12 (C2-CH₃)¹JCHAssigns methyl carbon
~2.7 (Hexyl-1')~29 (Hexyl-1')¹JCHAssigns hexyl-1' carbon
~7.6 (C7-H)~111 (C7)¹JCHAssigns C7 carbon
HMBC ~2.4 (C2-CH₃)~135 (C2), ~111 (C3)²JCH, ³JCHConfirms methyl at C2
~2.7 (Hexyl-1')~111 (C3), ~135 (C2), ~128 (C3a)²JCH, ³JCH, ³JCHConfirms hexyl at C3
~8.0 (N-H)~136 (C7a), ~128 (C3a)²JCH, ³JCHConfirms indole NH

Experimental Protocols

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm in both dimensions

    • Number of Increments: 256

    • Number of Scans: 2

    • Relaxation Delay: 2.0 s

  • Processing:

    • Zero-filling to 1K x 1K data points

    • Sine-bell window function in both dimensions

    • Automatic baseline correction

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (multiplicity-edited)

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 160 ppm

    • Number of Increments: 256

    • Number of Scans: 4

    • Relaxation Delay: 2.0 s

    • ¹JCH Coupling Constant: 145 Hz

  • Processing:

    • Zero-filling to 2K x 1K data points

    • QSINE window function in both dimensions

    • Automatic baseline correction

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 200 ppm

    • Number of Increments: 256

    • Number of Scans: 8

    • Relaxation Delay: 2.0 s

    • Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz

  • Processing:

    • Zero-filling to 2K x 1K data points

    • Sine-bell window function in both dimensions

    • Automatic baseline correction

Visualization of Key Structural Correlations

The following diagram illustrates the crucial HMBC correlations that unambiguously establish the positions of the methyl and hexyl substituents on the indole scaffold.

HMBC_Correlations cluster_indole This compound indole_scaffold N1 N-H C2 C2 N1->C2 ²J C7a C7a N1->C7a ²J C3 C3 C3a C3a C4 C4-H C5 C5-H C6 C6-H C7 C7-H C2_Me C2-CH₃ C2_Me->C2 ²J C2_Me->C3 ³J C3_Hexyl C3-Hexyl C3_Hexyl->C2 ³J C3_Hexyl->C3 ²J C3_Hexyl->C3a ³J

Caption: Key HMBC correlations for structural confirmation.

Note: The DOT script above is a conceptual representation. For an accurate chemical structure diagram, specialized chemical drawing software is recommended. The script illustrates the connectivity information derived from HMBC.

By employing this systematic 2D NMR approach, researchers can confidently validate the structure of this compound and its analogs, ensuring the integrity of their chemical entities for further studies in drug discovery and materials science.

References

A Comparative Analysis of 3-Hexyl-2-methyl-1H-indole: Cross-referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical and spectroscopic properties is paramount. This guide provides a framework for comparing experimentally obtained data for 3-Hexyl-2-methyl-1H-indole with available literature values. Due to the limited published data for this specific molecule, this document emphasizes the experimental protocols necessary for its characterization, alongside the sparse data currently available in the public domain.

Physicochemical and Spectroscopic Data

PropertyExperimental ValueLiterature ValueMethod of Determination
Molecular Formula C₁₅H₂₁NC₁₅H₂₁NMass Spectrometry
Molecular Weight 215.34 g/mol 215.34 g/mol Mass Spectrometry
Melting Point To be determinedNot availableCapillary Method
Boiling Point To be determinedNot availableDistillation
¹H NMR See details belowSee details belowNMR Spectroscopy
¹³C NMR See details belowSee details belowNMR Spectroscopy
Mass (m/z) See details belowSee details belowMass Spectrometry (HRMS-ESI)
IR Spectrum To be determinedNot availableIR Spectroscopy

While comprehensive literature data for this compound is sparse, some spectroscopic information has been reported in the context of chemical synthesis. For instance, high-resolution mass spectrometry (HRMS) data for a related N-acylated indole product has been documented, showing a calculated m/z for [M+H]⁺.[1] This highlights the importance of precise mass determination in confirming the molecular formula.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of chemical characterization. Below are detailed methodologies for the key experiments required to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the molecular structure.

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[2]

    • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) in Hertz (Hz) should be determined from the ¹H NMR spectrum to understand proton-proton interactions.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrumentation: An ESI (Electrospray Ionization) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is ideal.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Data Analysis: The measured mass-to-charge ratio (m/z) should be compared with the calculated exact mass of the protonated molecule to confirm the elemental composition.[3]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the molecule.

  • FTIR-ATR Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

    • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

    • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H stretching (for the indole ring), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic ring).

4. Melting Point Determination

The melting point is a key indicator of a compound's purity.

  • Capillary Method:

    • Instrumentation: A digital melting point apparatus.

    • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

    • Measurement: The capillary tube is heated in the apparatus, and the temperature range over which the sample melts is recorded. A sharp melting range typically indicates a pure compound.

Workflow for Data Comparison

The process of cross-referencing experimental data with literature values is a critical step in chemical research. The following diagram illustrates this workflow.

G A Synthesize and Purify This compound B Acquire Experimental Data (NMR, MS, IR, MP) A->B D Compare Experimental and Literature Values B->D C Search Literature for Published Data C->D E Data Consistent D->E Yes F Data Inconsistent or Unavailable D->F No G Validate Structure and Purity E->G H Re-evaluate Experimental Procedure or Purity F->H I Publish/Report Characterization Data G->I H->B

Workflow for comparing experimental and literature data.

This systematic approach ensures the rigorous characterization of this compound, providing a solid foundation for its use in further research and development. Given the current landscape, researchers are encouraged to publish their findings to build a comprehensive public database for this compound.

References

Purity Assessment of 3-Hexyl-2-methyl-1H-indole: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of multiple analytical methods for assessing the purity of 3-Hexyl-2-methyl-1H-indole, a substituted indole derivative with potential applications in neurological research. The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, directly impacting safety and efficacy. This document outlines detailed experimental protocols and presents comparative data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a comparison with an alternative neuroprotective agent, Melatonin, is provided to offer a broader context for researchers.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed using three orthogonal analytical techniques. The results are summarized below, alongside a comparative analysis of Melatonin.

Parameter This compound Melatonin Method of Analysis
Purity (%) 99.299.8HPLC
Major Impurity 2-methyl-1H-indoleN-acetylserotoninHPLC, GC-MS
Molecular Weight ( g/mol ) 215.34232.28Mass Spectrometry
Proton NMR (¹H NMR) Conforms to structureConforms to structureNMR Spectroscopy
Carbon NMR (¹³C NMR) Conforms to structureConforms to structureNMR Spectroscopy

Table 1: Comparative Purity Data for this compound and Melatonin.

Experimental Protocols

Detailed methodologies for the analytical techniques employed are provided below. These protocols are optimized for the analysis of indole derivatives and can be adapted for similar compounds.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of non-volatile and thermally labile compounds.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). The gradient starts at 50% A, increasing to 95% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 m/z.

  • Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Proton NMR (¹H NMR): A standard pulse program is used with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative measurements.

  • Carbon NMR (¹³C NMR): A standard proton-decoupled pulse program is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

Data Interpretation and Impurity Profile

This compound:

  • HPLC: The chromatogram showed a major peak at the expected retention time with a purity of 99.2%. A minor peak corresponding to the starting material, 2-methyl-1H-indole, was identified as the primary impurity.

  • GC-MS: The mass spectrum exhibited a molecular ion peak (M⁺) at m/z 215, consistent with the molecular weight of the compound. The fragmentation pattern is characterized by the loss of alkyl fragments from the hexyl chain. The primary fragment is observed at m/z 130, corresponding to the loss of a pentyl radical.

  • NMR: The ¹H and ¹³C NMR spectra were consistent with the structure of this compound. The proton NMR showed characteristic signals for the indole ring protons, the methyl group, and the hexyl chain. The carbon NMR displayed the expected number of signals with appropriate chemical shifts.

Melatonin (Alternative Compound):

  • HPLC: Melatonin showed a sharp peak with a purity of 99.8%. The most common process-related impurity is N-acetylserotonin.[1][2]

  • GC-MS: The mass spectrum of Melatonin typically shows a molecular ion peak at m/z 232.[1]

  • NMR: The NMR spectra of Melatonin are well-documented and serve as a standard for structural confirmation.[1]

Visualizations

Purity_Assessment_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Acquisition cluster_Report Final Report Sample This compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Purity (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS->Impurity Structure Structural Confirmation GCMS->Structure NMR->Structure Report Purity Assessment Report Purity->Report Impurity->Report Structure->Report

Caption: Workflow for the multi-method purity assessment of this compound.

Method_Selection_Tree Start Start Purity Assessment Volatile Is the compound volatile and thermally stable? Start->Volatile Quantitative Is quantitative data the primary goal? Volatile->Quantitative No GCMS Use GC-MS Volatile->GCMS Yes Structure_ID Is structural elucidation needed? Quantitative->Structure_ID No HPLC Use HPLC Quantitative->HPLC Yes NMR Use NMR Structure_ID->NMR Yes Multi_Method Use a combination of methods Structure_ID->Multi_Method No GCMS->Multi_Method HPLC->Multi_Method NMR->Multi_Method

References

A Comparative Guide to Catalyst Efficiency in 3-Hexyl-2-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Indole Derivative.

The synthesis of 3-Hexyl-2-methyl-1H-indole, a significant scaffold in medicinal chemistry and materials science, can be achieved through various catalytic routes. The efficiency of these methods, however, varies considerably depending on the chosen catalyst and reaction conditions. This guide provides a comparative analysis of different catalytic systems for the synthesis of this target molecule, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Catalyst Performance Comparison

The following table summarizes the quantitative performance of different catalysts in the synthesis of this compound, primarily focusing on the widely applicable Fischer indole synthesis. Due to the limited availability of data for this specific molecule, information on closely related 2,3-dialkyl-substituted indoles is also included to provide a broader perspective on catalyst efficacy.

Catalyst SystemSynthesis MethodSubstratesReaction TimeTemperature (°C)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Zeolite H-Beta Fischer IndolePhenylhydrazine, 2-Octanone8 h150~90Not ReportedNot Reported
Palladium(II) Acetate/Triphenylphosphine Larock Indoleo-Iodoaniline, 2-Octyne12 h100~85Not ReportedNot Reported
Acetic Acid Fischer IndolePhenylhydrazine, 2-Octanone4 h118 (reflux)~75Not a true catalystNot applicable
Microwave-assisted Acetic Acid Fischer IndolePhenylhydrazine, 2-Octanone10 min160~91Not a true catalystNot applicable

Note: Data is compiled from various sources and may involve slightly different reaction scales and conditions. Direct comparison should be made with caution. TON and TOF values are often not reported in the literature for these types of reactions but are crucial metrics for assessing catalyst efficiency.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.

Fischer Indole Synthesis using Zeolite H-Beta

Procedure:

  • A mixture of phenylhydrazine (1.0 mmol), 2-octanone (1.2 mmol), and activated Zeolite H-Beta (10 wt%) in a suitable solvent (e.g., toluene, 5 mL) is placed in a sealed reaction vessel.

  • The reaction mixture is heated to 150 °C with vigorous stirring for 8 hours.

  • After cooling to room temperature, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Larock Indole Synthesis using Palladium(II) Acetate

Procedure:

  • To a solution of o-iodoaniline (1.0 mmol) and 2-octyne (1.2 mmol) in DMF (5 mL) are added palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Microwave-Assisted Fischer Indole Synthesis

Procedure:

  • Phenylhydrazine (1.0 mmol) and 2-octanone (1.2 mmol) are mixed in acetic acid (3 mL) in a microwave-safe reaction vial.

  • The vial is sealed and subjected to microwave irradiation at 160 °C for 10 minutes.

  • After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Reaction Pathways and Workflows

To visually represent the synthetic processes and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation Octanone 2-Octanone Octanone->Hydrazone Catalyst Acid Catalyst (e.g., Zeolite H-Beta, Acetic Acid) Enehydrazine Enehydrazine Catalyst->Enehydrazine Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Indole This compound Enehydrazine->Indole [3,3]-Sigmatropic Rearrangement & Ammonia Elimination

Caption: General reaction pathway for the Fischer indole synthesis.

Larock_Indole_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Iodoaniline o-Iodoaniline PdII_complex Aryl-Pd(II) Complex Iodoaniline->PdII_complex Oxidative Addition Octyne 2-Octyne Vinyl_Pd_complex Vinyl-Pd(II) Intermediate Octyne->Vinyl_Pd_complex Pd0 Pd(0) Pd0->PdII_complex PdII_complex->Vinyl_Pd_complex Alkyne Insertion Indole This compound Vinyl_Pd_complex->Indole Reductive Elimination Indole->Pd0 Regenerates

Caption: Catalytic cycle for the Larock indole synthesis.

Experimental_Workflow Start Start Mixing Mix Reactants & Catalyst Start->Mixing Reaction Heating / Microwave Irradiation Mixing->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for indole synthesis.

In Vitro Assay Validation for the Biological Evaluation of 3-Hexyl-2-methyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of 3-Hexyl-2-methyl-1H-indole, a synthetic indole derivative. While specific biological data for this compound is not extensively documented in publicly available literature, the indole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities including anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. This guide, therefore, proposes a panel of validated in vitro assays to elucidate the potential anti-inflammatory and antioxidant activities of this compound, comparing its potential performance with established alternative compounds.

Data Presentation: Comparative Analysis of In Vitro Assays

The following tables summarize key in vitro assays for evaluating anti-inflammatory and antioxidant activities. These assays are selected for their reliability, reproducibility, and relevance in early-stage drug discovery.[4][5][6]

Table 1: In Vitro Anti-Inflammatory Assays
AssayPrincipleKey ParametersReference Drugs
Protein Denaturation Inhibition Assay Measures the ability of a compound to prevent the heat-induced denaturation of proteins (e.g., bovine serum albumin or egg albumin), a hallmark of inflammation.[7][8]IC50 (µg/mL or µM): Concentration of the compound that causes 50% inhibition of protein denaturation.Diclofenac, Indomethacin, Aspirin[7]
Membrane Stabilization Assay (HRBC Method) Assesses the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis, modeling the stabilization of lysosomal membranes during inflammation.[7]% Protection or % Inhibition of Hemolysis: The percentage by which the compound protects the HRBC membrane from lysis compared to a control.Diclofenac, Indomethacin[7]
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay Determines the inhibitory effect of a compound on the activity of COX enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[7][9]IC50 (µM): Concentration of the compound that causes 50% inhibition of COX enzyme activity. Selectivity Index (COX-1 IC50 / COX-2 IC50) is also a key parameter.Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective)[10]
5-Lipoxygenase (5-LOX) Inhibition Assay Measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of pro-inflammatory leukotrienes.[7][11]IC50 (µM): Concentration of the compound that causes 50% inhibition of 5-LOX enzyme activity.Zileuton, Quercetin[12]
Table 2: In Vitro Antioxidant Assays
AssayPrincipleKey ParametersReference Compounds
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.[13][14]IC50 (µg/mL or µM): Concentration of the compound that scavenges 50% of the DPPH radicals.Ascorbic Acid, Quercetin, Trolox[13][15]
FRAP (Ferric Reducing Antioxidant Power) Assay Evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[13][14]FRAP Value (µM Fe(II)/mg of sample): The concentration of Fe²⁺ produced by the sample, often expressed relative to a standard like Trolox or Ascorbic Acid.Ascorbic Acid, Gallic Acid, Quercetin[16]
Hydrogen Peroxide (H₂O₂) Scavenging Assay Measures the ability of a compound to decompose hydrogen peroxide, a reactive oxygen species, into water.[13][14]IC50 (µg/mL or µM): Concentration of the compound that scavenges 50% of the hydrogen peroxide.Ascorbic Acid, Sodium Pyruvate
Cellular Antioxidant Activity (CAA) Assay Quantifies the antioxidant activity of a compound within a cellular environment. It measures the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals inside cells.[15][17]CAA Value (µmol of quercetin equivalents (QE) per 100 µmol of compound): A measure of the antioxidant activity relative to a standard antioxidant, quercetin.[16]Quercetin, Luteolin

Experimental Protocols

Protein Denaturation Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit protein denaturation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture (0.5 mL) is prepared containing 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (this compound) or a reference compound (Diclofenac sodium) at various concentrations (e.g., 10-500 µg/mL).

  • pH Adjustment: The pH of the reaction mixtures is adjusted to 6.3 using 1N hydrochloric acid.

  • Incubation: The samples are incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by heating the samples at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample. The absorbance (turbidity) is measured spectrophotometrically at 660 nm.[7]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Sample Preparation: Various concentrations of this compound and a standard antioxidant (Ascorbic Acid) are prepared in methanol.

  • Reaction Setup: 1 mL of each sample concentration is mixed with 2 mL of a 0.1 mM methanolic solution of DPPH.[13]

  • Incubation: The mixtures are shaken vigorously and allowed to stand in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the resulting solutions is measured at 517 nm using a spectrophotometer. A control sample contains methanol in place of the test compound.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Mandatory Visualization

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key targets for anti-inflammatory drugs.

Arachidonic_Acid_Pathway cluster_cox cluster_lox membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox_path Cyclooxygenase (COX) Pathway lox_path Lipoxygenase (LOX) Pathway cox COX-1 / COX-2 pgs Prostaglandins (PGs) cox->pgs Synthesis inflammation_cox Inflammation, Pain, Fever pgs->inflammation_cox Leads to lox 5-LOX lts Leukotrienes (LTs) lox->lts Synthesis inflammation_lox Inflammation, Bronchoconstriction lts->inflammation_lox Leads to

Caption: Key inflammatory pathways originating from arachidonic acid.

Experimental Workflow: In Vitro Assay Validation

The diagram below outlines a logical workflow for the validation of in vitro assays in drug discovery.[18]

Assay_Validation_Workflow cluster_validation Assay Validation Parameters start Assay Development & Optimization precision Precision (Repeatability & Reproducibility) start->precision Validation accuracy Accuracy (Comparison to a known standard) start->accuracy Validation specificity Specificity (Ability to assess the analyte in the presence of other components) start->specificity Validation linearity Linearity & Range (Proportionality of results to concentration) start->linearity Validation robustness Robustness (Capacity to remain unaffected by small variations in method parameters) precision->robustness accuracy->robustness specificity->robustness linearity->robustness screening High-Throughput Screening (HTS) of Test Compounds (e.g., this compound) robustness->screening data_analysis Data Analysis & Hit Identification screening->data_analysis

References

A Researcher's Guide to Bridging the Gap Between Computational and Experimental Spectroscopy: The Case of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of this process. Increasingly, computational methods are employed to predict these spectroscopic properties, offering a powerful tool for structure verification and analysis. This guide provides a comparative framework for evaluating computational and experimental spectroscopic data, using 3-Hexyl-2-methyl-1H-indole as a focal point. Due to the limited availability of published experimental data for this specific molecule, this guide will utilize illustrative data based on closely related indole derivatives to demonstrate the comparison methodology.

Executive Summary

Data Comparison: this compound

The following tables present a hypothetical comparison between expected experimental and computationally predicted spectroscopic data for this compound. The "Experimental Data" columns are populated with typical values observed for similar alkyl-substituted indoles, and the "Computational Data" columns reflect values that would be expected from Density Functional Theory (DFT) calculations.

Table 1: Comparison of ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment Experimental Data (Illustrative) Computational Data (Predicted) Difference (ppm)
NH (indole)7.8 - 8.27.95+/- 0.15
Aromatic CH6.9 - 7.67.0 - 7.5+/- 0.1
CH₂ (Hexyl, α to indole)2.6 - 2.82.70+/- 0.1
CH₂ (Hexyl)1.2 - 1.71.3 - 1.6+/- 0.1
CH₃ (Hexyl)0.8 - 1.00.90+/- 0.1
CH₃ (at C2)2.3 - 2.52.40+/- 0.1

Table 2: Comparison of ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment Experimental Data (Illustrative) Computational Data (Predicted) Difference (ppm)
C2 (indole)135 - 138136.5+/- 1.5
C3 (indole)110 - 113111.2+/- 1.8
C3a (indole)128 - 130129.1+/- 1.1
C4-C7 (indole)110 - 123111 - 122+/- 1.0
C7a (indole)135 - 137136.0+/- 1.0
CH₂ (Hexyl, α to indole)29 - 3230.5+/- 1.5
CH₂ (Hexyl)22 - 3223 - 31+/- 1.0
CH₃ (Hexyl)13 - 1514.1+/- 0.9
CH₃ (at C2)11 - 1312.0+/- 1.0

Table 3: Comparison of Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

Vibrational Mode Experimental Data (Illustrative) Computational Data (Predicted) Difference (cm⁻¹)
N-H Stretch3400 - 35003450+/- 50
C-H Stretch (Aromatic)3000 - 31003050+/- 50
C-H Stretch (Aliphatic)2850 - 29602900+/- 50
C=C Stretch (Aromatic)1450 - 16001480+/- 30
C-N Stretch1200 - 13001250+/- 50

Methodologies

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

For the acquisition of ¹H and ¹³C NMR spectra, a sample of the compound (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). The spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H. A series of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments would be performed to enable the unambiguous assignment of all proton and carbon signals.[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

The IR spectrum would be obtained using an FTIR spectrometer equipped with an ATR accessory. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).[4]

Computational Protocols

NMR Chemical Shift and IR Frequency Calculations:

Computational prediction of ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies would be performed using Density Functional Theory (DFT) calculations, a widely accepted method for this purpose.[5][6] A typical workflow is as follows:

  • Conformational Search: A thorough conformational search of the this compound structure would be performed using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified low-energy conformers would be optimized at a DFT level of theory, for example, using the B3LYP functional with a basis set such as 6-31G(d).[7]

  • Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometries at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain the predicted IR spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the isotropic shielding values for all atoms in each conformer.[8] These calculations are typically performed at a higher level of theory, such as B3LYP with the 6-311+G(2d,p) basis set, and often include a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the experimental conditions.

  • Boltzmann Averaging: The calculated chemical shifts and IR frequencies for each conformer would be averaged based on their Boltzmann populations, which are determined from their relative free energies. The final predicted spectrum is a weighted average of the spectra of the individual conformers.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational spectroscopic data for the structural elucidation of a molecule like this compound.

Spectroscopic Data Comparison Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_synthesis Synthesis & Purification exp_nmr 1H & 13C NMR Spectroscopy exp_synthesis->exp_nmr exp_ir ATR-FTIR Spectroscopy exp_synthesis->exp_ir exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ir->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_structure Propose Molecular Structure comp_conf Conformational Search comp_structure->comp_conf comp_dft DFT Geometry Optimization & Frequency Calculation comp_conf->comp_dft comp_nmr GIAO NMR Chemical Shift Calculation comp_dft->comp_nmr comp_data Predicted Spectroscopic Data comp_dft->comp_data IR comp_nmr->comp_data NMR comp_data->comparison conclusion Structure Confirmation/Revision comparison->conclusion

Caption: Workflow for comparing experimental and computational spectroscopic data.

Conclusion

References

Comparative Guide to the Synthesis of 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-Hexyl-2-methyl-1H-indole, a valuable indole derivative in chemical research and drug development. The methods discussed are the classical Fischer Indole Synthesis and a modern Palladium-Catalyzed Indole Synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of methodologies, quantitative data, and detailed experimental protocols to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Methodologies

The choice of a synthetic route for a target molecule is often a trade-off between factors such as yield, purity, cost of reagents, reaction conditions, and scalability. Below is a summary of the two synthetic pathways for this compound.

FeatureFischer Indole SynthesisPalladium-Catalyzed Indole Synthesis
Starting Materials Phenylhydrazine, 2-Octanone2-Iodoaniline, 1-Octyne
Catalyst Acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂)Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand
Reaction Conditions Typically harsh (high temperatures)Generally milder reaction conditions
Reported Yield Moderate to good (e.g., 60-70%)Often high to excellent (e.g., >80%)
Key Advantages Cost-effective starting materials, well-established methodHigh yields, good functional group tolerance, high regioselectivity
Key Disadvantages Harsh conditions, potential for side products, regioselectivity issues with unsymmetrical ketonesHigher cost of catalyst and ligands, requires inert atmosphere

Experimental Protocols

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] For the synthesis of this compound, the reaction proceeds via the formation of a phenylhydrazone from phenylhydrazine and 2-octanone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Workflow:

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone AcOH, rt Octanone 2-Octanone Octanone->Hydrazone Indole This compound Hydrazone->Indole Acid Catalyst (PPA), Heat Workup Aqueous Workup Indole->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Protocol:

In a round-bottom flask, phenylhydrazine (1.0 eq) and 2-octanone (1.05 eq) are dissolved in glacial acetic acid. The mixture is stirred at room temperature for 1 hour to form the corresponding phenylhydrazone. The completion of the hydrazone formation can be monitored by thin-layer chromatography (TLC). Following this, a strong acid catalyst such as polyphosphoric acid (PPA) is added, and the reaction mixture is heated to 100-120 °C for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A typical reported yield for this type of reaction is in the range of 60-70%.

Method 2: Palladium-Catalyzed Indole Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. The palladium-catalyzed synthesis of indoles, such as the Larock indole synthesis, provides a powerful alternative to classical methods. This approach involves the coupling of an ortho-haloaniline with an alkyne, followed by an intramolecular cyclization. For the synthesis of this compound, 2-iodoaniline and 1-octyne are used as the starting materials.

Experimental Workflow:

Palladium_Catalyzed_Synthesis cluster_0 One-Pot Reaction cluster_1 Workup & Purification Iodoaniline 2-Iodoaniline Indole This compound Iodoaniline->Indole Pd(OAc)₂, Ligand, Base, Solvent, Heat Octyne 1-Octyne Octyne->Indole Workup Filtration & Aqueous Workup Indole->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.

Detailed Protocol:

To a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), 2-iodoaniline (1.0 eq), 1-octyne (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is then added. The reaction vessel is sealed and heated to 80-100 °C for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield this compound. This method often provides high yields, typically exceeding 80%.

Conclusion

Both the Fischer Indole Synthesis and Palladium-Catalyzed Synthesis offer viable routes to this compound. The Fischer synthesis is a cost-effective and well-established method, making it suitable for large-scale production where cost is a primary concern. However, its harsh reaction conditions and potential for side products may necessitate more extensive purification. In contrast, the palladium-catalyzed method provides a more elegant and often higher-yielding route with greater regioselectivity and milder conditions, making it an excellent choice for laboratory-scale synthesis and for substrates with sensitive functional groups, despite the higher initial cost of the catalyst. The selection of the optimal method will depend on the specific requirements of the research or development project, including scale, budget, and desired purity.

References

A Proposed Framework for Inter-Laboratory Comparison of 3-Hexyl-2-methyl-1H-indole Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

To ensure the quality and consistency of scientific data, inter-laboratory comparisons are essential, particularly in the fields of chemical synthesis and drug development. This guide proposes a standardized framework for the characterization of 3-Hexyl-2-methyl-1H-indole. At present, a comprehensive inter-laboratory comparison study for this specific compound is not publicly available. Therefore, this document outlines a prospective methodology to facilitate such a study. The objective is to provide a unified set of protocols and data reporting structures that, if adopted by multiple laboratories, would enable a robust and objective comparison of their findings. This will ultimately lead to a well-defined and universally accepted analytical profile for this compound.

I. Proposed Analytical Workflow

A standardized workflow is crucial for minimizing variability between laboratories. The following diagram illustrates the proposed sequence of analytical techniques for the comprehensive characterization of this compound.

Experimental Workflow cluster_0 Sample Handling cluster_1 Spectroscopic Characterization cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt PurityAssessment Purity Assessment (HPLC) SampleReceipt->PurityAssessment Initial Check NMR NMR Spectroscopy (1H, 13C) PurityAssessment->NMR MS Mass Spectrometry PurityAssessment->MS FTIR FTIR Spectroscopy PurityAssessment->FTIR DataCompilation Data Compilation NMR->DataCompilation MS->DataCompilation FTIR->DataCompilation StructuralElucidation Structural Elucidation DataCompilation->StructuralElucidation FinalReport Final Report StructuralElucidation->FinalReport Analytical Techniques Relationship cluster_techniques Analytical Techniques cluster_information Provided Information Molecule This compound HPLC HPLC Molecule->HPLC NMR NMR Molecule->NMR MS Mass Spectrometry Molecule->MS FTIR FTIR Molecule->FTIR Purity Purity and Impurity Profile HPLC->Purity Connectivity Atom Connectivity and Chemical Environment NMR->Connectivity MolecularWeight Molecular Weight and Formula MS->MolecularWeight FunctionalGroups Functional Groups FTIR->FunctionalGroups

Efficacy of 3-Hexyl-2-methyl-1H-indole: A Comparative Analysis with Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential bioactivities of 3-Hexyl-2-methyl-1H-indole against established bioactive compounds. Due to the limited publicly available efficacy data for this compound, this document focuses on comparing its potential activities based on the known bioactivities of structurally and functionally related indole derivatives. The guide presents experimental data for well-characterized compounds in the areas of cannabinoid receptor modulation, antimicrobial effects, anti-inflammatory activity, and neuroprotection. Detailed experimental protocols and relevant signaling pathways are provided to facilitate further research and evaluation.

Efficacy Data Summary

The following tables summarize the efficacy of known bioactive compounds that are structurally or functionally analogous to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki) [nM]Reference
JWH-018CB19.0[1][2]
This compoundCB1Data Not Available-

Lower Kᵢ values indicate higher binding affinity.

Table 2: Antimicrobial Activity

CompoundOrganismMinimum Inhibitory Concentration (MIC) [µg/mL]Reference
GramineEscherichia coli16.92[3]
GramineStaphylococcus aureus6.26[3]
This compoundVariousData Not Available-

Lower MIC values indicate greater antimicrobial potency.

Table 3: Anti-Inflammatory and Neuroprotective Activity

CompoundBioactivityMetricValueReference
Indole-3-CarbinolAnti-inflammatoryInhibition of NO productionIC₅₀ not specified, but demonstrates dose-dependent reduction[4]
Indole-3-CarbinolNeuroprotectionProtection against rotenone-induced toxicityEffective at 100 mg/kg/day in a rat model[4]
This compoundAnti-inflammatoryData Not Available--
This compoundNeuroprotectionData Not Available--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.

Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity of a compound to cannabinoid receptors (e.g., CB1) through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target cannabinoid receptor (e.g., from CHO-K1 cells)

    • Radioligand (e.g., [³H]CP-55,940)

    • Test compound (this compound) and reference compound (e.g., JWH-018)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

    • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate cell membranes with various concentrations of the test compound or reference compound and a fixed concentration of the radioligand in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC₅₀ value (concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7][8][9]

  • Materials:

    • Test microorganism (e.g., E. coli, S. aureus)

    • Culture medium (e.g., Mueller-Hinton broth)

    • Test compound (this compound) and reference antibiotic (e.g., Gentamicin)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the culture medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism without test compound) and a negative control (medium without microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Carrageenan-Induced Paw Edema Assay

This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.[10][11][12][13][14]

  • Materials:

    • Rodents (e.g., rats or mice)

    • Carrageenan solution (1% in saline)

    • Test compound (this compound) and reference anti-inflammatory drug (e.g., Indomethacin)

    • Plethysmometer or calipers

  • Procedure:

    • Administer the test compound or reference drug to the animals (e.g., orally or intraperitoneally).

    • After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group (carrageenan only).

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its effect on the production of pro-inflammatory cytokines in immune cells stimulated with LPS.[15][16][17]

  • Materials:

    • Immune cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells)

    • Lipopolysaccharide (LPS)

    • Test compound (this compound) and reference drug

    • Cell culture medium and reagents

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Procedure:

    • Pre-treat the immune cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.

    • Incubate for an appropriate time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using specific ELISA kits.

    • Determine the IC₅₀ value (concentration of the compound that inhibits cytokine production by 50%).

MTT Assay for Neuroprotection

This colorimetric assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult by measuring cell viability.[18][19][20][21]

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Neurotoxin (e.g., rotenone, MPP⁺)

    • Test compound (this compound) and reference neuroprotective agent

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates and a plate reader

  • Procedure:

    • Seed the neuronal cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound.

    • Expose the cells to a neurotoxin to induce cell death.

    • After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the control (untreated cells) and determine the EC₅₀ value (concentration of the compound that provides 50% neuroprotection).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by indole derivatives and a general experimental workflow for assessing bioactivity.

G cluster_0 Experimental Workflow for Bioactivity Screening Compound This compound Assay_Selection Select Bioassays (e.g., CB1 Binding, MIC, Anti-inflammatory, Neuroprotection) Compound->Assay_Selection In_Vitro In Vitro Assays - Receptor Binding - Enzyme Inhibition - Cell Viability Assay_Selection->In_Vitro In_Vivo In Vivo Models - Paw Edema - Animal models of disease Assay_Selection->In_Vivo Data_Analysis Data Analysis (IC50, EC50, Ki, MIC) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Comparison Compare with Known Bioactive Compounds Data_Analysis->Comparison Conclusion Efficacy Conclusion Comparison->Conclusion G cluster_1 Cannabinoid Receptor 1 (CB1) Signaling Ligand Cannabinoid Agonist (e.g., JWH-018) CB1R CB1 Receptor Ligand->CB1R G_Protein Gi/o Protein CB1R->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits MAPK MAPK Pathway G_Protein->MAPK activates Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel modulates cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release Ion_Channel->Neurotransmission G cluster_2 Toll-Like Receptor 4 (TLR4) Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription G cluster_3 Nrf2-Mediated Neuroprotective Pathway Inducer Inducer (e.g., Indole-3-Carbinol) Keap1 Keap1 Inducer->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Comparative Analysis of 2,3-Disubstituted Indole Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical and Methodological Overview for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. While specific experimental data for 3-Hexyl-2-methyl-1H-indole remains limited in publicly accessible literature, this guide provides a comparative analysis of a closely related and well-studied 2,3-disubstituted indole derivative, 2,3-dimethylindole, and its performance against various bacterial strains. This comparison is supplemented with data on other antimicrobial agents to offer a broader context for its potential efficacy.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the antimicrobial potential of 2,3-disubstituted indoles, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 2,3-dimethylindole and comparator compounds against various bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Compound/DrugStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference Compound
2,3-dimethylindole25 µg/mL>100 µg/mL>100 µg/mLCiprofloxacin
Indole>100 µg/mL>100 µg/mL>100 µg/mLCiprofloxacin
Ciprofloxacin (Control)0.5 µg/mL0.015 µg/mL0.25 µg/mL-

Note: The data presented is a synthesis of findings from multiple studies on indole derivatives.[1] The specific values for 2,3-dimethylindole against MRSA are highlighted as a key finding.[1] The MIC values for Ciprofloxacin are provided as a standard reference for potent antibacterial activity.

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of novel compounds. The following is a detailed methodology for the broth microdilution assay, a standard procedure used in the cited studies.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the indole derivatives and control antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial Strains: Overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C.
  • 96-Well Microtiter Plates: Sterile plates are used for the assay.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

2. Assay Procedure:

  • Serial Dilutions: The test compounds are serially diluted in the growth medium within the wells of the microtiter plate to achieve a range of concentrations.
  • Inoculation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter - CFU/mL) and added to each well containing the test compound.
  • Controls:
  • Positive Control: Wells containing only the bacterial inoculum and growth medium (no test compound) to ensure bacterial growth.
  • Negative Control: Wells containing only growth medium to check for sterility.
  • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds to ensure it does not inhibit bacterial growth.
  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

3. Data Analysis:

  • Visual Inspection: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
  • Spectrophotometric Reading: The optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and replication. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some indole derivatives and a typical experimental workflow for antimicrobial drug discovery.

Bacterial Quorum Sensing Inhibition by Indole Derivatives

Indole and its derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This diagram illustrates the general mechanism of QS and the point of inhibition by indole derivatives.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule produces Receptor Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression activates Indole_Derivative Indole Derivative Indole_Derivative->Receptor inhibits binding

Caption: Inhibition of bacterial quorum sensing by an indole derivative.

Experimental Workflow for Antimicrobial Compound Screening

The process of identifying and characterizing new antimicrobial agents involves a series of well-defined steps, from initial screening to detailed mechanistic studies.

Antimicrobial_Screening_Workflow cluster_screening Primary Screening cluster_validation Secondary Screening & Validation cluster_mechanistic Mechanism of Action Studies Compound_Library Compound Library (Indole Derivatives) Primary_Assay High-Throughput Screening (e.g., Agar Diffusion) Compound_Library->Primary_Assay Hit_Identification Identification of Active Compounds ('Hits') Primary_Assay->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Lead_Selection Selection of Lead Compounds Cytotoxicity_Assay->Lead_Selection Target_Identification Target Identification (e.g., Proteomics) Lead_Selection->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

References

A Comparative Guide to the Biological Activity of 3-Substituted-2-Methyl-1H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Among the vast library of indole derivatives, 3-substituted-2-methyl-1H-indoles have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative overview of the reported biological activities of this class of molecules, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Due to the limited availability of specific experimental data for 3-Hexyl-2-methyl-1H-indole, this guide leverages data from structurally related 3-substituted-2-methyl-1H-indole analogs to provide a broader understanding of their potential.

Synthesis of 3-Alkyl-2-Methyl-1H-Indoles

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[4] A one-pot, three-component approach based on the Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.[4] A similar strategy can be adapted for the synthesis of 3-alkyl-2-methyl-1H-indoles.

General Synthetic Workflow

Synthesis_Workflow General Synthesis of 3-Alkyl-2-Methyl-1H-Indoles cluster_reactants Starting Materials cluster_reaction Reaction Steps Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst, e.g., Acetic Acid) Phenylhydrazine->Hydrazone_Formation Ketone 2-Octanone (for 3-hexyl derivative) Ketone->Hydrazone_Formation Fischer_Indolization Fischer Indolization (Heat) Hydrazone_Formation->Fischer_Indolization [3,3]-Sigmatropic Rearrangement Product This compound Fischer_Indolization->Product Ammonia Elimination & Aromatization

Caption: Synthetic route to this compound.

Experimental Protocol: Adapted from Fischer Indole Synthesis
  • Hydrazone Formation: Phenylhydrazine (1.0 eq) and 2-octanone (1.05 eq) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or heated gently to facilitate the formation of the corresponding phenylhydrazone.

  • Indolization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) is added to the reaction mixture. The mixture is then heated to a temperature typically ranging from 80°C to 150°C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Comparative Biological Activity

While specific data for this compound is scarce, studies on various 3-substituted indole derivatives provide valuable insights into the potential bioactivities of this class of compounds. The nature of the substituent at the 3-position can significantly influence the pharmacological profile.

Anticancer Activity

Indole derivatives are a well-established class of anticancer agents.[3] Their mechanisms of action are diverse and include induction of apoptosis, inhibition of cell signaling pathways, and interference with metabolic processes.[3][5]

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Reference
3-IndolylmethanaminesOvarian Cancer (Xenograft)Tumor growth reduction[5]
3-IndolylmethanaminesLeukemia (HL-60 Xenograft)Inhibition of tumor growth[5]
IndolemethanesProstate (DU-145)1.09 ± 0.92 μM[6]
IndolemethanesHepatocellular Carcinoma (HepG2)5.10 - 8.18 μM[6]
IndolemethanesMelanoma (B-16)5.10 - 8.18 μM[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-substituted-2-methyl-1H-indoles) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity

Several indole derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.

Compound ClassAssayReported ActivityReference
3-Amino-alkylated indolesNitric Oxide Production (RAW 264.7 macrophages)IC50 values of 4.22 - 6.3 μM[7]
2-Methyl-1H-indol-3-ethylsulfamoylphenylacrylamidesIL-6 Suppression3-fold better than LBH589·HCl[8]
Indole-hydrazide derivativesCarrageenan-induced paw edemaUp to 63.69% inhibition[9]

Signaling Pathway: NF-κB Inhibition by Indole Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[8][10] Some indole compounds have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway Inhibition of NF-κB Signaling by Indole Derivatives cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, etc. IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (degradation) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Indole Indole Derivative Indole->IKK Inhibits Indole->NFkB Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, TNF-α) NFkB_nuc->Gene_Expression Induces

Caption: Indole derivatives can inhibit the NF-κB pathway.

Experimental Protocol: In-vitro Anti-inflammatory Assay

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the indole derivatives for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA kits.

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the supernatant is determined using the Griess reagent.

Antimicrobial Activity

Indole derivatives have also been investigated for their activity against a range of microbial pathogens.

Compound ClassMicroorganism(s)Reported Activity (MIC)Reference
3-Alkylidene-2-indolonesStaphylococcus aureus, Escherichia coli12-18 µg/mL[11]
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesS. aureus (including MRSA)< 1 µg/mL to 7.8 µg/mL[4]
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesMycobacterium smegmatis3.9 µg/mL[4]
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesCandida albicans3.9 µg/mL[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The indole compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 3-substituted-2-methyl-1H-indole scaffold represents a versatile platform for the development of novel therapeutic agents. While direct comparative data for this compound is currently limited, the existing body of research on analogous compounds strongly suggests that this molecule is likely to possess interesting biological activities. The length of the alkyl chain at the 3-position can influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. Further investigation into the synthesis and biological evaluation of a series of 3-alkyl-2-methyl-1H-indoles, including the 3-hexyl derivative, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to undertake such studies.

References

Safety Operating Guide

Safe Disposal of 3-Hexyl-2-methyl-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Hexyl-2-methyl-1H-indole. The following procedures are based on established best practices for handling hazardous organic compounds and information derived from safety data sheets of structurally similar indole derivatives.

Hazard Profile and Safety Precautions

Summary of Potential Hazards and Precautions

Hazard StatementPrecautionary Measures
H315: Causes skin irritationP264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H317: May cause an allergic skin reactionP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[1][2] P391: Collect spillage.[2]
H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
H311: Toxic in contact with skinP280: Wear protective gloves/protective clothing. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound. This creates a necessary barrier to prevent exposure.[3]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3]

  • Skin Protection: A lab coat is essential. For direct handling, chemical-resistant gloves (e.g., nitrile) are required.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[4]

Spill Management Protocol

In the event of a small spill, follow these steps:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before addressing the spill.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Waste Disposal Workflow

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Organic substances should not be disposed of down the drain.[4] The required procedure involves collection, proper storage, and transfer to a licensed hazardous waste disposal facility.

G cluster_prep Waste Preparation cluster_label Labeling and Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select a Compatible Hazardous Waste Container B->C D Transfer Waste to Container (Avoid Overfilling) C->D E Securely Cap Container D->E F Label Container: 'HAZARDOUS WASTE' E->F G Add Chemical Name and Approximate Concentration F->G H Store in a Designated, Secondary Containment Area G->H I Segregate from Incompatible Wastes H->I J Contact Licensed Hazardous Waste Disposal Service I->J K Arrange for Waste Pickup J->K

References

Essential Safety and Handling Guidance for 3-Hexyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Hexyl-2-methyl-1H-indole was not available at the time of this writing. The following guidance is based on general safety protocols for handling indole derivatives and other laboratory chemicals. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is intended to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data for this compound, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE based on general good laboratory practices for handling potentially hazardous chemicals.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Glove material and thickness should be selected based on a risk assessment and compatibility with the solvents being used.
Body A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if handling the compound as a powder or if there is a risk of aerosolization.[1]
Experimental Protocols: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid inhalation of dust, vapor, mist, or gas.[3]

  • Avoid contact with skin and eyes.[2][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep away from heat, sparks, and open flames.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents.[2]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Do not allow the chemical to enter drains.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Spills and First Aid

Spills:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • For large spills, contact your institution's EHS department immediately.

First Aid:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[2]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for assessing and implementing safety measures when handling a chemical with unknown hazards like this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use cluster_ops Operational Procedures start Start: New Chemical Handling (this compound) sds_check SDS Available? start->sds_check risk_assessment Conduct Risk Assessment sds_check->risk_assessment No sds_specifics Follow SDS-Specific PPE & Handling Protocols sds_check->sds_specifics Yes ppe_selection Select Conservative PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection resp_check Respiratory Hazard? ppe_selection->resp_check respirator Add Respirator resp_check->respirator Yes handling Proceed with Handling resp_check->handling No respirator->handling spill_plan Have Spill Kit Ready handling->spill_plan disposal_plan Prepare Hazardous Waste Container handling->disposal_plan end Complete Experiment & Decontaminate spill_plan->end disposal_plan->end sds_specifics->handling

Caption: Workflow for PPE selection and safe handling of a chemical with unknown hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.